molecular formula C11H16O3 B1433090 Ethyl 6-oxospiro[2.5]octane-1-carboxylate CAS No. 1447942-87-1

Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Cat. No.: B1433090
CAS No.: 1447942-87-1
M. Wt: 196.24 g/mol
InChI Key: HJCMVQHGSABCNW-UHFFFAOYSA-N
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Description

Ethyl 6-oxospiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-oxospiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMVQHGSABCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane core, which features a cyclopropane ring fused to a cyclohexane ring, imparts a well-defined three-dimensional geometry to a molecule. This structural rigidity can be highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. The incorporation of a ketone and an ethyl ester functionality, as in ethyl 6-oxospiro[2.5]octane-1-carboxylate, provides versatile handles for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Strategy: A Michael Addition-Intramolecular Cyclization Approach

A logical and efficient synthetic approach to this compound involves a two-step sequence initiated by a Michael addition, followed by an intramolecular cyclization. This strategy is attractive due to the commercial availability of the starting materials and the generally high yields associated with these reaction types.

The proposed retrosynthetic analysis is as follows: The target molecule can be envisioned as the product of an intramolecular cyclization of a precursor containing both a cyclopropane ring and a functionalized cyclohexane moiety. This precursor, in turn, can be assembled via a Michael addition of a suitable cyclopropane-containing nucleophile to a cyclohexenone derivative.

Visualization of the Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization & Decarboxylation Start_A Ethyl 1-cyanocyclopropane-1-carboxylate Intermediate Ethyl 1-cyano-1-(3-oxocyclohexyl)cyclopropane-1-carboxylate Start_A->Intermediate Base (e.g., NaOEt) Start_B Cyclohex-2-en-1-one Start_B->Intermediate Product This compound Intermediate->Product Acidic Workup & Heat caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This section outlines a detailed, step-by-step methodology for the proposed synthesis of this compound.

Step 1: Synthesis of Ethyl 1-cyano-1-(3-oxocyclohexyl)cyclopropane-1-carboxylate (Michael Addition)
  • Reagent Preparation: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol, is added ethyl 1-cyanocyclopropane-1-carboxylate (1.0 equivalent) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: The resulting solution is stirred at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Cyclohex-2-en-1-one (1.05 equivalents), dissolved in anhydrous ethanol, is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

Step 2: Synthesis of this compound (Intramolecular Cyclization and Decarboxylation)
  • Reaction Setup: The purified Michael adduct from Step 1 is dissolved in a suitable solvent such as a mixture of acetic acid and water.

  • Cyclization and Decarboxylation: The solution is heated to reflux (approximately 100-120 °C) for 4-8 hours. This step facilitates both the intramolecular cyclization and the decarboxylation of the cyano group. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Characterization of this compound (Predicted)

The following tables summarize the predicted spectroscopic data for the title compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₂CH₃4.10 - 4.25Quartet~7.12H
Cyclohexane CH₂2.10 - 2.50Multiplet-4H
Cyclohexane CH₂1.70 - 2.00Multiplet-4H
-OCH₂CH₃1.20 - 1.35Triplet~7.13H
Cyclopropane CH₂0.80 - 1.10Multiplet-4H
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~209
C=O (Ester)~172
-OCH₂CH₃~61
Cyclohexane CH₂~38-42
Spiro Carbon~35
Cyclohexane CH₂~25-30
Cyclopropane CH₂~15-20
-OCH₂CH₃~14
Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ketone)~1715Strong
C=O (Ester)~1735Strong
C-H (sp³)~2850-2960Medium-Strong
C-O (Ester)~1150-1250Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z
[M]⁺196.1099
[M+H]⁺197.1172
[M+Na]⁺219.0991

Conclusion and Future Perspectives

This technical guide has outlined a plausible and robust synthetic strategy for the preparation of this compound, a valuable building block for medicinal chemistry. The proposed Michael addition-intramolecular cyclization sequence offers a direct route to this spirocyclic scaffold. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound.

Further research in this area could focus on the optimization of the proposed synthetic route, including the exploration of asymmetric variations to access enantiomerically pure forms of the target molecule. The derivatization of the ketone and ester functionalities will undoubtedly lead to a diverse library of novel spiro[2.5]octane analogues for biological screening and the development of new therapeutic agents.

References

While a specific synthesis for this compound is not detailed in the currently available literature, the proposed synthetic methods are based on well-established reactions. The following references provide authoritative information on the key transformations discussed:

  • Michael Addition: For a comprehensive overview of the Michael addition reaction, its mechanism, and applications in organic synthesis, please refer to authoritative organic chemistry textbooks and review articles on conjug
  • Intramolecular Cyclization: Information on intramolecular aldol-type reactions and other cyclization methods for the formation of cyclic ketones can be found in advanced organic synthesis liter
  • Spirocycle Synthesis: For general strategies and recent advances in the synthesis of spirocyclic compounds, a review of the current chemical literature is recommended.
  • Spectroscopic Data of Related Compounds: Public chemical databases such as PubChem and commercial supplier websites can provide spectroscopic data for structurally similar compounds, which are valuable for comparison. For example, data for isomers like "Ethyl 6-oxospiro[2.

An In-Depth Technical Guide to Ethyl 6-oxospiro[2.5]octane-1-carboxylate: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxospiro[2.5]octane-1-carboxylate is a unique spirocyclic compound featuring a cyclopropane ring fused to a cyclohexanone core, with an ethyl carboxylate substituent on the cyclopropane ring. This molecule holds significant interest for medicinal chemistry and organic synthesis due to its rigid three-dimensional structure and the presence of multiple reactive functional groups. The inherent strain of the cyclopropane ring and the electrophilic nature of the ketone and ester moieties suggest a rich and versatile chemical reactivity. This guide provides a comprehensive overview of the predicted chemical properties and reactivity of this compound, drawing upon established principles of organic chemistry and the known behavior of related structural motifs. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document serves as a robust theoretical framework for researchers interested in its potential applications.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a spiro[2.5]octane skeleton. The numbering of the atoms is crucial for understanding its chemical behavior. The spiro center is at position 3 of the cyclohexane ring and position 2 of the cyclopropane ring. The ketone group is at position 6 of the cyclohexane ring, and the ethyl carboxylate is at position 1 of the cyclopropane ring.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.24 g/mol [1]
CAS Number 1447942-87-1[1]
Appearance Likely a colorless to pale yellow oil or solid at room temperature.Inferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.[2]Inferred
Purity Commercially available with a purity of at least 97%.[1]
Storage Should be stored at room temperature in a well-ventilated, dry place.[1][2]Inferred

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key functional groups: the cyclopropyl ketone, the ethyl ester, and the spirocyclic system. The high ring strain of the cyclopropane makes it susceptible to ring-opening reactions, a versatile transformation for creating more complex molecular architectures.[3][4]

Reactions at the Carbonyl Group

The ketone at the 6-position is a typical carbonyl group and is expected to undergo standard reactions such as:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will likely yield the corresponding alcohol, Ethyl 6-hydroxyspiro[2.5]octane-1-carboxylate.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 6-position.

  • Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted to an amine.

Reactivity of the Cyclopropane Ring

The cyclopropane ring, being activated by the adjacent ketone, is prone to nucleophilic and electrophilic attack, often leading to ring-opening.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the carbonyl oxygen can be protonated, which activates the cyclopropane ring for cleavage.[3] The ring is expected to open to form a stable carbocation intermediate, which can then be trapped by a nucleophile.[3] The regioselectivity of this opening will be influenced by the stability of the resulting carbocation.

Reductive Ring-Opening

The use of reducing agents can lead to the cleavage of the cyclopropane ring.[3] For instance, reduction with zinc in the presence of a proton source could lead to the formation of a γ-keto ester.

Transition-Metal-Catalyzed Ring-Opening

Palladium and other transition metals are known to catalyze the ring-opening of cyclopropyl ketones, often leading to the formation of α,β-unsaturated ketones.[4][5] This reaction provides a pathway to linearize the carbon skeleton in a controlled manner.

Reactions of the Ethyl Ester

The ethyl ester group can undergo typical ester transformations:

  • Hydrolysis: Basic or acidic hydrolysis will yield the corresponding carboxylic acid, 6-oxospiro[2.5]octane-1-carboxylic acid.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the ethoxy group.

  • Amidation: Reaction with amines can form the corresponding amide.

Proposed Reaction Pathways

The following diagram illustrates some of the potential reaction pathways for this compound based on the known reactivity of its functional groups.

Caption: Proposed reaction pathways for this compound.

Synthetic Approaches

The synthesis of spiro[2.5]octane derivatives can be achieved through various methods. A common strategy involves the cyclopropanation of a cyclohexenone precursor. For this compound, a plausible synthetic route would involve the reaction of a suitable cyclohexenone derivative with an ethyl diazoacetate in the presence of a rhodium or copper catalyst. Another approach could be the intramolecular cyclization of a γ,δ-unsaturated ester.

Representative Synthetic Protocol: Simmons-Smith Cyclopropanation

A general method for the synthesis of spiro[2.5]octan-5-one, a related compound, involves a Simmons-Smith reaction on an enol ether of 1,3-cyclohexanedione.[6] A similar strategy could be adapted for the synthesis of the title compound.

Step 1: Enol Ether Formation 1,3-cyclohexanedione is reacted with an appropriate reagent to form a suitable enol ether precursor.

Step 2: Cyclopropanation The enol ether is then subjected to a Simmons-Smith or related cyclopropanation reaction to introduce the cyclopropane ring.

Step 3: Functional Group Manipulation Subsequent steps would involve the introduction and modification of the ketone and ester functionalities to yield the final product.

The following diagram outlines a generalized workflow for the synthesis and subsequent reaction of a spiro[2.5]octane core.

Synthetic_Workflow cluster_synthesis Synthesis cluster_reaction Reactivity cluster_products Products start Cyclohexenone Precursor step1 Cyclopropanation start->step1 product This compound step1->product reaction1 Ring-Opening product->reaction1 reaction2 Carbonyl Chemistry product->reaction2 reaction3 Ester Modification product->reaction3 prod1 Linearized Scaffolds reaction1->prod1 prod2 Functionalized Spirocycles reaction2->prod2 prod3 Derivatized Esters reaction3->prod3

Sources

"Ethyl 6-oxospiro[2.5]octane-1-carboxylate" as a protein degrader building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-oxospiro[2.5]octane-1-carboxylate as a Next-Generation Covalent Building Block for Targeted Protein Degradation

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a novel building block poised to advance the field of targeted protein degradation. We will delve into its chemical properties, strategic applications in degrader design, and provide detailed, field-proven methodologies for its use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage cutting-edge covalent chemistry for therapeutic innovation.

Introduction: The Imperative for Covalent Technologies in Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The dominant technology in this space, Proteolysis Targeting Chimeras (PROTACs), utilizes bifunctional molecules to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins. While traditional non-covalent PROTACs have seen significant success, there is a growing interest in covalent technologies to overcome challenges such as acquired resistance and to enhance selectivity and durability of effect.

This compound represents a unique and promising scaffold for the development of covalent protein degraders. Its strained spirocyclic system imparts a high degree of electrophilicity to the ketone, making it an ideal "warhead" for forming covalent bonds with nucleophilic residues on target proteins. This guide will provide a comprehensive overview of this building block and its potential to shape the future of TPD.

Chemical Profile and Synthetic Accessibility

Structure and Reactivity

This compound is characterized by a cyclopropane ring fused to a cyclohexanone in a spirocyclic arrangement. This unique geometry creates significant ring strain, which is released upon nucleophilic attack at the carbonyl carbon. This inherent reactivity is the key to its function as a covalent binder.

The primary mechanism of action involves the reaction of the ketone with a nucleophilic amino acid residue, most commonly cysteine or lysine, on the target protein. This forms a stable covalent adduct, permanently linking the degrader molecule to its target. The ethyl ester provides a convenient handle for further chemical modification and linkage to an E3 ligase-recruiting moiety.

Synthesis

The synthesis of this compound is a multi-step process that can be accomplished through various established organic chemistry routes. A common and reliable method is the Simmons-Smith cyclopropanation of a corresponding enone precursor.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of the Enone Precursor. The synthesis begins with the Dieckmann condensation of diethyl adipate to form 2-ethoxycarbonylcyclohexanone. This is followed by an alpha-formylation and subsequent dehydration to yield the key enone intermediate.

  • Step 2: Simmons-Smith Cyclopropanation. The enone is then subjected to a Simmons-Smith reaction using diethylzinc and diiodomethane. This step forms the crucial cyclopropane ring.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a clear oil.

Note: All steps should be carried out under an inert atmosphere (nitrogen or argon) and with anhydrous solvents to ensure optimal yield and purity.

Application as a Protein Degrader Building Block

The true potential of this compound is realized when it is incorporated into a bifunctional degrader molecule. This involves linking the spirocyclic warhead to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Design and Synthesis of a Covalent Degrader

A typical covalent degrader utilizing this building block would consist of three components:

  • The Warhead: this compound, which covalently binds to the target protein.

  • The Linker: A flexible chemical chain that connects the warhead to the E3 ligase ligand. The length and composition of the linker are critical for optimal ternary complex formation.

  • The E3 Ligase Ligand: A molecule that binds to an E3 ligase, such as pomalidomide for CRBN or a hydroxyproline derivative for VHL.

The synthesis of the final degrader involves the saponification of the ethyl ester on the spirocycle to the corresponding carboxylic acid, followed by an amide coupling reaction with an amine-functionalized linker, which is then coupled to the E3 ligase ligand.

Workflow for Covalent Degrader Synthesis and Validation

The Spiro[2.5]octane Scaffold: A Guide to Harnessing Three-Dimensionality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional, planar scaffolds that have long dominated drug design. This guide delves into the strategic application of the spiro[2.5]octane core, a conformationally rigid, three-dimensional (3D) scaffold. We will explore its fundamental physicochemical properties, established synthetic routes, and its role as a powerful bioisosteric element. Through a synthesis of field-proven insights and authoritative literature, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the unique advantages of spirocyclic systems to overcome contemporary challenges in medicinal chemistry.

The Imperative for Three-Dimensionality in Drug Design

For decades, drug discovery has been heavily influenced by synthetic accessibility, often leading to a preponderance of flat, aromatic structures. However, the concept of "escaping flatland" has gained significant traction, underpinned by observations that increased three-dimensionality, often quantified by the fraction of sp³ hybridized carbons (Fsp³), correlates with a higher probability of clinical success.[1][2] Spirocycles, which are ring systems fused at a single quaternary carbon atom, are exemplary scaffolds for introducing this desired 3D character.[1][3] Their rigid nature and defined spatial arrangement of atoms offer a unique opportunity to enhance binding affinity and selectivity for biological targets.[3][4]

The spiro[2.5]octane scaffold, featuring a cyclopropane ring fused to a cyclohexane ring, is a particularly compelling motif. It provides a rigid framework that can precisely orient functional groups in three-dimensional space, offering a distinct advantage over more flexible acyclic or monocyclic systems.

Caption: General structure of the spiro[2.5]octane core.

Physicochemical and Pharmacokinetic Implications

The incorporation of a spiro[2.5]octane scaffold is not merely a structural curiosity; it is a deliberate strategy to modulate key drug-like properties. The causality behind this choice is rooted in its unique topology.

  • Conformational Rigidity: The fusion of the two rings severely restricts bond rotation, locking the molecule into a limited set of well-defined conformations.[4][5] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency.[6] Furthermore, this rigidity provides a stable platform for orienting substituents in precise vectors to optimize interactions with a protein's binding pocket.[7]

  • Metabolic Stability: The central quaternary spiro-carbon is sterically hindered and lacks abstractable protons, making it inherently resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile group (e.g., a gem-dimethyl or methylene group) with a spirocyclic core, chemists can block a common site of metabolic attack, thereby improving the compound's pharmacokinetic profile.[8][9]

  • Modulation of Physicochemical Properties: The replacement of a flat, often lipophilic, aromatic ring with a saturated, 3D spiro[2.5]octane scaffold can significantly alter a molecule's physicochemical properties.[10][11][12]

    • Lipophilicity (LogP/LogD): Azaspirocycles, in particular, have been shown to decrease lipophilicity and increase aqueous solubility compared to their carbocyclic or traditional heterocyclic counterparts like piperazines.[6] This can be crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

    • Solubility: The non-planar, polarizable surface of the spirocycle can disrupt crystal lattice packing and improve interactions with water, leading to enhanced solubility.

Impact_on_Properties Scaffold Introduce Spiro[2.5]octane Scaffold Increase3D ↑ 3D-Character (Increased Fsp³) Scaffold->Increase3D Rigidity ↑ Conformational Rigidity Scaffold->Rigidity BlockMeta Block Metabolic Sites Scaffold->BlockMeta ModulatePhys Modulate Physicochemical Properties Scaffold->ModulatePhys Potency ↑ Potency (Reduced Entropy Loss) Increase3D->Potency ADME Improved ADME (Solubility, LogP) Increase3D->ADME Rigidity->Potency Selectivity ↑ Selectivity (Defined Vectors) Rigidity->Selectivity PK ↑ Metabolic Stability (Improved PK) BlockMeta->PK ModulatePhys->ADME

Caption: The strategic impact of spiro[2.5]octane scaffolds.

Synthetic Strategies: Accessing the Spiro[2.5]octane Core

The utility of any scaffold is contingent upon its synthetic accessibility. Fortunately, robust methods for constructing the spiro[2.5]octane framework have been developed. A common and effective route to functionalized spiro[2.5]octanes, such as spiro[2.5]octane-5-carboxylic acid, starts from the readily available 1,3-cyclohexanedione.[4]

Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic Acid

This protocol is a representative example and may require optimization for specific derivatives.

Step 1: Methyl Enol Ether Formation

  • Objective: To protect one carbonyl and create a reactive enol ether for cyclopropanation.

  • Procedure: 1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is typically driven to completion by removing the water formed.

  • Product: 3-methoxycyclohex-2-en-1-one.

Step 2: Simmons-Smith Cyclopropanation

  • Objective: To construct the cyclopropane ring.

  • Procedure: The enol ether from Step 1 is treated with a carbenoid species, classically generated from diiodomethane and a zinc-copper couple (Simmons-Smith reagent).

  • Product: 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

Step 3: Ring Opening and Reduction

  • Objective: To open the enol ether and reduce the ketone.

  • Procedure: The spiro compound from Step 2 is treated with a suitable reducing agent (e.g., lithium aluminum hydride) which opens the enol ether and reduces the resulting ketone to an alcohol.

  • Product: spiro[2.5]octan-5-ol.

Step 4: Oxidation to the Ketone

  • Objective: To re-oxidize the alcohol to a ketone for further functionalization.

  • Procedure: The alcohol is oxidized using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Product: spiro[2.5]octan-5-one.[13]

Step 5: Carboxylation

  • Objective: To introduce the carboxylic acid functional handle.

  • Procedure: The ketone can be converted to the corresponding carboxylic acid through various methods, such as a haloform reaction followed by acidification or by conversion to a nitrile and subsequent hydrolysis.

  • Product: Spiro[2.5]octane-5-carboxylic acid.[4]

More recently, enzymatic methods using engineered carbene transferases have emerged, offering highly stereodivergent routes to azaspiro[2.y]alkanes, including the azaspiro[2.5]octane framework, under environmentally benign aqueous conditions.[8] These biocatalytic approaches provide excellent enantioselectivity and can operate on a gram scale.[8]

Synthetic_Workflow Start 1,3-Cyclohexanedione Step1 Methyl Enol Ether Formation Start->Step1 Intermediate1 3-Methoxycyclohex- 2-en-1-one Step1->Intermediate1 Step2 Simmons-Smith Cyclopropanation Intermediate1->Step2 Intermediate2 4-Methoxy-1-oxaspiro [2.5]oct-4-ene Step2->Intermediate2 Step3 Ring Opening & Reduction Intermediate2->Step3 Intermediate3 Spiro[2.5]octan-5-ol Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 Intermediate4 Spiro[2.5]octan-5-one Step4->Intermediate4 Step5 Carboxylation Intermediate4->Step5 Final Spiro[2.5]octane- 5-carboxylic acid Step5->Final

Caption: Synthetic pathway for a functionalized spiro[2.5]octane.

Case Studies: The Spiro[2.5]octane Scaffold in Action

The theoretical advantages of the spiro[2.5]octane scaffold are validated by its successful application in several drug discovery programs.

Table 1: Physicochemical Property Comparison
PropertyPhenyl Ring (Flat Analogue)gem-Dimethyl (Flexible Analogue)Spiro[2.5]octane (Rigid 3D)Rationale for Improvement
Fsp³ Low (0)High (1)High (1)Increases saturation and 3D character, linked to higher clinical success rates.[1]
Rotatable Bonds 1 (to substituent)1 (to substituent)0 (within scaffold)Reduces conformational flexibility, lowering the entropic cost of binding.[6]
Lipophilicity (cLogP) ~2.0~1.0~2.5 (parent)Can be tuned. Azaspiro[2.5]octanes often decrease lipophilicity vs. piperazines.[6][8]
Metabolic Stability Prone to aromatic oxidationCan be hydroxylatedQuaternary carbon is highly stableBlocks common sites of CYP-mediated metabolism, improving half-life.[8][9]
Chemical Space Highly exploredCommonly usedNovel, patentableProvides access to new intellectual property and "escapes flatland".[2]

Note: cLogP values are estimations for the core fragments and will vary significantly with substitution.

Case Study: Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

Researchers at Genentech demonstrated a compelling use of an azaspiro[2.5]octane scaffold.[8] In their efforts to develop NAMPT inhibitors, they replaced a traditional aromatic linker with the azaspiro[2.5]octane core. This strategic move resulted in a compound with improved binding potency. Critically, the rigid, 3D nature of the scaffold helped to minimize off-target interactions with the CYP2C9 enzyme, a common liability for this class of compounds.[8] This highlights the scaffold's dual ability to enhance potency and improve selectivity.

Case Study: Muscarinic Acetylcholine Receptor (mAChR) Antagonists

The azaspiro[2.5]octane moiety has also been incorporated into potent antagonists for the muscarinic acetylcholine receptor.[8] The defined geometry of the scaffold allows for the precise placement of pharmacophoric elements, such as a basic nitrogen, to achieve optimal interactions with the receptor's binding site. This demonstrates the scaffold's utility in creating conformationally restricted ligands to probe and modulate receptor function.

Conclusion and Future Outlook

The spiro[2.5]octane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, conformational rigidity, and ability to confer metabolic stability make it a highly attractive motif for addressing the multifaceted challenges of modern drug discovery. By serving as a bioisostere for less favorable groups, it can simultaneously optimize potency, selectivity, and pharmacokinetic properties. The continued development of efficient and stereoselective synthetic routes, including innovative biocatalytic methods, will further expand the accessibility and application of this valuable scaffold. As the industry continues to "escape flatland," the strategic incorporation of scaffolds like spiro[2.5]octane will be pivotal in designing the next generation of innovative therapeutics.

References

  • Galkina, O. V., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules. [Link]

  • National Center for Biotechnology Information. Spiro(2,5)octane. PubChem. [Link]

  • Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. [Link]

  • Hiesinger, K., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

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  • Sabogal-Rojas, L. P., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

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  • Wang, T., et al. (2020). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. [Link]

  • National Institute of Standards and Technology. Spiro[2.5]octane. NIST WebBook. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Rodrigues, F. A. S., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

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  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • Krasavin, M., & Dar'in, D. (Eds.). (n.d.). Spirocycles in Medicinal Chemistry. MDPI. [Link]

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An In-Depth Technical Guide to Ethyl 6-oxospiro[2.5]octane-1-carboxylate: A Novel Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-oxospiro[2.5]octane-1-carboxylate, identified by CAS number 1447942-87-1, is a spirocyclic compound of significant interest in modern medicinal chemistry. Its unique three-dimensional structure and embedded functionalities suggest its role as a valuable scaffold in the design of novel therapeutics. Notably, this molecule is categorized as a building block for protein degraders, indicating its potential application in the rapidly advancing field of targeted protein degradation (TPD) via technologies such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its known properties, its strategic importance in drug discovery, and a discussion of the broader class of spirocyclic molecules in therapeutic development.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

The pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond traditional flat, aromatic structures. This "escape from flatland" has propelled the integration of three-dimensional scaffolds, such as spirocycles, into drug design. Spirocyclic systems, characterized by two rings sharing a single common atom, offer a rigid and defined conformational framework. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.

The incorporation of spirocyclic motifs has been shown to improve several key drug-like properties, including solubility, metabolic stability, and lipophilicity.[1][2] The defined spatial arrangement of substituents on a spirocyclic core allows for precise vectoral presentation of pharmacophoric elements, facilitating optimal interactions with protein binding pockets.

Physicochemical Properties of this compound

While detailed experimental data for this specific compound is not widely published, its fundamental properties can be summarized from available supplier information. Further experimental characterization is warranted for comprehensive understanding.

PropertyValueSource
CAS Number 1447942-87-1[3]
Molecular Formula C₁₁H₁₆O₃[3]
Molecular Weight 196.24 g/mol [3]
Purity Typically ≥97%Commercial Suppliers
Appearance Not specified (likely an oil or solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the ethyl ester group (a triplet and a quartet), as well as complex multiplets for the protons on the spirocyclic core. The diastereotopic nature of the methylene protons on both the cyclopropane and cyclohexane rings would likely result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the ester carbonyl, the ketone carbonyl, and distinct signals for the spiro carbon, the carbons of the ethyl group, and the carbons of the bicyclic system.

  • IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

  • Mass Spectrometry: High-resolution mass spectrometry would provide the accurate mass of the molecule, confirming its elemental composition.

Synthesis and Reactivity

The reactivity of this molecule is dictated by its functional groups:

  • Ketone: The ketone at the 6-position is susceptible to nucleophilic attack and can be a handle for further derivatization. It can undergo reactions such as reduction to an alcohol, reductive amination, or formation of imines and enamines.

  • Ester: The ethyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This is a common linkage point for attaching the spirocyclic scaffold to other molecular components, such as in the synthesis of PROTACs.

  • Cyclopropane Ring: The strained cyclopropane ring can potentially undergo ring-opening reactions under certain conditions, although it is generally stable under standard synthetic transformations.

Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" is a strong indicator of its intended use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A typical PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. It is hypothesized that this compound serves as a precursor to a novel E3 ligase ligand. The spirocyclic core could provide the necessary three-dimensional architecture to bind to an E3 ligase, while the ester functionality provides a convenient point for linker attachment.

The workflow for utilizing this building block in PROTAC development would likely follow these steps:

PROTAC_Workflow A This compound B Functional Group Interconversion (e.g., Ester Hydrolysis) A->B Step 1 C Spirocyclic E3 Ligase Ligand Precursor B->C Step 2 D Linker Attachment C->D Step 3 E PROTAC Intermediate D->E Step 4 F Coupling with Target Protein Ligand E->F Step 5 G Final PROTAC Molecule F->G Step 6

Sources

The Spirocyclic Core: A New Frontier in PROTAC Linker Design Featuring Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet the design of the linker component remains a significant challenge, often relying on empirical and iterative approaches.[1] This guide introduces the strategic use of rigid spirocyclic scaffolds, specifically "Ethyl 6-oxospiro[2.5]octane-1-carboxylate," as a novel core for PROTAC linker design. We will explore the rationale behind employing rigid linkers, propose a robust synthetic pathway for this unique spirocycle, and provide detailed protocols for its functionalization and incorporation into heterobifunctional degraders. This exploration aims to provide researchers with a foundational understanding and practical methodology for leveraging spirocyclic cores to create next-generation PROTACs with enhanced efficacy and improved pharmacokinetic profiles.

The PROTAC Linker: More Than Just a Spacer

PROTACs are heterobifunctional molecules comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[2] Upon entering a cell, a PROTAC forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] While much focus is placed on the warhead and anchor, the linker's role is far from passive. It critically influences the PROTAC's efficacy, selectivity, and physicochemical properties.[4]

The linker's length, rigidity, and composition dictate the geometry of the ternary complex, which is paramount for efficient ubiquitination.[3] Commonly used flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic ease and conformational adaptability.[5][6] However, their high flexibility can lead to an entropic penalty upon binding and may contribute to poor pharmacokinetic properties like low cell permeability.[3]

The Case for Rigid Linkers

Rigid linkers are gaining prominence in modern PROTAC design for several key reasons:

  • Pre-organization of Conformation: Rigid scaffolds can reduce the entropic penalty of ternary complex formation by pre-organizing the warhead and anchor into a productive orientation.[3]

  • Improved Selectivity: The conformational constraints imposed by rigid linkers can disfavor the formation of off-target ternary complexes, thereby enhancing selectivity.[5]

  • Enhanced Physicochemical Properties: Rigid linkers, particularly those with increased sp³ character, can lead to improved solubility, metabolic stability, and cell permeability.[7][8]

Spirocyclic systems, which contain two rings connected by a single atom, are an exemplary class of rigid scaffolds.[8] Their inherent three-dimensionality allows for precise spatial orientation of substituents, making them ideal building blocks for sophisticated PROTAC linkers.[9][10]

This compound: A Novel Spirocyclic Core

We propose "this compound" as a versatile and promising core for the design of novel, rigid PROTAC linkers. This molecule, with its spirocyclic backbone, offers a unique three-dimensional architecture. The presence of two distinct functional groups—an ethyl ester and a ketone—provides orthogonal handles for chemical modification and attachment of the warhead and anchor ligands.

Below is a diagram illustrating the structure of this spirocyclic core.

Caption: Molecular structure of this compound.

Proposed Synthesis of the Spirocyclic Core

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be proposed based on well-established organic chemistry principles. The following multi-step synthesis starts from commercially available materials.

G start Ethyl 2-cyclohexanonecarboxylate step1 Protection of Ketone (e.g., Ethylene glycol, p-TsOH) start->step1 step2 α-Alkylation (e.g., LDA, Ethyl 2-bromoacetate) step1->step2 step3 Dieckmann Condensation (e.g., NaOEt) step2->step3 step4 Hydrolysis and Decarboxylation (e.g., H3O+, heat) step3->step4 step5 Simmons-Smith Cyclopropanation (e.g., CH2I2, Zn-Cu couple) step4->step5 step6 Deprotection of Ketone (e.g., aq. HCl) step5->step6 end This compound step6->end

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate

  • To a solution of ethyl 2-cyclohexanonecarboxylate (1 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Diethyl 1,4-dioxaspiro[4.5]decane-6,6-dicarboxylate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • Add a solution of ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate (1 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 30 minutes.

  • Add ethyl 2-bromoacetate (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3 & 4: Synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid followed by decarboxylation to 4-oxocyclohexanecarboxylic acid

  • Hydrolyze the diester from the previous step using aqueous sodium hydroxide, followed by acidic workup to yield the dicarboxylic acid.

  • Heat the resulting dicarboxylic acid to induce decarboxylation to the monocarboxylic acid.

Step 5: Synthesis of Ethyl spiro[2.5]octan-6-one-1-carboxylate via Simmons-Smith Reaction

  • To a suspension of zinc-copper couple (2.2 eq) in anhydrous diethyl ether, add diiodomethane (2.0 eq).

  • Add a solution of the enol ether of the product from step 4 in anhydrous diethyl ether. The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes.[7]

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture and wash the filtrate with saturated aqueous ammonium chloride.

  • Dry the organic layer and concentrate under reduced pressure.

Step 6: Final Product Formation

  • Deprotect the ketone using an acidic workup to yield the final product, this compound.

Functionalization for PROTAC Linker Synthesis

The two functional groups on the spirocyclic core offer versatile points for modification. The ketone can be reductively aminated to introduce a primary or secondary amine, a common attachment point for PROTAC linkers. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing warhead or anchor ligand via amide bond formation.

G cluster_0 Ketone Functionalization cluster_1 Ester Functionalization core This compound reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) core->reductive_amination hydrolysis Ester Hydrolysis (e.g., LiOH) core->hydrolysis amine_product Amine-functionalized spirocycle reductive_amination->amine_product linker_assembly Amide Coupling to Warhead/Anchor amine_product->linker_assembly acid_product Carboxylic acid-functionalized spirocycle hydrolysis->acid_product acid_product->linker_assembly

Caption: Proposed functionalization strategies for the spirocyclic core.

Comparative Physicochemical Properties

The introduction of a rigid spirocyclic core is expected to favorably alter the physicochemical properties of the resulting PROTAC linker compared to traditional flexible linkers.

PropertyTypical PEG/Alkyl LinkerProposed Spirocyclic LinkerRationale for Improvement
Fraction of sp³ carbons (Fsp³) Low to moderateHighIncreased three-dimensionality, leading to better solubility and reduced planarity.[10]
Number of Rotatable Bonds HighLowReduced conformational flexibility, minimizing entropic loss upon binding.
Polar Surface Area (PSA) Variable, can be highModerateThe ketone and ester functionalities provide polarity, which can be tuned through further modification.
Metabolic Stability Susceptible to oxidationPotentially higherThe rigid carbocyclic framework may be less prone to metabolic degradation.[7]

Conclusion and Future Outlook

The strategic incorporation of rigid scaffolds like "this compound" into PROTAC linkers represents a significant step away from the trial-and-error approaches that have historically dominated linker design.[1] This in-depth guide has provided a comprehensive rationale, a plausible synthetic route, and clear functionalization strategies for this novel spirocyclic core. By embracing such innovative and rationally designed building blocks, researchers can unlock new avenues for creating highly potent and selective PROTACs with superior drug-like properties. The exploration of diverse spirocyclic systems is a promising frontier in the ongoing quest to realize the full therapeutic potential of targeted protein degradation.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed. Engl.55, 1966-1973 (2016).
  • Varela, M. T. et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur. J. Med. Chem.287, 117368 (2025).
  • Taylor, A. M., Gercina, K. & Hubbard, B. K. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opin. Drug Discov.13, 953-968 (2018).
  • Edmunds, J. J., Ward, R. & Jones, S. The Spirocycle Surge in Drug Discovery. Drug Hunter (2025).
  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link].

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights (2021).
  • Zografou-Barredo, N. A. et al. Novel approaches for the rational design of PROTAC linkers. Explor. Target. Antitumor Ther.1, 283-306 (2020).
  • Pharmacy Times. Unlocking PROTACs' Potential: Overcoming Development Challenges. Available at: [Link].

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An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the anticipated physicochemical properties, synthesis, and characterization of Ethyl 6-oxospiro[2.5]octane-1-carboxylate (CAS No. 1447942-87-1). As a novel building block in the field of protein degradation, this spirocyclic compound presents a unique structural motif for the development of new therapeutic agents. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust framework for researchers and drug development professionals. We present predicted properties, a plausible synthetic route, detailed protocols for characterization, and anticipated spectral data to facilitate its use in research and development.

Introduction and Molecular Overview

This compound is a spirocyclic compound featuring a cyclopropane ring fused to a cyclohexanone moiety, with an ethyl carboxylate group attached to the cyclopropane ring. This unique three-dimensional structure offers a rigid scaffold that is of increasing interest in medicinal chemistry. The spirocyclic nature of the molecule can provide improved metabolic stability and novel vectoral orientations for pharmacophoric groups.

Identified as a "Protein Degrader Building Block," this molecule is likely intended for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other related modalities that hijack the cellular ubiquitin-proteasome system to selectively degrade target proteins. The ketone and ester functionalities provide handles for further chemical modification and conjugation to ligands for E3 ubiquitin ligases and target proteins.

Table 1: Core Molecular Properties

PropertyValueSource
CAS Number 1447942-87-1[1]
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.246 g/mol [1]
Purity (Typical) ≥97%[1]

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Rationale
Boiling Point ~260-280 °CExtrapolation from similar spirocyclic esters.
Melting Point Not availableLikely a low-melting solid or an oil at room temperature.
Density ~1.1 - 1.2 g/cm³Based on analogous structures.[2]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO). Sparingly soluble in water.Based on the presence of both polar (ester, ketone) and nonpolar (aliphatic rings) moieties.
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.5Computational prediction based on structure.

Synthesis and Purification

While a specific published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of spiro[2.5]octan-6-one derivatives. A common approach involves the cyclopropanation of a cyclohexenone precursor.

Proposed Synthetic Protocol

A logical synthetic pathway would involve the Michael addition of a suitable nucleophile to cyclohexenone, followed by an intramolecular cyclization to form the spirocyclic core. A plausible route is outlined below:

Step 1: Michael Addition of Ethyl Cyanoacetate to Cyclohexenone. This reaction forms the initial carbon-carbon bond and sets up the precursor for the subsequent cyclization.

Step 2: Reductive Cyclization. Treatment of the Michael adduct with a reducing agent, such as sodium borohydride, can reduce the ketone and facilitate an intramolecular cyclization to form the spiro[2.5]octane ring system.

Step 3: Oxidation and Hydrolysis/Decarboxylation. Oxidation of the resulting alcohol back to the ketone, followed by hydrolysis of the nitrile and ester groups and subsequent decarboxylation, would yield the desired product. A more direct approach might involve a tandem reaction.

A related, efficient synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed via a 1,6-conjugate addition, which could be adapted.[3]

Synthetic_Workflow Cyclohexenone Cyclohexenone MichaelAdduct Michael Adduct Intermediate Cyclohexenone->MichaelAdduct EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->MichaelAdduct Base (e.g., NaOEt) SpirocyclePrecursor Reduced Spirocycle Precursor MichaelAdduct->SpirocyclePrecursor Reducing Agent (e.g., NaBH4) FinalProduct This compound SpirocyclePrecursor->FinalProduct Oxidation & Workup

Caption: Proposed synthetic workflow for this compound.

Purification Methodology

Purification of the final product and intermediates would likely be achieved through standard laboratory techniques.

Experimental Protocol: Purification

  • Extraction: Following the reaction, the crude product would be worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • Chromatography: The primary method for purification would be flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

  • Distillation (if applicable): If the product is a liquid, vacuum distillation could be employed for further purification.

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectral Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the anticipated spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule. The chemical shifts are predicted based on the functional groups and the rigid spirocyclic system.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Cyclohexanone C=O -~208-212
Ester C=O -~170-175
Cyclohexanone α-CH₂ ~2.2-2.6~35-45
Cyclohexanone β-CH₂ ~1.8-2.2~25-35
Cyclopropane CH ~1.5-2.0~20-30
Cyclopropane CH₂ ~0.8-1.5~15-25
Ester O-CH₂ ~4.1-4.3 (quartet)~60-62
Ester CH₃ ~1.2-1.4 (triplet)~14-15
Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups present in the molecule.

Anticipated IR Absorption Bands:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹, which is characteristic of a six-membered cyclic ketone.[4]

  • C=O Stretch (Ester): Another strong, sharp absorption will be present around 1735 cm⁻¹, typical for a saturated ester.[4]

  • C-O Stretch (Ester): Strong bands in the region of 1300-1000 cm⁻¹ will correspond to the C-O stretching of the ester group.[5]

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the sp³ hybridized carbons in the rings and the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Anticipated Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 196.

  • Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z = 151 is expected due to the loss of the ethoxy radical from the ester.

  • Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 167 corresponding to the loss of the ethyl group.

  • Cleavage of the Cyclohexanone Ring: Alpha-cleavage of the C-C bonds adjacent to the ketone carbonyl is a common fragmentation pathway for cyclic ketones.[1]

Reactivity and Applications

The bifunctional nature of this compound makes it a versatile building block.

  • Ketone Reactivity: The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to introduce an amine, and Wittig-type reactions to form alkenes.

  • Ester Reactivity: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in PROTACs). It can also be reduced to a primary alcohol.

As a "Protein Degrader Building Block," this molecule is poised for use in the synthesis of heterobifunctional molecules. The spirocyclic core can serve as a rigid linker, and the ketone and ester functionalities provide orthogonal handles for attaching ligands for an E3 ligase and a protein of interest.

Health and Safety

While specific toxicity data for this compound is not available, general precautions for handling laboratory chemicals should be followed. Based on the functional groups present (a beta-keto ester), the following should be considered:

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Hazards: May cause skin and eye irritation. Avoid inhalation and ingestion.[7]

Conclusion

This compound is a promising new building block for medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. While direct experimental data is currently sparse, this technical guide provides a comprehensive predictive and methodological framework for its synthesis, purification, and characterization. The unique spirocyclic scaffold and versatile functional handles of this molecule are anticipated to be of significant value to researchers and drug development professionals.

References

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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns)
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
  • Chemical Communications (RSC Publishing). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Available at: [Link]
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An In-Depth Technical Guide to the Structural and Conformational Analysis of Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Rigid Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1] Their inherent rigidity and three-dimensionality can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[1] Ethyl 6-oxospiro[2.5]octane-1-carboxylate, a member of this promising class of compounds, has garnered attention as a key building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its inclusion in "Protein Degrader Building Blocks" libraries underscores its potential as a linker component in these heterobifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3] This guide provides a comprehensive analysis of the structural and conformational properties of this compound, offering insights into its synthesis, spectroscopic characterization, and the stereochemical nuances that underpin its utility in drug development.

Molecular Structure and Synthesis

This compound possesses a unique architecture, featuring a cyclopropane ring fused at a single carbon atom (the spiro center) to a cyclohexane ring which is further functionalized with a ketone and an ethyl ester group.

Key Structural Features:

  • Molecular Formula: C₁₁H₁₆O₃

  • Molecular Weight: 196.246 g/mol [3]

  • CAS Number: 1447942-87-1[3]

A plausible synthetic route could involve:

  • Cyclopropanation of a cyclohexene derivative: A Simmons-Smith or a related cyclopropanation reaction on a suitable cyclohexene precursor could form the spiro[2.5]octane skeleton.

  • Oxidation and esterification: Subsequent oxidation of the cyclohexane ring and introduction of the ethyl carboxylate group would lead to the final product.

Alternatively, a strategy involving a Dieckmann-type cyclization of a suitably substituted adipic acid derivative containing a cyclopropyl group could also be employed to construct the six-membered ring with the desired functionalities.

Spectroscopic and Structural Characterization

A thorough understanding of the structure of this compound is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, we can predict the key features based on the analysis of closely related analogs such as ethyl 1-oxaspiro[2.5]octane-2-carboxylate.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule. Key expected signals include:

  • A triplet and a quartet for the ethyl ester group.

  • A series of multiplets in the aliphatic region corresponding to the protons on the cyclohexane and cyclopropane rings. The diastereotopic nature of the methylene protons on the cyclohexane ring will likely result in complex splitting patterns.

  • The proton at the carbon bearing the ester group (C1) would appear as a distinct multiplet.

¹³C NMR: The carbon NMR spectrum will provide valuable information on the number and type of carbon atoms. Expected key signals include:

  • A signal for the ketone carbonyl carbon (C6) in the range of 200-210 ppm.

  • A signal for the ester carbonyl carbon around 170 ppm.

  • Signals for the spiro carbon and the other carbons of the cyclopropane and cyclohexane rings in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups:

  • A sharp, strong peak around 1735-1750 cm⁻¹ for the ester carbonyl (C=O) stretching.

  • Another strong peak around 1710-1725 cm⁻¹ for the ketone carbonyl (C=O) stretching.

  • C-H stretching and bending vibrations for the aliphatic and ethyl groups will also be present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 196. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the cyclohexane ring.

Conformational Analysis: A Tale of Two Rings

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional shape. The conformational preferences of this molecule are dictated by the interplay of the rigid cyclopropane ring and the flexible cyclohexane ring.

The Cyclohexane Ring Conformation

The cyclohexane ring in spiro[2.5]octane systems typically adopts a chair conformation to minimize torsional and steric strain. The presence of the spiro-fused cyclopropane ring introduces some degree of flattening to the chair. The ketone at the C6 position will influence the puckering of the ring, with the sp² hybridized carbon causing a slight distortion.

Two primary chair conformations are possible, and the equilibrium between them will be determined by the steric interactions of the substituents. The orientation of the ethyl carboxylate group at C1, whether axial or equatorial, will be a key factor in determining the most stable conformer. Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions.

Diagram: Chair Conformations of this compound

Caption: Interconversion between the more stable equatorial and less stable axial conformers of the cyclohexane ring.

The Influence of the Spiro-fused Cyclopropane

The cyclopropane ring is a rigid, planar, three-membered ring. Its fusion to the cyclohexane ring at the spiro center has several important consequences:

  • Fixed Dihedral Angles: The bond angles within the cyclopropane ring are constrained to approximately 60 degrees, leading to significant angle strain. This rigidity is a defining feature of the scaffold.

  • Stereochemical Consequences: The spiro fusion creates a chiral center if the substitution pattern on either ring is appropriate. For this compound, the C1 and the spiro carbon are potential stereocenters, leading to the possibility of diastereomers.

The relative orientation of the cyclopropane ring with respect to the cyclohexane ring is a critical conformational parameter. X-ray crystallographic studies of related spiro[2.5]octane derivatives provide valuable insights into the preferred geometries. For instance, the crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde reveals the precise bond lengths and angles of the spirocyclic system.[5]

Computational Modeling: Predicting Conformational Preferences

In the absence of experimental crystal structures for the title compound, computational chemistry serves as a powerful tool to predict its conformational landscape.

Methodology for Conformational Search and Analysis

A robust computational workflow for analyzing the conformation of this compound would involve the following steps:

  • Initial Structure Generation: Generation of various possible stereoisomers and initial chair and boat conformations of the cyclohexane ring.

  • Conformational Search: Employing molecular mechanics (e.g., with MMFF94 force field) or semi-empirical methods to perform a systematic search for low-energy conformers.

  • Geometry Optimization: High-level quantum mechanical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are then used to optimize the geometries of the identified low-energy conformers.

  • Energy Calculations: Single-point energy calculations at a higher level of theory can be performed to obtain more accurate relative energies of the conformers.

  • Analysis of Structural Parameters: Detailed analysis of bond lengths, bond angles, and dihedral angles for each stable conformer.

Diagram: Workflow for Computational Conformational Analysis

Computational_Workflow start Initial 3D Structure Generation conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT - B3LYP/6-31G*) conf_search->dft_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) dft_opt->energy_calc analysis Analysis of Conformers (Energies, Geometries) energy_calc->analysis end Predicted Conformational Landscape analysis->end

Caption: A typical computational workflow for determining the stable conformers of a flexible molecule.

Application in PROTAC Development

The rigid spiro[2.5]octane scaffold is an attractive component for the linker in PROTACs. The linker plays a crucial role in a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The defined geometry of spirocyclic linkers can help to pre-organize the two ends of the PROTAC, potentially reducing the entropic penalty upon binding and leading to more potent and selective protein degradation. The ketone and ester functionalities on this compound provide versatile handles for further chemical modification and attachment to the target-binding and E3 ligase-binding moieties of a PROTAC.

Conclusion

This compound is a molecule of significant interest for researchers in drug discovery, particularly for the development of next-generation therapeutics like PROTACs. Its rigid and well-defined three-dimensional structure, a consequence of the spiro-fused cyclopropane and cyclohexane rings, offers a unique scaffold for the precise positioning of pharmacophoric elements. A comprehensive understanding of its structural features, attainable through a combination of spectroscopic analysis and computational modeling, is essential for harnessing its full potential. The conformational preferences of the cyclohexane ring, influenced by the ketone and ester substituents, will ultimately dictate its interactions with biological macromolecules. As the field of targeted protein degradation continues to evolve, the demand for novel and versatile building blocks like this compound is set to grow, making a thorough grasp of its chemical and stereochemical properties more critical than ever.

References

  • Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link]

  • Ethyl 6-oxospiro[2.5]octane-5-carboxylate (C11H16O3). PubChem. [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers. [Link]

  • ethyl 6-oxaspiro[2.5]octane-1-carboxylate, min 97%, 1 gram. CP Lab Safety. [Link]

  • X-ray structure of spiro compound 7b. ResearchGate. [Link]

  • This compound, min 97%, 250 mg. CP Lab Safety. [Link]

  • Conformational analysis of N-acylazabicyclooctanes. Sci-Hub. [Link]

  • This compound | CAS 1447942-87-1. Chemical Suppliers. [Link]

  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. ResearchGate. [Link]

  • Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate. PubChem. [Link]

  • Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (C10H16O3). PubChem. [Link]

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  • Oxaspiro [2.5]octane derivatives and analogs.
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  • Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. ResearchGate. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

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Unlocking New Therapeutic Avenues: A Guide to the Synthesis and Application of Ethyl 6-oxospiro[2.5]octane-1-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of immense interest in modern medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties for biological targets.[1][2] The spiro[2.5]octane framework, featuring a fused cyclopropane and cyclohexane ring, represents a compelling yet significantly underexplored carbocyclic system.[1] This technical guide provides a comprehensive framework for the exploration of derivatives based on the "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" core. We present a robust, proposed synthetic pathway, strategies for chemical library diversification, and a logical cascade for biological evaluation. By synthesizing established methodologies with expert-driven insights, this document serves as a foundational resource for researchers aiming to leverage this unique scaffold in the discovery of novel therapeutics, with a particular focus on potential applications such as MetAP-2 inhibition for metabolic disorders.[3]

The Spirocyclic Advantage: Moving Beyond "Flat" Chemistry

For decades, drug discovery has been dominated by aromatic, heterocyclic compounds, often leading to molecules that are largely planar. While successful, this "flatland" of chemical space can limit interactions with the complex, three-dimensional surfaces of biological targets like enzymes and receptors.[2] Spirocycles offer a distinct advantage by introducing a quaternary spiro-carbon atom, which forces the fused ring systems into perpendicular orientations.

This structural feature provides several key benefits:

  • Enhanced Three-Dimensionality: Spirocyclic scaffolds possess a higher fraction of sp3-hybridized carbons (Fsp3), a metric correlated with increased success in clinical development.[2] This complexity allows for more precise and novel interactions within a binding pocket.

  • Conformational Rigidity: The fused nature of the rings reduces the molecule's conformational flexibility. This pre-organization can lower the entropic penalty of binding to a target, potentially increasing potency.[1]

  • Novel Chemical Space: Scaffolds like spiro[2.5]octane are underrepresented in existing compound libraries, offering access to novel intellectual property and the potential to overcome resistance mechanisms developed against existing drugs.

The this compound core is particularly attractive as it combines the rigid spiro[2.5]octane framework with multiple functional handles—a ketone and an ester—that can be readily modified to explore structure-activity relationships (SAR).[4]

Synthesis of the Core Scaffold

While direct, published protocols for the title compound are scarce, a robust synthetic route can be designed based on well-established organometallic and cyclization reactions. The proposed pathway below leverages a Simmons-Smith-type cyclopropanation of a readily available cyclohexene precursor.

Proposed Synthetic Workflow

The synthesis begins with ethyl 4-oxocyclohexanecarboxylate, which is converted to an enol ether to protect the ketone and direct the subsequent cyclopropanation.

G cluster_0 Synthetic Pathway for Core Scaffold A Ethyl 4-oxocyclohexanecarboxylate B Ethyl 4-(triethylsilyloxy)cyclohex-3-enecarboxylate (Silyl Enol Ether Intermediate) A->B TESCl, Et3N, CH2Cl2, 0°C to rt C Ethyl 6-(triethylsilyloxy)spiro[2.5]octane-1-carboxylate B->C Et2Zn, CH2I2, Toluene, rt (Simmons-Smith Reaction) D This compound (Target Core Scaffold) C->D TBAF or aq. HCl, THF (Desilylation)

Caption: Proposed synthetic workflow for the core scaffold.

Detailed Experimental Protocol

Expert Insight: This protocol is designed as a self-validating system. Each step includes purification and characterization to ensure the material carried forward is of high purity and correct identity, which is critical for the reliability of subsequent biological data.

Step 1: Synthesis of Ethyl 4-(triethylsilyloxy)cyclohex-3-enecarboxylate (Silyl Enol Ether Formation)

  • To a flame-dried, nitrogen-purged round-bottom flask, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous dichloromethane (CH2Cl2, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et3N, 1.5 eq) dropwise, followed by the slow addition of triethylsilyl chloride (TESCl, 1.2 eq).

    • Causality: Triethylamine acts as a base to neutralize the HCl generated, driving the reaction to completion. TESCl is chosen as a robust silylating agent.

  • Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the silyl enol ether.

  • Validation: Confirm structure by 1H NMR (disappearance of ketone alpha-protons, appearance of vinyl proton and TES signals) and HRMS (High-Resolution Mass Spectrometry).

Step 2: Synthesis of Ethyl 6-(triethylsilyloxy)spiro[2.5]octane-1-carboxylate (Cyclopropanation)

  • In a separate flame-dried flask under nitrogen, dissolve the silyl enol ether (1.0 eq) in anhydrous toluene (~0.1 M).

  • Add diethylzinc (Et2Zn, 1.5 eq, 1.0 M solution in hexanes) dropwise at room temperature.

  • Add diiodomethane (CH2I2, 1.6 eq) slowly. The reaction is exothermic and may require cooling.

    • Causality: The combination of Et2Zn and CH2I2 generates the active carbenoid species for the Simmons-Smith cyclopropanation, which is highly effective for electron-rich alkenes like silyl enol ethers.

  • Stir at room temperature for 24 hours. Monitor progress by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by flash column chromatography to yield the cyclopropanated product.

  • Validation: Confirm structure by 1H NMR (appearance of characteristic cyclopropyl proton signals upfield) and 13C NMR (presence of the new spiro-carbon).

Step 3: Synthesis of this compound (Desilylation)

  • Dissolve the silyl ether intermediate (1.0 eq) in tetrahydrofuran (THF, ~0.2 M).

  • Add tetrabutylammonium fluoride (TBAF, 1.2 eq, 1.0 M solution in THF).

    • Causality: TBAF is a standard reagent for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon. Alternatively, mild aqueous acid (e.g., 1M HCl) can be used.

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvent in vacuo. Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography to yield the final core scaffold.

  • Validation: Confirm final structure by 1H NMR, 13C NMR, IR (presence of C=O stretch ~1715 cm-1), and HRMS.

Physicochemical Properties

Quantitative data for the core scaffold helps in designing assays and predicting ADME properties.

PropertyPredicted ValueMethod
Molecular FormulaC11H16O3-
Molecular Weight196.24 g/mol -
XLogP31.8PubChem[5]
Hydrogen Bond Donors0Computational
Hydrogen Bond Acceptors3Computational
Polar Surface Area43.4 ŲComputational

Strategic Diversification for Library Generation

A single compound rarely yields an optimal drug. Therefore, creating a library of analogs is essential to establish a Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and drug-like properties.[4] The core scaffold offers three primary vectors for diversification.

G cluster_0 Diversification Strategy cluster_1 Vector 1: Ester Modification cluster_2 Vector 2: Ketone Modification cluster_3 Vector 3: Ring Functionalization Core This compound (Core Scaffold) Ester1 Amide Library (R-NH2, BOP reagent) Core->Ester1 Ester2 Hydrolysis to Acid (LiOH, THF/H2O) Core->Ester2 Ketone1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Ketone1 Ketone2 Grignard/Organolithium Addition (R-MgBr or R-Li) Core->Ketone2 Ring1 Alpha-Bromination (NBS, AIBN) Core->Ring1 Ring2 Suzuki/Buchwald Coupling (on bromo-intermediate) Ring1->Ring2

Caption: Key vectors for chemical library diversification.

  • Vector 1 (Ester Modification): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore, or converted directly into a diverse library of primary and secondary amides using various amines and peptide coupling reagents. This explores interactions via hydrogen bonding.[6]

  • Vector 2 (Ketone Modification): The ketone at the 6-position is a prime site for introducing new substituents. Reductive amination can install a variety of amine-containing groups, adding basic centers to modulate solubility and target interactions. Alternatively, Grignard or organolithium additions can generate tertiary alcohols, adding steric bulk and new hydrogen bond donors.

  • Vector 3 (Ring Functionalization): While more complex, functionalization of the cyclohexane ring itself can probe deeper regions of a binding pocket. For instance, alpha-bromination of the ketone followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can introduce a wide array of aryl and heteroaryl groups.

Therapeutic Potential & Biological Evaluation

The structural similarity of oxaspiro[2.5]octane derivatives to known bioactive molecules suggests several potential therapeutic applications. Notably, related fumagillin-derived oxaspiro compounds are potent inhibitors of methionine aminopeptidase 2 (MetAP-2), a target for obesity and angiogenesis.[3][7] This provides a strong, evidence-based starting point for screening.

A tiered approach to biological evaluation is recommended to efficiently identify active compounds and elucidate their mechanism of action.

Proposed Biological Screening Cascade

G cluster_0 Biological Screening Cascade A Tier 1: Primary Screening (Compound Library @ 10 µM) B Phenotypic Assay (e.g., Anti-proliferative Screen in HUVEC cells) A->B C Target-Based Assay (e.g., MetAP-2 Enzyme Inhibition Assay) A->C D Tier 2: Hit Confirmation & Dose-Response (Generate IC50 values for active compounds) B->D C->D E Tier 3: Lead Characterization (Orthogonal & Selectivity Assays) D->E F Cellular Target Engagement (e.g., CETSA) E->F G Selectivity Profiling (Against related metalloproteases) E->G H Tier 4: In Vivo Proof-of-Concept (Animal models of obesity or angiogenesis) E->H

Caption: A tiered workflow for biological evaluation.

Protocol: Primary MetAP-2 Inhibition Assay

This protocol describes a representative biochemical assay to screen the synthesized library for direct inhibition of the MetAP-2 enzyme.

  • Reagents & Materials: Recombinant human MetAP-2, fluorogenic peptide substrate (e.g., Met-AMC), assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl2), compound library dissolved in DMSO, 384-well assay plates.

    • Expert Insight: Cobalt (Co2+) is included as it is a critical cofactor for MetAP-2 enzymatic activity. DMSO concentration in the final assay should be kept low (<1%) to avoid artifacts.

  • Assay Procedure:

    • Dispense 100 nL of compound from the library plates into the 384-well assay plates using an acoustic liquid handler. Include positive (known inhibitor, e.g., fumagillin) and negative (DMSO vehicle) controls.

    • Add 10 µL of MetAP-2 enzyme solution (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of the Met-AMC substrate solution (final concentration ~10 µM).

    • Immediately begin kinetic reading on a fluorescent plate reader (Excitation: 380 nm, Emission: 460 nm) at 37 °C, collecting data every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data to controls: % Inhibition = 100 * (1 - [Rate(compound) - Rate(background)] / [Rate(DMSO) - Rate(background)]).

    • Validation: Hits are defined as compounds exhibiting >50% inhibition at a 10 µM concentration. The assay quality is validated by a Z'-factor > 0.5, calculated from the control wells.

Conclusion and Future Outlook

The this compound scaffold represents a fertile ground for the discovery of novel chemical entities with therapeutic potential. Its unique three-dimensional structure is precisely the type of molecular architecture needed to address challenging biological targets and move beyond the limitations of traditional, planar molecules.[2] This guide provides the necessary strategic and methodological foundation—from a rational synthetic design and diversification plan to a robust biological evaluation cascade—for research teams to confidently embark on the exploration of this promising compound class. The initial hypothesis targeting MetAP-2 offers a compelling starting point, but the inherent versatility of the scaffold suggests that broad screening may uncover unexpected activities in other disease areas such as oncology, infectious disease, or neurodegeneration.[3][8] Future work should focus on executing the proposed synthesis, generating a focused library of derivatives, and performing the outlined screening cascade to validate this scaffold as a valuable new tool in the drug discovery arsenal.

References

  • Navigating the Structure-Activity Landscape of Spiro[2.5]octane-5-carboxylic Acid Analogues: A Comparative Guide. Benchchem.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem.
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction . ACS Publications - Organic Letters. Available from: [Link]

  • Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity . PMC - PubMed Central - NIH. Available from: [Link]

  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane . PMC - PubMed Central - NIH. Available from: [Link]

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  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate . PubChem - NIH. Available from: [Link]

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An In-Depth Technical Guide to the Three-Dimensional Structure of Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Third Dimension in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective to a degree, this two-dimensional approach has often led to challenges in achieving high target selectivity and favorable pharmacokinetic profiles. The increasing interest in molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized atoms, has brought spirocyclic scaffolds to the forefront of modern drug discovery.[1] These unique structures, where two rings share a single atom, offer a rigid and well-defined three-dimensional architecture.[2][3] This guide provides a comprehensive exploration of the three-dimensional nature of spirocyclic linkers, from their fundamental structural characteristics to the advanced experimental and computational techniques used to elucidate their spatial arrangements.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

Spirocyclic linkers are more than just novel chemical curiosities; they represent a strategic tool for medicinal chemists to overcome long-standing hurdles in drug development.[4] Their inherent three-dimensionality and rigidity provide several key advantages over traditional linear or flexible linkers.

Pre-organization and Conformational Rigidity

A primary benefit of spirocyclic linkers is their ability to lock the conformation of a molecule.[1][5] This pre-organization minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.[1] Unlike flexible linkers that can adopt numerous conformations, many of which may be non-productive for binding, spirocycles present a limited number of well-defined spatial arrangements of substituents.[2] This conformational control is crucial for optimizing interactions with the complex three-dimensional surfaces of protein binding sites.[2]

Precise Vectorial Display of Functionality

The spiro atom and the fused ring systems create a scaffold that projects chemical functionalities in distinct and predictable directions, often referred to as "exit vectors".[6] This precise spatial arrangement allows for the optimal positioning of pharmacophoric groups to engage with specific residues within a target's binding pocket, leading to improved potency and selectivity.[7][8]

Improved Physicochemical and Pharmacokinetic Properties

The incorporation of spirocyclic moieties often leads to improved physicochemical properties.[1][7][8] Shifting from planar, aromatic structures to more saturated, three-dimensional spirocycles generally correlates with:

  • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to better solubility.[1]

  • Decreased Lipophilicity: The introduction of sp³-rich scaffolds can help to lower the lipophilicity of a molecule, which is often beneficial for its overall pharmacokinetic profile.[1]

  • Enhanced Metabolic Stability: The quaternary spirocenter and the rigidity of the scaffold can block sites of metabolism, leading to improved metabolic stability.[1]

Elucidating the Three-Dimensional Structure: A Multi-faceted Approach

Understanding the precise three-dimensional structure of spirocyclic linkers is paramount to harnessing their full potential in drug design. This requires a synergistic combination of experimental and computational techniques.

Experimental Determination of 3D Structure

Single-crystal X-ray crystallography remains the most definitive method for determining the three-dimensional structure of molecules, including those containing spirocyclic linkers.[9][10] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals of the spirocyclic compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

The resulting crystal structure provides an unambiguous depiction of the molecule's conformation, including the relative stereochemistry of all chiral centers.[9]

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers valuable information about the structure and dynamics of spirocyclic linkers in solution, which is more representative of the physiological environment.[11][12]

Key NMR Techniques for 3D Structural Elucidation:

  • ¹H and ¹³C NMR: Chemical shifts and coupling constants provide information about the local electronic environment and dihedral angles, respectively.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity, providing crucial distance constraints for determining the relative stereochemistry and conformation.

  • Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information and are particularly powerful for defining the relative orientation of different parts of a molecule.[11]

Computational Modeling: In Silico Exploration of Conformational Space

Computational methods are indispensable for exploring the conformational landscape of spirocyclic linkers and for predicting their three-dimensional structures.[13][14][15]

These algorithms systematically or stochastically explore the potential energy surface of a molecule to identify low-energy conformations. Common methods include:

  • Systematic Search: Rotates all rotatable bonds by a defined increment.

  • Stochastic/Monte Carlo Search: Randomly changes the conformation and accepts or rejects the new conformation based on its energy.

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time to explore the conformational space accessible at a given temperature.[16]

QM methods, such as Density Functional Theory (DFT), provide highly accurate calculations of molecular energies and properties.[17] They are often used to refine the geometries of low-energy conformers identified by conformational searches and to calculate NMR parameters for comparison with experimental data.[11]

Workflow for Integrated Structural Elucidation

The most robust approach to understanding the three-dimensional structure of spirocyclic linkers involves an iterative and integrated workflow that combines experimental data and computational modeling.

Integrated_Workflow Xray X-Ray Crystallography InitialModel Initial 3D Model Xray->InitialModel Solid-State Structure NMR NMR Spectroscopy (¹H, ¹³C, NOESY, RDC) Validation Validation & Comparison NMR->Validation Solution-State Constraints ConfSearch Conformational Search (MD, Monte Carlo) QM Quantum Mechanics (DFT Calculations) ConfSearch->QM QM->InitialModel Predicted Structures InitialModel->Validation RefinedModel Refined 3D Structure Validation->RefinedModel Iterative Refinement

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Incorporating Ethyl 6-oxospiro[2.5]octane-1-carboxylate into Novel E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2][3] The efficacy of a PROTAC is critically dependent on its three components: the POI ligand, the E3 ligase ligand, and the linker connecting them.[4][5]

While significant progress has been made, the field is largely dominated by ligands for a handful of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][7][8][9][10][11] The development of novel E3 ligase ligands built upon unique chemical scaffolds is paramount to expanding the scope of targeted protein degradation, potentially enabling tissue-specific degradation, overcoming resistance mechanisms, and accessing a wider range of the "undruggable" proteome.

Spirocyclic scaffolds are increasingly recognized in medicinal chemistry for their inherent three-dimensionality.[12][13] This structural rigidity can pre-organize functional groups into a favorable conformation for target binding, potentially improving potency and selectivity while maintaining desirable physicochemical properties. This guide explores the conceptual framework and provides detailed protocols for incorporating a novel spirocyclic scaffold, derived from "Ethyl 6-oxospiro[2.5]octane-1-carboxylate," into the design and synthesis of new E3 ligase ligands and their subsequent evaluation as PROTACs.

Conceptual Framework: The Spiro[2.5]octane Core

The spiro[2.5]octane system offers a rigid, three-dimensional core that can serve as a novel foundation for an E3 ligase ligand. The ketone at the 6-position and the ester at the 1-position of the parent molecule, "this compound," provide versatile chemical handles for synthetic elaboration. Our strategy will focus on modifying this core to present a suitable vector for linker attachment while maintaining or enhancing its binding affinity for an E3 ligase.

For the purpose of this guide, we will hypothesize the development of a novel VHL ligand based on this spirocyclic core. The rationale is to leverage the well-understood structural requirements for VHL binding, such as the hydroxyproline-mimicking motif, and to explore how the spirocyclic scaffold can be functionalized to meet these requirements.[6][8][10]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC Spiro-PROTAC PROTAC->POI Binds PROTAC->E3 Recruits Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded POI (Peptides) Proteasome->Degraded Degradation

Figure 1: General mechanism of action for a PROTAC incorporating a novel spirocyclic E3 ligase ligand.

Part 1: Synthesis of a Functionalized Spiro[2.5]octane-based VHL Ligand

As "this compound" is not extensively described in the synthetic literature, we propose a plausible synthetic route to a functionalized derivative suitable for PROTAC assembly. This protocol is conceptual and serves as a template for researchers.

Protocol 1.1: Multi-step Synthesis of a Spiro[2.5]octane-based VHL Ligand Precursor

This protocol outlines the synthesis of a key intermediate where the ketone is converted to a hydroxyl group (a key feature for VHL binding) and the ester is modified to present a linker attachment point.

Step 1: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq) in methanol, add (S)-tert-butyl(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamate (1.1 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purify the crude product by flash column chromatography to yield the amine intermediate.

Step 2: Hydrolysis of the Ethyl Ester

  • Dissolve the product from Step 1 in a mixture of THF, methanol, and water (3:1:1).

  • Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling with a Linker Precursor

  • To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add a suitable amine-terminated linker (e.g., N-Boc-amino-PEG3-amine, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Dilute with water and extract with ethyl acetate.

  • Purify by flash column chromatography to obtain the Boc-protected spiro-VHL ligand-linker conjugate.

Step 4: Boc Deprotection

  • Dissolve the product from Step 3 in dichloromethane.

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to yield the final amine-functionalized spiro-VHL ligand-linker, ready for conjugation to a POI ligand.

Part 2: PROTAC Assembly and Characterization

This section details the final PROTAC synthesis and the crucial biochemical and cellular assays to evaluate its function. We will use the well-known BET bromodomain inhibitor, JQ1, as an exemplary POI ligand.

Protocol 2.1: Final PROTAC Synthesis via Amide Coupling
  • To a solution of the amine-functionalized spiro-VHL ligand-linker from Protocol 1.1 (1.0 eq) in DMF, add a carboxylic acid-functionalized JQ1 analogue (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Synthesis_Workflow Start This compound Step1 Protocol 1.1, Step 1: Reductive Amination Start->Step1 Step2 Protocol 1.1, Step 2: Ester Hydrolysis Step1->Step2 Step3 Protocol 1.1, Step 3: Linker Conjugation Step2->Step3 Step4 Protocol 1.1, Step 4: Boc Deprotection Step3->Step4 Step5 Protocol 2.1: POI Ligand Coupling Step4->Step5 Final Final Spiro-PROTAC Step5->Final

Figure 2: Proposed synthetic workflow for the assembly of a Spiro-PROTAC.

Part 3: Biochemical and Biophysical Characterization

Protocol 3.1: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

The formation of a stable ternary complex is a prerequisite for PROTAC activity. SPR is a powerful technique to measure the kinetics and affinity of this interaction in real-time.[14][15][16][17][18]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip SA for biotin capture)

  • Recombinant, biotinylated VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant POI (e.g., BRD4 bromodomain)

  • Synthesized Spiro-PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the biotinylated VBC complex onto the sensor chip surface.

  • Binary Interaction (PROTAC-VBC): Inject a series of concentrations of the Spiro-PROTAC over the immobilized VBC to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC-POI): In a separate experiment, if feasible, immobilize the POI and inject the Spiro-PROTAC to determine the other binary KD.

  • Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI (e.g., BRD4) and varying concentrations of the Spiro-PROTAC.

  • Inject these solutions over the immobilized VBC surface. The increase in response units (RU) compared to the binary interaction indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex. Calculate the cooperativity factor (alpha), which is the ratio of the binary binding affinity of the weaker arm to the ternary complex affinity. A value greater than 1 indicates positive cooperativity.[16]

InteractionAnalyteLigand (Immobilized)Typical KD Range
Binary 1Spiro-PROTACVBC Complex10 nM - 1 µM
Binary 2Spiro-PROTACPOI (BRD4)10 nM - 1 µM
TernaryPOI + Spiro-PROTACVBC Complex1 nM - 500 nM
Protocol 3.2: In Vitro Ubiquitination Assay

This assay biochemically validates that the PROTAC can induce POI ubiquitination by the recruited E3 ligase.[19][20][21][22]

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant VBC complex

  • Recombinant POI (e.g., BRD4)

  • Ubiquitin

  • ATP

  • Spiro-PROTAC

  • Reaction buffer

  • Anti-POI antibody and anti-ubiquitin antibody for Western blot detection

Procedure:

  • Set up reactions containing E1, E2, VBC, POI, ubiquitin, and ATP in the reaction buffer.

  • Add the Spiro-PROTAC at various concentrations (and a DMSO vehicle control).

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot, probing with an anti-POI antibody. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

  • Optionally, confirm ubiquitination by stripping the membrane and reprobing with an anti-ubiquitin antibody.

Part 4: Cellular Assays for PROTAC Evaluation

Protocol 4.1: Target Protein Degradation Assay (Western Blot)

This is the definitive cellular assay to confirm that the Spiro-PROTAC leads to the degradation of the target protein.

Procedure:

  • Plate cells (e.g., a cell line endogenously expressing the POI) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the Spiro-PROTAC (e.g., from 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Lyse the cells and quantify the total protein concentration (e.g., using a BCA assay).

  • Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the POI.

  • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Develop the blot and perform densitometry analysis to quantify the reduction in the POI band intensity relative to the loading control and the vehicle control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Protocol 4.2: High-Throughput Target Degradation using HiBiT Assay

For more quantitative and higher-throughput analysis of degradation kinetics, the HiBiT system offers a sensitive, real-time, luminescence-based readout.[23][24][25][26][27]

Prerequisite: A cell line where the endogenous POI has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.

Procedure:

  • Plate the HiBiT-tagged cells in a white, opaque multi-well plate.

  • Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the complementary LgBiT protein and substrate.

  • Treat cells with a serial dilution of the Spiro-PROTAC.

  • Measure luminescence at various time points using a plate reader.

  • A decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged POI.

  • Calculate DC50 and Dmax values from the dose-response curves.

Assay_Workflow cluster_biochem Biochemical/Biophysical Assays cluster_cellular Cellular Assays SPR Protocol 3.1: SPR (Ternary Complex Formation) UbAssay Protocol 3.2: In Vitro Ubiquitination SPR->UbAssay Confirms Mechanism WB Protocol 4.1: Western Blot (Target Degradation, DC50) UbAssay->WB Informs Cellular Activity HiBiT Protocol 4.2: HiBiT Assay (Degradation Kinetics, DC50) PROTAC Synthesized Spiro-PROTAC PROTAC->SPR PROTAC->WB PROTAC->HiBiT

Figure 3: Experimental workflow for the evaluation of a novel Spiro-PROTAC.

Conclusion and Future Directions

This guide provides a comprehensive, albeit conceptual, framework for the incorporation of the novel spiro[2.5]octane scaffold into E3 ligase ligands for the development of PROTACs. The provided protocols offer a step-by-step methodology from synthesis to detailed biochemical and cellular characterization. The inherent three-dimensionality of the spiro[2.5]octane core presents an exciting opportunity to explore new chemical space in the pursuit of next-generation protein degraders. Future work should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR) for both E3 ligase binding and PROTAC-mediated degradation efficiency.

References

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR.
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  • Wang, Q., et al. (2020). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
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  • Alcaide, M., & Ciulli, A. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • Shcherbakov, D., & Gushchin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry.
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  • Le, T. B., et al. (2021). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules.
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Application Notes & Protocols: A Guide to Amine-Reactive Conjugation Using Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Ethyl 6-oxospiro[2.5]octane-1-carboxylate as a novel linker for bioconjugation. We will explore the unique structural features of this spirocyclic linker, propose a detailed reaction mechanism for its conjugation to primary amines on biomolecules, and provide step-by-step experimental protocols for both the conjugation and subsequent characterization of the resulting bioconjugate. This guide is designed to offer both theoretical insight and practical, actionable methodologies to enable the successful implementation of this linker in your research and development workflows.

Introduction: The Role of Spirocyclic Linkers in Bioconjugation

The field of bioconjugation is continually evolving, with a persistent demand for novel linkers that offer improved stability, pharmacokinetic profiles, and synthetic versatility.[1] Spirocyclic frameworks, characterized by their rigid, three-dimensional structures, are of significant interest in drug discovery as they can confer desirable conformational properties to the linked molecules.[2][3] this compound presents a unique combination of a reactive ketone for biomolecule attachment and an ester for payload linkage, all within a compact spirocyclic core. This structure offers the potential for creating stable, well-defined bioconjugates.

The ketone moiety allows for a highly chemoselective reaction with primary amines, a common functional group on the surface of proteins and other biomolecules.[4][] This application note will focus on a reductive amination strategy, a robust and widely used method for forming stable carbon-nitrogen bonds.

Proposed Reaction Mechanism: Reductive Amination

The conjugation of this compound to a biomolecule containing a primary amine (e.g., the lysine residue of a protein) is proposed to proceed via a two-step reductive amination process.

  • Schiff Base Formation: The ketone on the spirocyclic linker reacts with the primary amine of the biomolecule to form a reversible imine intermediate, also known as a Schiff base. This reaction is typically favored under slightly acidic to neutral pH conditions.

  • Reductive Stabilization: The unstable Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine bond. This effectively and irreversibly links the spirocyclic core to the biomolecule.

The ethyl ester of the linker remains available for subsequent modification, such as hydrolysis to the carboxylic acid, which can then be activated for conjugation to a payload molecule.

Experimental Protocols

Materials and Reagents
ReagentRecommended GradeSupplier Example
This compound>95% PurityChemical Supplier
Biomolecule (e.g., BSA, IgG)High PurityN/A
Sodium Cyanoborohydride (NaBH₃CN)Reagent GradeMajor Supplier
Phosphate-Buffered Saline (PBS), pH 7.4Molecular BiologyN/A
Amicon® Ultra Centrifugal Filters (10 kDa MWCO)N/AMajor Supplier
Hydroxylamine HydrochlorideReagent GradeMajor Supplier
Sodium Hydroxide (NaOH)ACS GradeN/A
Hydrochloric Acid (HCl)ACS GradeN/A
Dimethyl Sulfoxide (DMSO)AnhydrousMajor Supplier
Protocol 1: Conjugation of this compound to a Model Protein (BSA)

This protocol details the conjugation of the spirocyclic linker to Bovine Serum Albumin (BSA) as a model protein.

Step-by-Step Procedure:

  • Prepare Protein Solution: Dissolve BSA in 1X PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Prepare Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

  • Reaction Setup: In a microcentrifuge tube, combine 1 mL of the BSA solution with a 20-fold molar excess of the linker stock solution. Mix gently by inversion.

  • Initiate Reductive Amination: Add a 50-fold molar excess of a freshly prepared 1 M sodium cyanoborohydride solution in 1X PBS.

  • Incubation: Incubate the reaction mixture at room temperature for 4 hours with gentle shaking.

  • Quenching: Quench the reaction by adding 1 M hydroxylamine hydrochloride to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate by removing excess linker and reagents using an Amicon® Ultra centrifugal filter (10 kDa MWCO). Wash the conjugate three times with 1X PBS.

  • Final Concentration: Resuspend the purified conjugate in an appropriate volume of 1X PBS and determine the final concentration using a BCA protein assay.

Workflow for Protein Conjugation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (10 mg/mL in PBS) reaction_setup Combine Protein and Linker (20x molar excess of linker) prep_protein->reaction_setup prep_linker Prepare Linker Stock (100 mM in DMSO) prep_linker->reaction_setup add_reductant Add NaBH3CN (50x molar excess) reaction_setup->add_reductant incubation Incubate 4h at RT add_reductant->incubation quenching Quench with Hydroxylamine incubation->quenching purify Purify via Centrifugal Filtration (3x PBS washes) quenching->purify analyze Determine Final Concentration (BCA Assay) purify->analyze

Caption: Workflow for the conjugation of this compound to a protein.

Protocol 2: Hydrolysis of the Ethyl Ester and Payload Conjugation

This protocol outlines the hydrolysis of the ethyl ester on the linker-protein conjugate to a carboxylic acid, followed by conjugation to an amine-containing payload using EDC/NHS chemistry.

Step-by-Step Procedure:

  • Hydrolysis of the Ester:

    • Adjust the pH of the linker-protein conjugate solution from Protocol 1 to 10.0 with 0.1 M NaOH.

    • Incubate at 37°C for 2 hours, monitoring the pH and adjusting as necessary.

    • Neutralize the solution to pH 7.4 with 0.1 M HCl.

    • Purify the hydrolyzed conjugate using an Amicon® Ultra centrifugal filter as described previously.

  • Payload Conjugation (EDC/NHS Chemistry):

    • To the hydrolyzed conjugate, add a 10-fold molar excess of N-Hydroxysuccinimide (NHS) and a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

    • Add a 20-fold molar excess of the amine-containing payload.

    • Incubate for 2 hours at room temperature.

    • Purify the final bioconjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted payload and reagents.

Characterization of the Bioconjugate

Comprehensive characterization is crucial to ensure the quality and consistency of the bioconjugate.[6][7] A suite of analytical techniques should be employed to determine key quality attributes.

ParameterAnalytical Technique(s)Purpose
Degree of Labeling (DOL) UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS)To quantify the average number of linker molecules conjugated per biomolecule.
Conjugate Purity SDS-PAGE, Size Exclusion Chromatography (SEC-HPLC)To assess the homogeneity of the conjugate and detect any aggregation or fragmentation.
Confirmation of Conjugation Mass Spectrometry, Peptide MappingTo confirm the covalent attachment of the linker and identify the site(s) of conjugation.
Biological Activity Relevant Bioassay (e.g., ELISA, cell-based assays)To ensure that the conjugation process has not compromised the biological function of the biomolecule.[8]

Characterization Workflow

G start Purified Conjugate dol Degree of Labeling (UV-Vis, MS) start->dol purity Purity (SDS-PAGE, SEC-HPLC) start->purity confirmation Confirmation (MS, Peptide Mapping) start->confirmation activity Biological Activity (Bioassay) start->activity final Characterized Bioconjugate dol->final purity->final confirmation->final activity->final

Caption: A multi-pronged approach to bioconjugate characterization.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Optimize the pH of the reaction (typically between 6.5 and 7.5 for reductive amination).

    • Increase the molar excess of the linker and/or reducing agent.

    • Extend the reaction time.

  • Protein Aggregation:

    • Reduce the molar excess of the linker to minimize surface charge alterations.

    • Include stabilizing excipients in the reaction buffer.

    • Perform the reaction at a lower temperature (e.g., 4°C).

  • Ester Hydrolysis During Conjugation:

    • If premature hydrolysis of the ethyl ester is a concern, consider performing the reaction at a lower pH to disfavor this side reaction.

Conclusion

This compound represents a promising new tool in the bioconjugation toolbox. Its unique spirocyclic structure and dual-functionality (ketone and ester) provide a versatile platform for the synthesis of novel bioconjugates. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this linker in their specific applications, from basic research to the development of advanced therapeutics like antibody-drug conjugates.[1]

References

  • Bioconjugation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
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  • PubMed. (2021). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. Retrieved January 19, 2026, from [Link]

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Application Note & Protocols: Leveraging Ethyl 6-oxospiro[2.5]octane-1-carboxylate for the Design of Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of the linker component in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and pharmacokinetic properties.[1] While flexible alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing recognition that linkers with conformational rigidity can offer significant advantages.[2][] Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty upon binding and enhancing the stability of the ternary complex (POI-PROTAC-E3 ligase).[4] This application note introduces Ethyl 6-oxospiro[2.5]octane-1-carboxylate, a novel spirocyclic scaffold, as a versatile building block for the synthesis of rigid PROTAC linkers. We will detail the scientific rationale, synthetic protocols, and characterization methods for incorporating this unique chemical entity into next-generation protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[5] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven, catalytic mechanism offers a powerful therapeutic modality for targeting proteins, including those previously considered "undruggable".[][7]

The linker is far more than a simple spacer; it critically influences:

  • Ternary Complex Formation: The linker's length, rigidity, and geometry dictate the relative orientation of the POI and E3 ligase, which is essential for forming a stable and productive ternary complex.[1][8]

  • Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[9][10]

  • Selectivity and Potency: A well-designed linker can improve selectivity by disfavoring off-target ternary complex formation and enhance potency by promoting favorable protein-protein interactions.[4][8]

The Case for Rigidity: Spirocyclic Scaffolds in Linker Design

While flexible linkers offer synthetic accessibility, their high conformational freedom can lead to an entropic penalty upon binding and may result in suboptimal physicochemical properties.[4] Rigid linkers, such as those incorporating cycloalkanes, alkynes, or aromatic rings, address these limitations by reducing the number of rotatable bonds.[2][][11]

Spirocyclic structures are particularly advantageous as they offer a unique three-dimensional and rigid geometry.[9][12] This "locks" the molecular conformation, which can:

  • Pre-organize the PROTAC into an active conformation favorable for ternary complex formation.[12]

  • Enhance selectivity by creating a more defined shape that is less likely to engage with off-target proteins.[12]

  • Improve metabolic stability and overall pharmacokinetic profiles.[2]

This compound (CAS: 1447942-87-1) is an attractive building block for this purpose.[13] Its spiro[2.5]octane core provides the desired rigidity, while the ethyl ester and ketone functionalities serve as versatile chemical handles for synthetic elaboration and conjugation to both the POI and E3 ligase ligands.

Proposed Synthetic Strategy & Protocols

This section outlines a comprehensive, albeit proposed, synthetic workflow for utilizing this compound as a core linker component. The strategy is modular, allowing for the convergent synthesis of a PROTAC library.

Diagram: PROTAC Synthesis Workflow

G cluster_0 Part 1: Linker Functionalization cluster_1 Part 2: PROTAC Assembly A Ethyl 6-oxospiro[2.5]octane- 1-carboxylate B Step 1: Selective Reduction or Reductive Amination of Ketone A->B C Step 2: Saponification of Ethyl Ester B->C D Functionalized Spirocyclic Core (Amine/Alcohol + Carboxylic Acid) G Step 3: First Amide Coupling D->G E POI Ligand (with amine handle) F E3 Ligase Ligand (with carboxylic acid handle) H Step 4: Second Amide Coupling F->H I Final PROTAC Molecule

Caption: Modular workflow for synthesizing a PROTAC using the spirocyclic linker.

Protocol 1: Functionalization of the Spirocyclic Core

Objective: To convert the ketone and ester groups of the starting material into orthogonal reactive handles (e.g., an amine and a carboxylic acid) suitable for conjugation.

Materials:

  • This compound[13]

  • Primary amine (e.g., Boc-protected ethylenediamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Trifluoroacetic acid (TFA)

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Reductive Amination:

    • Dissolve this compound (1.0 eq) and the Boc-protected primary amine (1.1 eq) in anhydrous DCM.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature.

    • Stir the reaction for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the amine-functionalized spirocycle.

  • Saponification:

    • Dissolve the product from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).

    • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

  • Boc-Deprotection (if applicable):

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA, yielding the final functionalized linker core as a TFA salt.

Protocol 2: Sequential Amide Coupling to Assemble the PROTAC

Objective: To conjugate the functionalized linker to the POI ligand and the E3 ligase ligand. Standard peptide coupling reagents are employed for this purpose.

Materials:

  • Functionalized spirocyclic linker (from Protocol 1)

  • POI ligand with a suitable attachment point (e.g., a free amine)

  • E3 ligase ligand with a suitable attachment point (e.g., a carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • First Coupling (Linker to POI Ligand):

    • Dissolve the functionalized spirocyclic linker (with the free carboxylic acid) (1.0 eq), the amine-containing POI ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify the intermediate by preparative HPLC.

  • Second Coupling (Intermediate to E3 Ligase Ligand):

    • Dissolve the intermediate from the previous step (now with a free amine) (1.0 eq), the carboxylic acid-containing E3 ligase ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor and work up the reaction as described in the first coupling step.

    • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity sample for characterization.

Characterization and Validation

A self-validating system requires rigorous characterization of the final PROTAC.

Table 1: Physicochemical and Biological Characterization
ParameterMethodPurposeExpected Outcome
Identity & Purity ¹H NMR, ¹³C NMR, HRMSConfirm chemical structure and puritySpectra consistent with proposed structure; Purity >95%
Solubility Kinetic/Thermodynamic Solubility AssayAssess suitability for biological assaysAqueous solubility > 25 µM
Cell Permeability PAMPA, Caco-2 AssayPredict passive diffusion and cell entryModerate to high permeability
Ternary Complex Formation SPR, TR-FRET, ITCConfirm POI:PROTAC:E3 ligase bindingMeasurable binding affinity and cooperativity
Target Degradation Western Blot, In-Cell Western, Mass SpecQuantify POI degradation in cellsDose-dependent reduction in POI levels (DC₅₀)
Degradation Selectivity Proteomics (e.g., TMT-MS)Assess off-target degradationSelective degradation of the intended POI
Metabolic Stability Liver Microsome Stability AssayPredict in vivo half-lifet₁/₂ > 30 minutes
Diagram: PROTAC Characterization Workflow

G A Synthesized PROTAC (>95% Purity) B Analytical Chemistry (NMR, HRMS) A->B Structure Confirmation C Physicochemical Profiling (Solubility, Permeability) A->C Drug-like Properties D Biophysical Assays (SPR, TR-FRET) A->D Ternary Complex Formation E Cell-Based Assays A->E F Western Blot / In-Cell Western (DC50, Dmax) E->F Target Degradation G Proteomics (Selectivity) E->G Off-Target Effects

Sources

Application Notes and Protocols: Ethyl 6-oxospiro[2.5]octane-1-carboxylate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This document provides a detailed guide on the application of "Ethyl 6-oxospiro[2.5]octane-1-carboxylate," a specialized building block, for the rational design of conformationally constrained linkers to enhance PROTAC performance.

Introduction: The Rationale for Rigid Scaffolds in PROTAC Linkers

PROTACs are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[3] While early PROTAC design often featured flexible polyethylene glycol (PEG) or alkyl chains, the field is increasingly recognizing the profound impact of the linker's structure on the molecule's overall properties. A well-designed linker must not only span the appropriate distance but also correctly orient the POI and E3 ligase to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1]

The introduction of rigid scaffolds, such as spirocycles, into the linker can offer several advantages:

  • Conformational Constraint: Rigid linkers reduce the entropic penalty associated with ternary complex formation by limiting the number of non-productive conformations.[1] This can lead to more stable and potent degraders.

  • Improved Physicochemical Properties: Incorporating cyclic structures can help modulate solubility and cell permeability, properties that are often challenging for large, flexible PROTAC molecules that fall into the "beyond Rule of 5" chemical space.[2]

  • Vectorial Control: A defined three-dimensional structure provides precise exit vectors for attaching the two ligands, offering greater control over the final geometry of the PROTAC.

"this compound" (Figure 1) is a prime example of a building block designed to impart such rigidity. Its spirocyclic core provides a stable, non-planar scaffold, while the ketone and ester functionalities serve as versatile chemical handles for synthetic elaboration into a functional PROTAC linker.

Compound Name Molecular Formula Molecular Weight Key Features
This compoundC11H16O3196.24 g/mol [4]Spirocyclic core for rigidity; Ketone and ester handles for chemical modification.

Figure 1: Chemical Structure of this compound.

Conceptual Workflow for PROTAC Development

The development of a novel PROTAC incorporating a spirocyclic linker follows a logical, multi-stage workflow. Each stage involves specific experimental procedures and decision points aimed at validating the molecule's function, from initial synthesis to cellular activity.

G cluster_0 Design & Synthesis cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular & Downstream Analysis Linker Synthesis Linker Synthesis PROTAC Assembly PROTAC Assembly Linker Synthesis->PROTAC Assembly Conjugation Binary Binding Binary Binding PROTAC Assembly->Binary Binding Ternary Complex Formation Ternary Complex Formation Binary Binding->Ternary Complex Formation In Vitro Ubiquitination In Vitro Ubiquitination Ternary Complex Formation->In Vitro Ubiquitination Cellular Degradation Cellular Degradation In Vitro Ubiquitination->Cellular Degradation Functional Assays Functional Assays Cellular Degradation->Functional Assays

Caption: High-level workflow for PROTAC development.

Synthetic Strategy and Protocols

The ketone and ester groups of this compound are the primary points for modification. The following protocols outline a conceptual pathway to transform this building block into a bifunctional linker ready for conjugation.

Protocol 3.1: Reductive Amination for Linker Arm Installation

Reductive amination of the ketone is a robust method to introduce a nitrogen-containing linker, providing a handle for amide coupling to an E3 ligase ligand.

Objective: To convert the ketone functionality into an amine-terminated linker arm.

Materials:

  • This compound

  • Boc-protected diamine (e.g., N-Boc-1,2-diaminoethane)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine, Anhydrous sodium sulfate

  • Standard glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and N-Boc-1,2-diaminoethane (1.1 eq) in DCE.

  • Add STAB (1.5 eq) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

  • Dissolve the purified intermediate in a 1:1 mixture of TFA/DCM and stir for 1 hour to remove the Boc protecting group.

  • Concentrate the solution in vacuo to yield the amine-functionalized spirocyclic ester as a TFA salt.

Protocol 3.2: PROTAC Assembly via Amide Coupling

With the bifunctional linker in hand, the final PROTAC is assembled through sequential amide bond formations. The order of addition (E3 ligand or POI ligand first) will depend on the specific chemistry of the warheads. Here, we describe coupling to the E3 ligase ligand first.

G cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: PROTAC Assembly node_A This compound Ketone node_B Amine-terminated Linker Ester node_A:f1->node_B:f0 Reductive Amination node_C Linker-E3 Ligand Conjugate Ester node_B:f1->node_C:f0 Amide Coupling node_D Final PROTAC Warhead-Linker-E3 Ligand node_C:f1->node_D:f0 Hydrolysis & Amide Coupling

Caption: Synthetic workflow for PROTAC assembly.

Objective: To conjugate the spirocyclic linker to both the E3 ligase ligand and the POI-binding warhead.

Materials:

  • Amine-functionalized spirocyclic ester (from Protocol 3.1)

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)

  • POI Warhead with a suitable amine handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Lithium hydroxide (LiOH)

  • THF/Water solvent mixture

  • Standard purification supplies (HPLC, etc.)

Procedure:

  • Coupling to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand-acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes.

    • Add a solution of the amine-functionalized spirocyclic ester (1.1 eq) in DMF.

    • Stir at room temperature overnight.

    • Purify the resulting ester conjugate by preparative HPLC.

  • Ester Hydrolysis:

    • Dissolve the purified ester conjugate in a 3:1 mixture of THF/water.

    • Add LiOH (2.0 eq) and stir at room temperature until hydrolysis is complete (monitor by LC-MS).

    • Acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the carboxylic acid intermediate.

  • Coupling to POI Warhead:

    • Repeat the amide coupling procedure described in step 1, using the carboxylic acid intermediate and the amine-functionalized POI warhead.

    • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity compound for biological evaluation.

Biochemical and Biophysical Validation

Once synthesized, the PROTAC's ability to induce a ternary complex must be rigorously validated.

Protocol 4.1: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that can quantify the formation of the ternary complex in solution.

Principle: The POI is tagged with a donor fluorophore (e.g., Terbium) and the E3 ligase with an acceptor (e.g., GFP or a fluorescent dye). When the PROTAC brings the two proteins into close proximity, energy transfer occurs, generating a measurable signal.

Materials:

  • Purified, tagged POI (e.g., POI-His) and E3 ligase complex (e.g., VHL/ElonginB/ElonginC-GST).

  • Anti-His-Tb antibody and Anti-GST-d2 antibody (or other suitable FRET pairs).

  • Synthesized PROTAC.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Low-volume 384-well plates.

  • TR-FRET plate reader.

Procedure:

  • Prepare a serial dilution of the PROTAC in assay buffer.

  • In a 384-well plate, add the POI-His, E3-GST, and the PROTAC dilutions.

  • Add the anti-His-Tb and anti-GST-d2 antibodies.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the TR-FRET ratio and plot against PROTAC concentration. A characteristic hook effect (a bell-shaped curve) is indicative of positive ternary complex formation.

Protocol 4.2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

Principle: The assay reconstitutes the key components of the ubiquitination cascade in a test tube. The ubiquitination of the POI is detected by Western blot as a high-molecular-weight smear or distinct bands corresponding to poly-ubiquitinated species.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and E3 ligase complex.

  • Recombinant POI.

  • Ubiquitin.

  • ATP.

  • Synthesized PROTAC.

  • Ubiquitination reaction buffer.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody against the POI.

Procedure:

  • Set up reactions containing E1, E2, E3, POI, ubiquitin, and ATP in reaction buffer.

  • Add the PROTAC at various concentrations (include a no-PROTAC control).

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-POI antibody.

  • The appearance of high-molecular-weight bands in the PROTAC-treated lanes confirms POI ubiquitination.

Cellular Activity and Functional Assays

The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context.

Protocol 5.1: Cellular Protein Degradation Assay (Western Blot)

This is the gold-standard method to directly measure the reduction in cellular POI levels.

Materials:

  • Cancer cell line expressing the POI.

  • Synthesized PROTAC.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • Western blot reagents and antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein amounts and perform Western blotting as described in Protocol 4.2.

  • Quantify the band intensities for the POI and the loading control.

  • Calculate the percentage of remaining POI relative to the vehicle control and plot against PROTAC concentration to determine the DC50 (concentration for 50% degradation).

Assay Type Primary Endpoint Key Insights Provided
TR-FRET Ternary complex formation (FRET signal)Confirms proximity induction; provides data on complex stability and cooperativity.
In Vitro Ubiquitination High-molecular-weight POI bands on Western blotValidates that the ternary complex is functional for ubiquitin transfer.
Cellular Degradation (WB) Reduction in POI protein levelsMeasures the ultimate biological outcome; determines cellular potency (DC50) and kinetics.
Functional Viability Assay Change in cell proliferation or viability (e.g., ATP levels)Links protein degradation to a functional cellular consequence (e.g., anti-cancer effect).
Protocol 5.2: Downstream Functional Assay (e.g., Cell Viability)

To confirm that degrading the POI leads to the desired biological outcome (e.g., cancer cell death), a functional assay is performed.

Principle: Assays like CellTiter-Glo® measure cellular ATP levels as an indicator of metabolic activity and cell viability. A reduction in signal indicates cytotoxicity.

Materials:

  • Cancer cell line sensitive to the loss of the POI.

  • Synthesized PROTAC.

  • White, opaque 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Incubate for a period relevant to the protein's turnover and functional role (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Plot the signal against PROTAC concentration to determine the IC50 (concentration for 50% inhibition of viability).

Conclusion

The rational design of PROTAC linkers is a critical frontier in advancing targeted protein degradation. Building blocks like "this compound" offer a compelling strategy to introduce conformational rigidity, potentially enhancing the potency, selectivity, and drug-like properties of next-generation degraders. The protocols and workflows detailed herein provide a comprehensive framework for synthesizing and validating PROTACs that leverage this spirocyclic scaffold, guiding researchers from chemical design to cellular proof-of-concept.

References

  • CP Lab Safety. This compound, min 97%, 250 mg. Available at: [Link].

  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link].

  • Baud, M. G. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link].

  • Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Available at: [Link].

  • Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at: [Link].

Sources

Using "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" to modulate PROTAC permeability

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Modulating PROTAC Permeability Using Ethyl 6-oxospiro[2.5]octane-1-carboxylate as a Novel Linker Scaffold

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Permeability Challenge in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. However, their unique tripartite structure—consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—often results in molecules with high molecular weight and a large polar surface area.[1][2] These characteristics place them in the "beyond Rule of 5" (bRo5) chemical space, frequently leading to poor passive cell permeability and, consequently, limited oral bioavailability and therapeutic efficacy.[1][3][4]

Strategies to enhance PROTAC permeability are a major focus of current research.[5][6] These include linker optimization, the introduction of intramolecular hydrogen bonds to create "chameleonic" structures that can adapt to different polarity environments, and prodrug approaches.[6][7] A particularly promising strategy involves modifying the linker to be more rigid and three-dimensional, which can help to shield polar functionalities and reduce the entropic penalty of membrane crossing.[8][9]

This application note introduces a novel approach to address this challenge: the use of This compound as a foundational scaffold for PROTAC linkers. We hypothesize that the inherent rigidity and three-dimensionality of this spirocyclic system can confer favorable physicochemical properties to PROTACs, ultimately enhancing their passive membrane permeability.

The Rationale: Why a Spirocyclic Scaffold?

Spirocycles, which are bicyclic systems joined by a single common atom, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[10][11][12] Their value lies in several key attributes:

  • Inherent Three-Dimensionality: Unlike flexible, linear linkers, spirocyclic systems introduce a well-defined 3D geometry.[13] This can pre-organize the PROTAC molecule into a more compact conformation, potentially masking polar groups and facilitating easier passage through the lipid bilayer of the cell membrane.

  • Increased Rigidity: The rigid nature of the spiro[2.5]octane core reduces the number of rotatable bonds in the PROTAC linker.[8] This conformational constraint can lower the entropic penalty associated with the transition from the aqueous extracellular space to the ordered lipid environment of the cell membrane.[9]

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds can modulate key properties like lipophilicity (LogP) and aqueous solubility, which are critical determinants of permeability.[13] Studies have shown that replacing flexible moieties with spirocycles can lead to improved pharmacokinetic profiles.[13]

By incorporating the This compound moiety, we can systematically explore how this rigid, 3D scaffold impacts the permeability and degradation activity of PROTACs. The ketone and ester functionalities provide versatile chemical handles for synthetic elaboration into a complete PROTAC molecule.

Experimental Workflow Overview

The overall process involves the synthesis of a PROTAC incorporating the spirocyclic linker, followed by a systematic evaluation of its permeability using standard in vitro assays.

G cluster_0 Synthesis Phase cluster_1 Permeability Assessment Phase cluster_2 Biological Activity Phase S1 Functionalize Spirocyclic Scaffold S2 Couple E3 Ligand S1->S2 S3 Couple POI Ligand S2->S3 S4 Purification & Characterization S3->S4 A1 PAMPA Assay (Passive Permeability) S4->A1 Test Compound A2 Caco-2 Assay (Active Transport & Efflux) S4->A2 Test Compound A3 Data Analysis (Calculate Papp) A1->A3 A2->A3 B1 Cellular Degradation Assay A3->B1 Correlate Permeability with Activity B2 Western Blot / Mass Spec B1->B2

Caption: Overall experimental workflow from synthesis to biological validation.

Detailed Protocols

Protocol 1: Synthesis of a Spiro-PROTAC

This protocol provides a generalized scheme for incorporating the spirocyclic scaffold. The specific reactions and conditions must be optimized based on the chosen E3 ligand (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL) and the Protein of Interest (POI) ligand.

  • Scaffold Functionalization:

    • Begin with this compound.

    • The ketone at position 6 can be converted to an amine via reductive amination. This amine will serve as a key attachment point for a linker extension.

    • The ethyl ester at position 1 can be hydrolyzed to a carboxylic acid, providing another handle for amide bond formation.

    • Rationale: This dual functionalization provides orthogonal handles to build the PROTAC, allowing for controlled, stepwise synthesis.

  • Linker-E3 Ligand Conjugation:

    • Synthesize a short linker (e.g., a PEG chain) with an amine on one end and a carboxylic acid on the other.

    • Using standard peptide coupling reagents (e.g., HATU, HOBt), couple the carboxylic acid end of the linker to the amine of the chosen E3 ligase ligand (e.g., pomalidomide).

    • Couple the amine end of the linker to the newly formed carboxylic acid on the spirocyclic scaffold.

    • Rationale: Building the Linker-E3 Ligand fragment first and then attaching it to the scaffold simplifies purification and characterization at each step.

  • Final PROTAC Assembly:

    • Couple the POI ligand (which should have a suitable carboxylic acid or amine handle) to the remaining functional group on the spirocyclic scaffold (the amine at position 6).

    • Rationale: The final coupling step joins the two key recognition elements of the PROTAC via the rigid central scaffold.

  • Purification and Characterization:

    • Purify the final PROTAC compound using reverse-phase HPLC.

    • Characterize the compound thoroughly using LC-MS and ¹H NMR to confirm identity and purity (>95%).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to evaluate passive membrane permeability.[14][15] It is an excellent first-pass screen to determine if the spirocyclic scaffold improves passive diffusion.[16][17]

  • Materials:

    • PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate).

    • Acceptor sink buffer (Phosphate Buffered Saline, pH 7.4).

    • Donor solution buffer.

    • Phospholipid solution (e.g., 2% lecithin in dodecane).

    • Test PROTACs and control compounds (high permeability: propranolol; low permeability: methotrexate) dissolved in DMSO.

  • Procedure:

    • Coat each well of the donor plate's filter membrane with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.

    • Add 300 µL of acceptor sink buffer to each well of the acceptor plate.

    • Prepare the donor solutions by diluting the compound stock solutions in the donor buffer to a final concentration of 10 µM (final DMSO concentration <1%).

    • Add 150 µL of the donor solution to each well of the donor plate.

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for 5-16 hours in a sealed container with a wet paper towel to minimize evaporation.[15]

    • After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VA / (Area * Time)) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VA is the volume of the acceptor well, Area is the filter area, and Time is the incubation time.

Protocol 3: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for in vitro prediction of human intestinal absorption.[18][19][20] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters (like P-glycoprotein), thus modeling the intestinal barrier.[19][21][22] This assay provides data on both passive permeability and active transport/efflux.[20][22]

  • Materials:

    • Caco-2 cells (ATCC HTB-37).

    • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

    • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids).

    • Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4.

    • Lucifer yellow for monolayer integrity testing.

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 18-22 days to allow for differentiation and monolayer formation.[22]

    • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Values >250 Ω·cm² are typically considered acceptable.[21]

    • Permeability Measurement (Apical to Basolateral - A→B):

      • Wash the monolayer with pre-warmed HBSS.

      • Add HBSS containing the test PROTAC (10 µM) and control compounds to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

    • Efflux Measurement (Basolateral to Apical - B→A):

      • Perform the assay in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

    • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) : ER = Papp(B→A) / Papp(A→B)

      • An ER > 2 suggests the compound is a substrate for active efflux transporters.[22]

Expected Outcomes and Data Interpretation

The data from these assays will allow for a comprehensive assessment of the spiro-PROTAC's permeability characteristics.

ParameterAssayInterpretation of Favorable OutcomeRationale
Papp (PAMPA) PAMPA> 1.0 x 10-6 cm/sIndicates good passive diffusion across a lipid membrane.[16] A higher value compared to a non-spirocyclic control would validate the core hypothesis.
Papp (A→B) Caco-2> 10 x 10-6 cm/s (High) 2-10 x 10-6 cm/s (Medium)Correlates with in vivo intestinal absorption. Higher values suggest better oral bioavailability.
Efflux Ratio (ER) Caco-2< 2.0An ER below 2 indicates that the compound is not a significant substrate for efflux pumps like P-gp, which actively remove drugs from the cell, a common issue for bRo5 molecules.[22]
Degradation (DC50) Western BlotLower DC50 vs. ControlA lower concentration required for 50% protein degradation suggests the improved permeability is translating to enhanced biological activity at the target.

A successful spiro-PROTAC candidate would ideally exhibit a high Papp in the PAMPA assay, a high Papp(A→B) in the Caco-2 assay, and a low Efflux Ratio. This combination of properties would strongly suggest that the incorporation of the This compound scaffold has successfully rigidified the molecule and improved its ability to passively cross the cell membrane without being removed by efflux pumps. This enhanced permeability should, in turn, lead to more potent target degradation in cell-based assays.

References

  • Wei, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
  • WuXi AppTec. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Available at: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Available at: [Link]

  • IONTAS. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
  • Lebraud, H., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. Available at: [Link]

  • ACS Publications. (2024). Beyond Rule of Five and PROTACs in Modern Drug Discovery: Polarity Reducers, Chameleonicity, and the Evolving Physicochemical Landscape. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (2024). Creative Bioarray Launches Caco-2 Permeability Assay to Enhance Drug Discovery and Development. EIN Presswire. Available at: [Link]

  • SciSpace. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available at: [Link]

  • PubMed. (2024). Beyond Rule of Five and PROTACs in Modern Drug Discovery: Polarity Reducers, Chameleonicity, and the Evolving Physicochemical Landscape. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Available at: [Link]

  • National Institutes of Health. (2023). Property-based optimisation of PROTACs. Available at: [Link]

  • eScholarship.org. (2021). Beyond Rule of 5 Drug Discovery: Investigating the Drug-like Properties of Cyclic Peptide Natural Products and PROTACs. Available at: [Link]

  • ResearchGate. (2023). Upper Limits of Physicochemical Properties for Oral Absorption for Ro5 + Veber, bRo5, and PROTACs. Available at: [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Semantic Scholar. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • CORE. (2014). The use of spirocyclic scaffolds in drug discovery. Available at: [Link]

  • National Institutes of Health. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Available at: [Link]

  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Available at: [Link]

  • MilliporeSigma. (2002). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • Biophysical Society. (2018). Interplay between Endothelial Cell Cytoskeletal Rigidity and Plasma Membrane Fluidity. Available at: [Link]

  • arXiv. (2020). Impact of Rigidity on Molecular Self-Assembly. Available at: [Link]

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Application Note: A Comprehensive Guide to Cell-Based Assays for Novel PROTACs Incorporating Spirocyclic Linker Moieties

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Evolving Landscape of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3][4][5]

A PROTAC molecule is comprised of three key components: a "warhead" that binds the POI, a ligand that recruits an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker that connects the two.[2][6] The linker is not merely a spacer; its length, composition, and rigidity are critical determinants of ternary complex stability and overall degradation efficacy.[5] Consequently, the exploration of novel linker chemistries is a frontier in PROTAC design.

This guide focuses on the critical cell-based assays required to characterize PROTACs that incorporate novel linker building blocks, such as Ethyl 6-oxospiro[2.5]octane-1-carboxylate . While this specific moiety is representative of emerging scaffolds used to impart specific conformational constraints or physicochemical properties, the principles and protocols outlined herein provide a universal framework for validating any novel PROTAC. We will proceed through the logical cascade of a PROTAC's mechanism of action (MoA), from cell entry to the downstream functional consequences of target degradation, providing detailed protocols and explaining the scientific rationale behind each experimental step.

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space PROTAC PROTAC (Containing Novel Linker) PROTAC_in 1. Cell Entry & Permeation PROTAC->PROTAC_in Permeability Ternary 2. Ternary Complex (POI:PROTAC:E3) PROTAC_in->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase (e.g., VHL, CRBN) E3->Ternary Ub_POI 3. POI Ubiquitination Ternary->Ub_POI Ub Transfer PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Catalytic Cycle Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 4. Proteasomal Degradation Ub_POI->Proteasome AAs Amino Acids Proteasome->AAs Effect 5. Downstream Biological Effect Proteasome->Effect Loss of POI Function

Figure 1: The PROTAC Mechanism of Action (MoA) Cascade. This diagram illustrates the sequential steps a PROTAC must successfully execute within a cell to induce targeted protein degradation, from cell entry to the final biological outcome.

The Experimental Workflow: A Step-by-Step Validation Cascade

A robust assessment of a novel PROTAC requires a multi-assay approach. Each assay interrogates a specific step in the MoA, and together, they provide a comprehensive profile of the molecule's performance. A failure at any step can inform rational redesign of the PROTAC's structure.

Step 1: Cellular Target Engagement & Permeability

The Core Question: Does the PROTAC enter the cell and bind its intended intracellular target? A PROTAC with excellent biochemical properties is ineffective if it cannot reach its target in a cellular context.[7]

The Recommended Assay: NanoBRET® Target Engagement (TE) Assay. This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding at a target protein in living cells.[8][9] It involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that reversibly binds the target. A test compound that engages the target will displace the tracer, causing a loss of BRET signal.[9] By running the assay in parallel in live cells and permeabilized cells, one can infer the compound's ability to cross the cell membrane.[7][10]

Protocol 1: NanoBRET® Target Engagement Assay

ParameterLive Cell AssayPermeabilized Cell AssayRationale
Objective Measures target binding and cell permeability.Measures intrinsic target binding affinity in the cytoplasm.Comparing results reveals permeability issues.
Cells HEK293 cells transiently transfected with NanoLuc®-POI fusion vector.Same as live cells.HEK293 are robust and easy to transfect.
Tracer Fluorescent tracer specific for the POI.Same as live cells.Provides the "acceptor" signal for BRET.
Permeabilization NoDigitonin (e.g., 50 µg/mL)Digitonin selectively permeabilizes the plasma membrane.
Substrate NanoBRET® Nano-Glo® SubstrateSame as live cells.Required for the NanoLuc® "donor" signal.

Step-by-Step Methodology:

  • Cell Plating: Seed transfected HEK293 cells into a 96-well white assay plate and incubate for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of the PROTAC in Opti-MEM® I Reduced Serum Medium.

  • Tracer Addition: Add the fluorescent tracer to all wells at its predetermined optimal concentration.

  • Assay Partition:

    • For Live-Cell Assay: Add the PROTAC dilutions directly to the cells.

    • For Permeabilized-Cell Assay: Add digitonin to the PROTAC dilutions before adding them to the cells.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 2 hours.

  • Signal Detection: Read both donor (460nm) and acceptor (610nm) emission signals on a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET® ratio (Acceptor/Donor). Plot the ratio against PROTAC concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value. A significant rightward shift in the IC₅₀ from the permeabilized to the live-cell assay indicates poor cell permeability.

Step 2: Ternary Complex Formation

The Core Question: Does the PROTAC effectively bridge the POI and the E3 ligase inside the cell? This is the pivotal event that initiates ubiquitination.

The Recommended Assay: NanoBRET® Ternary Complex Assay. This assay provides direct evidence of PROTAC-induced proximity between the POI and the E3 ligase in living cells.[11] Here, the POI is tagged with NanoLuc® (the BRET donor), and the E3 ligase (e.g., VHL or CRBN) is tagged with HaloTag®, which is then labeled with a fluorescent ligand (the BRET acceptor).[7]

Protocol 2: NanoBRET® Ternary Complex Assay

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with vectors for NanoLuc®-POI and HaloTag®-E3 Ligase.

  • Cell Plating: Seed the transfected cells in a 96-well white assay plate.

  • HaloTag® Labeling: Add the cell-permeable HaloTag® NanoBRET® 618 Ligand and incubate for 1-2 hours to label the E3 ligase.

  • Wash: Gently wash the cells to remove any unbound fluorescent ligand.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Substrate Addition: Add the Nano-Glo® Substrate.

  • Signal Detection & Analysis: Immediately begin kinetic measurement of the BRET ratio over several hours. A PROTAC-dependent increase in the BRET signal confirms ternary complex formation. Plotting the signal against concentration often reveals the characteristic "hook effect," where excessively high PROTAC concentrations favor binary complexes (POI:PROTAC or PROTAC:E3) over the productive ternary complex, leading to a decrease in signal.[12]

Step 3: Target Protein Degradation

The Core Question: Does the formation of the ternary complex lead to the ultimate goal: degradation of the target protein? This is the most critical measure of PROTAC efficacy.

The Recommended Assays:

  • Western Blotting: The gold standard for directly visualizing and quantifying the reduction in protein levels.[4][13][14] It allows for the determination of key efficacy and potency parameters: Dmax (the maximal level of degradation achieved) and DC₅₀ (the concentration of PROTAC that produces 50% of Dmax).[12][15][16]

  • HiBiT Lytic Assay: A highly sensitive and high-throughput alternative to Western blotting.[17] This system uses CRISPR/Cas9 to insert a small 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[18][19] The tag complements with a larger LgBiT protein fragment added in the lysis buffer to form a functional NanoBiT® luciferase, producing a luminescent signal directly proportional to the POI abundance.[17][20]

cluster_workflow PROTAC Validation Workflow Start Novel PROTAC (e.g., with Ethyl 6-oxospiro[2.5]octane-1-carboxylate) Step1 Step 1: Target Engagement (NanoBRET® TE Assay) Start->Step1 Decision1 Permeable & Binds Target? Step1->Decision1 Step2 Step 2: Ternary Complex (NanoBRET® Ternary Assay) Decision2 Forms Complex? Step2->Decision2 Step3 Step 3: Degradation (Western Blot / HiBiT) Decision3 Degrades Target? (Potent & Efficacious?) Step3->Decision3 Step4 Step 4: Function (Viability/Apoptosis Assay) Decision4 Desired Phenotype? Step4->Decision4 End Validated PROTAC Lead Decision1->Step2 Yes Redesign Redesign PROTAC (Modify Linker/Warhead) Decision1->Redesign No Decision2->Step3 Yes Decision2->Redesign No Decision3->Step4 Yes Decision3->Redesign No Decision4->End Yes Decision4->Redesign No Redesign->Start

Figure 2: Iterative PROTAC Validation Workflow. This flowchart outlines the decision-making process for characterizing a novel PROTAC. Data from each assay informs whether to proceed or to return for chemical optimization.

Protocol 3: Western Blot for DC₅₀ and Dmax Determination

  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the POI) in a 12-well or 24-well plate. After 24 hours, treat with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Negative Control: As a crucial mechanistic control, include a high-dose treatment with a proteasome inhibitor (e.g., MG132) alongside the PROTAC. Rescue of the POI from degradation confirms a proteasome-dependent MoA.[13]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Use an ECL substrate and image the blot on a chemiluminescence imager.

  • Analysis: Perform densitometry analysis using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized POI level (%) versus PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dmax.[15]

Protocol 4: High-Throughput Degradation via HiBiT Lytic Assay

  • Cell Plating: Plate the CRISPR-edited HiBiT-POI cells in a 96- or 384-well white assay plate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).

  • Lysis & Detection: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent (containing buffer, LgBiT protein, and substrate). Add this reagent directly to the wells.

  • Incubation: Shake the plate for 5-10 minutes at room temperature to ensure complete lysis and signal development.

  • Signal Measurement: Read luminescence on a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-POI remaining. Normalize the data to DMSO controls and plot against concentration to determine DC₅₀ and Dmax values.

Step 4: Downstream Functional Consequences

The Core Question: Does the degradation of the POI translate into the desired biological effect (e.g., reduced cancer cell viability)?

The Recommended Assay: Cell Viability/Apoptosis Assays. Connecting protein knockdown to a cellular phenotype is the ultimate validation of a PROTAC's therapeutic potential.

Protocol 5: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well white plate at a density appropriate for a multi-day proliferation assay.

  • PROTAC Treatment: Treat cells with serial dilutions of the PROTAC.

  • Incubation: Incubate for a period relevant to the cell doubling time and expected onset of the phenotype (e.g., 72 hours).

  • Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.[20]

  • Signal Measurement: After a brief incubation, measure luminescence.

  • Analysis: Correlate the cell viability data (IC₅₀) with the protein degradation data (DC₅₀). A strong correlation provides powerful evidence that the observed phenotype is a direct result of POI degradation.

Data Synthesis and Authoritative Interpretation

Successfully characterizing a novel PROTAC requires synthesizing data from this entire assay cascade.

  • A potent degrader will show a low nanomolar IC₅₀ in the permeabilized NanoBRET® TE assay, a minimal IC₅₀ shift in the live-cell TE assay (indicating good permeability), robust BRET signal in the ternary complex assay, and a low DC₅₀ with a high Dmax (>80%) in degradation assays.[15][21]

  • A poor degrader might reveal a specific point of failure:

    • High live-cell IC₅₀ but low permeabilized IC₅₀? The molecule has a permeability problem. The linker, perhaps containing the this compound moiety, may need to be modified to improve physicochemical properties.[3][22]

    • Good engagement but no ternary complex formation? The linker geometry may be incorrect, preventing the POI and E3 ligase from coming together productively.

    • Ternary complex forms but no degradation? The orientation of the POI within the complex may not present a suitable lysine residue for ubiquitination.

By systematically applying this validated cascade of cell-based assays, researchers can efficiently triage compounds, understand structure-activity relationships, and accelerate the development of novel, effective PROTAC therapeutics.

References

  • Zhang, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Zhang, C., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Med Chem. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • St. Hilaire, J., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Sakamoto, K. M., et al. (2015). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds... ResearchGate. [Link]

  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]

  • Zhang, T., et al. (2024). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. [Link]

  • Oxford Academic. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica. [Link]

  • Daniels, D. L., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology. [Link]

  • PubChem. (n.d.). Ethyl 6-oxospiro[2.5]octane-5-carboxylate. PubChem. [Link]

  • Schwinn, M. K., et al. (2020). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • ChemPartner. (n.d.). Assay Platforms for PROTAC in Drug Discovery and Beyond. ChemPartner. [Link]

  • Eurofins Discovery. (n.d.). Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. Eurofins Discovery. [Link]

  • Oh-oka, K., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments. [Link]

  • Salvino, J. M., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology. [Link]

  • Bioprocess Online. (n.d.). Learn How Fully Automated Westerns Enable Cutting-Edge Targeted Protein Degradation Research. Bioprocess Online. [Link]

  • Chalmers Research. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers University of Technology. [Link]

  • Neklesa, T. K., et al. (2018). Targeted Protein Degradation: Elements of PROTAC Design. Pharmacology & Therapeutics. [Link]

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Application Notes and Protocols for In Vitro Degradation Assays of PROTACs Utilizing a VHL Ligand

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradigm Shift of Targeted Protein Degradation

In the landscape of modern therapeutics, a significant evolution from occupancy-driven inhibition to event-driven pharmacology is underway.[1][] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting their function.[1][3] These heterobifunctional molecules act as intracellular bridges, recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal machinery—the Ubiquitin-Proteasome System (UPS).[1][4] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[5]

A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target proteins, allowing for potent effects at substoichiometric concentrations.[1][3] This approach not only expands the "druggable" proteome to include proteins that lack active sites, such as scaffolding proteins and transcription factors, but also offers the potential to overcome drug resistance mechanisms associated with traditional inhibitors.[1][]

The efficacy of a PROTAC is not solely dependent on the binding affinities of its individual ligands to the POI and the E3 ligase. Instead, it is a multifactorial process heavily influenced by the formation and stability of a productive ternary complex (POI-PROTAC-E3 ligase), the efficiency of the subsequent ubiquitination, and ultimately, the degradation of the target protein.[]

This guide provides a comprehensive overview of the essential in vitro assays required to characterize PROTACs. While the user has specified "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" as a component, this molecule is not found in the public domain as a recognized E3 ligase ligand. Therefore, for the purpose of illustrating robust and validated protocols, we will proceed with assays designed for PROTACs incorporating a well-characterized von Hippel-Lindau (VHL) E3 ligase ligand. The principles and methodologies described herein are broadly applicable and can be adapted for novel VHL ligands.

The PROTAC Mechanism of Action: A Stepwise Process

The journey of a PROTAC from introduction to a biological system to the degradation of its target protein is a cascade of events. A thorough understanding of this process is crucial for designing and interpreting in vitro assays.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin (Ub) Ubiquitination Ubiquitinated POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degrades POI Ternary_Complex->Ubiquitination Induces Ubiquitination PROTAC_Recycle PROTAC is Recycled Ternary_Complex->PROTAC_Recycle Releases PROTAC Ubiquitination->Proteasome Targeted for Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Foundational Assays - Ternary Complex Formation

The formation of a stable and productive ternary complex is a critical prerequisite for efficient protein degradation.[][7] The stability of this complex is influenced by the cooperativity between the binding of the PROTAC to the POI and the E3 ligase. Positive cooperativity, where the binding of one protein increases the affinity for the other, is often a hallmark of potent degraders.[8]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9] It provides invaluable kinetic data (association and dissociation rates) and affinity measurements for both binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complexes.[10][11]

Scientific Rationale: By immobilizing the E3 ligase (e.g., VHL) on a sensor chip, one can measure the binding of the PROTAC alone and in the presence of the POI.[10] This setup allows for the determination of the ternary complex's kinetic parameters and cooperativity factor (α).[10][11] A stable ternary complex with a slow dissociation rate often correlates with more efficient degradation.[10]

Experimental Protocol: SPR-based Ternary Complex Analysis

  • Immobilization:

    • Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

    • Immobilize a purified, recombinant VHL-ElonginB-ElonginC (VBC) complex onto the sensor surface to a target density of 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binary Interaction Analysis (PROTAC-VHL):

    • Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., HBS-EP+).

    • Inject the PROTAC solutions over the immobilized VBC surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface with a mild regeneration solution if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KD) and kinetic rates (ka, kd).

  • Ternary Complex Analysis (VHL-PROTAC-POI):

    • Prepare a dilution series of the PROTAC in running buffer containing a constant, near-saturating concentration of the purified POI.

    • Inject these solutions over the VBC surface as described above.

    • Fit the data to determine the apparent affinity and kinetic rates of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary VHL-PROTAC) / KD (ternary VHL-PROTAC-POI).[10]

    • An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

ParameterDescriptionSignificance
KD (binary) Dissociation constant for PROTAC binding to either VHL or POI alone.Establishes baseline binding affinity.
KD (ternary) Apparent dissociation constant for PROTAC binding in the presence of both VHL and POI.Measures the overall stability of the ternary complex.
kon (association rate) The rate at which the complex forms.Faster on-rates can contribute to more rapid degradation.
koff (dissociation rate) The rate at which the complex breaks apart.A slow off-rate is often correlated with prolonged ubiquitination and higher degradation efficiency.[10]
Cooperativity (α) The factor by which the binding of one protein partner influences the binding of the other.Positive cooperativity is a strong indicator of a productive ternary complex.[8]
Proximity-Based Assays: TR-FRET and AlphaLISA

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are homogeneous, high-throughput assays that detect the proximity of two molecules.[12][13]

Scientific Rationale: These assays rely on energy transfer between a donor and an acceptor fluorophore/bead conjugated to the POI and E3 ligase. When the PROTAC brings these two proteins into close proximity, a signal is generated, which is proportional to the amount of ternary complex formed.[14] These assays are particularly useful for high-throughput screening of PROTAC libraries. A characteristic "hook effect" is often observed at high PROTAC concentrations, where the formation of binary complexes outcompetes ternary complex formation, leading to a decrease in signal.[7][15]

Part 2: Functional Assays - Ubiquitination

The formation of a ternary complex must be followed by the enzymatic transfer of ubiquitin from an E2-conjugating enzyme to the POI, catalyzed by the recruited E3 ligase.[1] Directly measuring this ubiquitination event is a critical step in validating PROTAC function.[16]

In Vitro Ubiquitination Assays

These cell-free assays reconstitute the key components of the ubiquitination cascade to directly measure the PROTAC-dependent ubiquitination of the POI.

Scientific Rationale: By combining purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (VBC complex), POI, ubiquitin, and ATP, one can specifically assess the ability of a PROTAC to induce poly-ubiquitination of the target.[17] This assay confirms that the ternary complex is not just stable, but also catalytically competent.

Experimental Protocol: In Vitro Ubiquitination followed by Western Blot

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in ubiquitination buffer:

      • E1 enzyme (e.g., UBE1)

      • E2 enzyme (e.g., UbcH5a/b/c)

      • Purified VBC complex

      • Purified POI

      • Ubiquitin

      • ATP

      • PROTAC (at various concentrations) or DMSO vehicle control.

    • Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

  • Quenching and Sample Preparation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the POI.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • The appearance of a high-molecular-weight smear or laddering pattern for the POI in the presence of the PROTAC indicates poly-ubiquitination.

Ubiquitination_Workflow cluster_prep Reaction Setup cluster_analysis Analysis Reagents Combine: E1, E2, E3 (VBC), POI, Ub, ATP PROTAC_Add Add PROTAC or DMSO Reagents->PROTAC_Add Incubate Incubate at 37°C PROTAC_Add->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blot Probe with anti-POI Antibody Transfer->Blot Detect ECL Detection Blot->Detect

Figure 2: Workflow for an in vitro ubiquitination assay.

Part 3: Cellular Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of its target protein within a cellular context. Therefore, assays that quantify the reduction in POI levels in cells are the definitive measure of PROTAC efficacy.

Western Blotting for Protein Degradation

Western blotting is the gold-standard, albeit relatively low-throughput, method for quantifying changes in protein levels.[18][19]

Scientific Rationale: By treating cells with a PROTAC over a time course and at various concentrations, one can lyse the cells and use Western blotting to measure the remaining amount of the POI. This allows for the determination of key parameters like DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum degradation observed).

Experimental Protocol: Cellular Degradation by Western Blot

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or a DMSO vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in section 2.1.

    • Probe the membrane with a primary antibody against the POI.

    • Crucially, also probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize for any variations in protein loading.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining POI relative to the DMSO-treated control.

    • Plot the percentage of degradation versus PROTAC concentration to determine the DC50 and Dmax values.

ParameterDescriptionSignificance
DC50 The concentration of PROTAC required to degrade 50% of the target protein.A primary metric for PROTAC potency.
Dmax The maximum percentage of protein degradation achieved.Indicates the efficacy of the PROTAC; a Dmax < 100% may suggest incomplete degradation or protein resynthesis.
Time-dependence The rate at which degradation occurs.Provides insight into the kinetics of the entire degradation process in a cellular environment.
High-Throughput Cellular Degradation Assays

While Western blotting is robust, its low throughput can be a bottleneck in drug development.[20] Higher-throughput methods are essential for screening and optimizing PROTAC candidates.

  • In-Cell Western (ICW): This immunofluorescence-based assay is performed in a microplate format (e.g., 96- or 384-well).[21][22] Cells are grown, treated, fixed, and permeabilized in the plate, followed by incubation with primary and fluorescently-labeled secondary antibodies.[23] A plate reader then quantifies the fluorescence intensity, which is proportional to the protein amount. This method significantly increases throughput compared to traditional Western blotting.[20][21]

  • Quantitative Proteomics (e.g., TMT-based LC-MS/MS): Mass spectrometry-based proteomics provides the most comprehensive and unbiased assessment of PROTAC activity.[24][25] By labeling peptides from different treatment conditions with tandem mass tags (TMT), one can simultaneously quantify changes across the entire proteome.[26] This powerful technique not only confirms the degradation of the intended target but is also critical for assessing selectivity and identifying any off-target protein degradation.[27]

Conclusion and Forward Look

The successful development of a PROTAC relies on a systematic and multi-faceted in vitro characterization strategy. The assays outlined in this guide, from biophysical measurements of ternary complex formation to the functional validation of cellular protein degradation, provide a robust framework for advancing a targeted protein degradation program. Each assay provides a unique piece of the puzzle, and together, they allow for the rational design and optimization of potent and selective PROTAC molecules. As the field continues to evolve, these foundational techniques will remain indispensable tools for scientists and researchers dedicated to harnessing the therapeutic potential of targeted protein degradation.

References

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  • Sapient Bio. (2024, April 5). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from [Link]

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Sources

Application Notes & Protocols: Ethyl 6-oxospiro[2.5]octane-1-carboxylate for Developing Orally Bioavailable PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Quest for Oral Bioavailability in PROTACs and the Role of Rigid Spirocyclic Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3][4][5] While the promise of PROTACs is immense, a significant hurdle in their clinical development is achieving oral bioavailability.[6][7] Due to their large molecular weight and complex structures, many PROTACs fall outside the traditional "Rule of Five" for orally available drugs, often exhibiting poor absorption and permeation.[1][8]

The linker component, once considered a passive spacer, is now recognized as a critical determinant of a PROTAC's physicochemical and pharmacokinetic properties.[3][4][] The length, rigidity, and chemical composition of the linker profoundly influence a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase, as well as its cell permeability and metabolic stability.[3][10]

This application note introduces Ethyl 6-oxospiro[2.5]octane-1-carboxylate as a novel, rigid building block for the linker in PROTAC design, specifically aimed at addressing the challenge of oral bioavailability. The inherent three-dimensionality and conformational rigidity of spirocyclic motifs can offer significant advantages in drug design.[11][12][13][14] By pre-organizing the PROTAC molecule, a rigid spirocyclic linker can reduce the entropic penalty of forming the ternary complex, potentially leading to improved degradation efficiency. Furthermore, the introduction of sp3-rich, rigid structures can improve physicochemical properties such as solubility and metabolic stability, which are crucial for oral absorption.[11][12]

This compound (CAS: 1447942-87-1)[15] possesses a unique spiro[2.5]octane core that imparts a defined three-dimensional geometry. The ketone and ethyl ester functionalities provide versatile chemical handles for conjugation to the warhead and E3 ligase ligand, allowing for the construction of a diverse library of PROTACs. This guide will provide detailed protocols for the incorporation of this novel linker into a PROTAC scaffold, and for the subsequent evaluation of the resulting PROTAC's biological activity and potential for oral bioavailability.

Chemical and Physical Properties of this compound

A thorough understanding of the building block's properties is essential for its effective application.

PropertyValueSource
Molecular Formula C11H16O3[15]
Molecular Weight 196.24 g/mol [15]
CAS Number 1447942-87-1[15]
Appearance (Typically a colorless to pale yellow oil or solid)N/A
Purity ≥97%[15]
Storage Room temperature[15]

Conceptual Framework: Designing a BRD4-Degrading PROTAC with a Spirocyclic Linker

To illustrate the application of this compound, we will outline the design of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[16][17][18][19] The PROTAC will consist of three key components:

  • Warhead: A derivative of JQ1, a potent and well-characterized inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4.[16]

  • E3 Ligase Ligand: A derivative of pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[2][5][20][21] CRBN-based PROTACs have shown promise for oral bioavailability due to the smaller size of the CRBN ligand.[6][8]

  • Linker: Derived from this compound.

The following diagram illustrates the conceptual workflow for the synthesis and evaluation of the spirocyclic PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological & Pharmacokinetic Evaluation s1 This compound s2 Functionalization of Spirocyclic Linker s1->s2 s5 Conjugation of Linker to Warhead s2->s5 s3 JQ1 Warhead Derivative s3->s5 s4 Pomalidomide E3 Ligand Derivative s6 Conjugation of Linker-Warhead to E3 Ligand s4->s6 s5->s6 s7 Final Spirocyclic PROTAC s6->s7 e1 BRD4 Degradation Assay (Western Blot) s7->e1 e2 Cell Viability Assay (e.g., MTS) e1->e2 e3 In Vitro ADME Assays e2->e3 e4 Caco-2 Permeability Assay e3->e4 e5 Microsomal Stability Assay e3->e5 e6 In Vivo Pharmacokinetic Studies (Rodent Model) e4->e6 e5->e6

Caption: Workflow for the synthesis and evaluation of a spirocyclic PROTAC.

Protocols

Part 1: Synthesis of the Spirocyclic PROTAC

This section provides a representative synthetic scheme. Researchers should adapt the protocol based on standard laboratory practices and the specific derivatives of the warhead and E3 ligase ligand used.

1.1 Functionalization of the Spirocyclic Linker

The ketone and ester groups of this compound serve as handles for modification. A common strategy is to convert the ketone to an amine via reductive amination, which can then be used for amide bond formation. The ester can be hydrolyzed to a carboxylic acid for subsequent conjugation.

Step-by-Step Protocol:

  • Reductive Amination of the Ketone:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane).

    • Add a primary amine with a protected functional group for later conjugation (e.g., N-Boc-ethylenediamine, 1.1 eq).

    • Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amine by column chromatography.

  • Hydrolysis of the Ethyl Ester:

    • Dissolve the product from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with an organic solvent, dry, and concentrate to yield the carboxylic acid.

1.2 Conjugation to Warhead and E3 Ligase Ligand

Standard peptide coupling reagents (e.g., HATU, HOBt) can be used to form amide bonds between the functionalized linker and the warhead/E3 ligase ligand. The order of conjugation will depend on the specific protecting group strategy employed.

Step-by-Step Protocol (Example):

  • Coupling with the Warhead:

    • Dissolve the functionalized linker (carboxylic acid form, 1.0 eq) in DMF.

    • Add an amine-functionalized JQ1 derivative (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir at room temperature for 4-8 hours.

    • Monitor by LC-MS.

    • Upon completion, dilute with water and extract the product. Purify by chromatography.

  • Deprotection and Coupling with E3 Ligase Ligand:

    • Remove the protecting group (e.g., Boc group with TFA in DCM) from the linker-warhead conjugate.

    • Neutralize the resulting amine salt.

    • Couple the deprotected conjugate with a carboxylic acid-functionalized pomalidomide derivative using the same peptide coupling conditions as described above.

    • Purify the final PROTAC by preparative HPLC.

The following diagram illustrates the general structure of the resulting PROTAC.

PROTAC_Structure cluster_PROTAC General Structure of the Spirocyclic PROTAC Warhead BRD4 Warhead (JQ1 derivative) Linker Spirocyclic Linker (from this compound) Warhead->Linker Amide Bond E3_Ligand E3 Ligase Ligand (Pomalidomide derivative) Linker->E3_Ligand Amide Bond

Caption: General structure of the BRD4-degrading spirocyclic PROTAC.

Part 2: In Vitro Evaluation of the Spirocyclic PROTAC

2.1 BRD4 Degradation Assay

This assay determines the ability of the PROTAC to induce the degradation of the target protein.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the spirocyclic PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the extent of BRD4 degradation.

2.2 Cell Viability Assay

This assay assesses the anti-proliferative effect of the PROTAC.

Step-by-Step Protocol (MTS Assay):

  • Seed cells in 96-well plates and treat with a serial dilution of the PROTAC for 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Part 3: Evaluation of Oral Bioavailability Potential

These in vitro assays provide an early indication of a compound's potential for oral absorption and metabolic stability.

3.1 Caco-2 Permeability Assay

This assay measures the rate of drug transport across a monolayer of human intestinal epithelial Caco-2 cells, which is a good predictor of in vivo drug absorption.

Step-by-Step Protocol:

  • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Add the spirocyclic PROTAC to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability).

  • In a separate experiment, add the PROTAC to the basolateral side and measure its appearance on the apical side (B-to-A permeability).

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). A high Papp (A-B) and a low efflux ratio are indicative of good absorption potential.

3.2 Microsomal Stability Assay

This assay evaluates the metabolic stability of the PROTAC in the presence of liver microsomes, which contain major drug-metabolizing enzymes.

Step-by-Step Protocol:

  • Incubate the spirocyclic PROTAC at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and NADPH (a cofactor for metabolic enzymes) at 37 °C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of the PROTAC.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower clearance suggest better metabolic stability.

Data Presentation and Interpretation

The data from the above assays should be carefully tabulated and analyzed to guide the optimization of the spirocyclic PROTAC.

Table 1: Representative Data for a Spirocyclic BRD4 PROTAC

AssayParameterResultInterpretation
BRD4 Degradation DC50 (in MCF-7 cells)50 nMPotent degradation of the target protein.
Cell Viability IC50 (in MCF-7 cells)100 nMEffective anti-proliferative activity.
Caco-2 Permeability Papp (A-B)5 x 10^-6 cm/sModerate to good permeability.
Efflux Ratio< 2Not a significant substrate for efflux transporters.
Microsomal Stability t1/2 (human liver microsomes)45 minModerate metabolic stability.

Conclusion and Future Directions

The use of rigid, spirocyclic linkers, such as that derived from This compound , represents a promising strategy for the development of orally bioavailable PROTACs.[11] The protocols outlined in this application note provide a framework for the synthesis and evaluation of such molecules. Further optimization of the linker length, attachment points, and the overall physicochemical properties of the PROTAC will be crucial for advancing these novel degraders towards clinical development. The insights gained from these studies will undoubtedly contribute to the growing toolbox for rational PROTAC design and help to unlock the full therapeutic potential of this exciting modality.

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  • American Association for Cancer Research. (2024). Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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Step-by-step guide to synthesizing a PROTAC with a spirocyclic linker

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2][3] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[4][5][6] The linker connecting the POI-binding "warhead" and the E3-binding "anchor" is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the molecule's overall physicochemical properties.[7][8][9] This guide focuses on the synthesis of PROTACs incorporating spirocyclic linkers, a strategy gaining traction for its ability to impart conformational rigidity, improve metabolic stability, and create novel intellectual property space.[7][10] We provide a detailed, step-by-step protocol for the rational design, synthesis, purification, and characterization of a model PROTAC, explaining the causality behind key experimental choices to empower researchers in drug development.

Introduction: The Rationale for Spirocyclic Linkers in PROTAC Design

The linker in a PROTAC is not a passive spacer; it is a crucial architectural element that dictates the geometry of the ternary complex.[8] While flexible linkers like polyethylene glycol (PEG) are common due to their synthetic accessibility, they can incur an entropic penalty upon binding and may lead to undesirable physicochemical properties like high hydrophobicity (the "grease ball" effect).[8][10]

Spirocyclic scaffolds, which contain two rings connected by a single common atom, offer a compelling solution.[11][12][13] Their inclusion in a PROTAC linker provides several advantages:

  • Conformational Constraint: By reducing the number of rotatable bonds, spirocycles pre-organize the PROTAC into a more defined conformation. This can reduce the entropic penalty of forming the ternary complex, potentially increasing potency.[8]

  • Improved Physicochemical Properties: Spirocycles increase the three-dimensionality (3D) and saturation (high Fsp³) of a molecule, which can lead to improved solubility, reduced metabolic liability, and better cell permeability compared to flat, aromatic systems.[11][12]

  • Vectorial Control: The rigid geometry of a spirocycle provides precise control over the exit vectors, dictating the angle and distance between the warhead and the E3 ligand. This is critical for achieving productive ternary complex formation.[7]

  • Novel Chemical Space: The use of unique spirocyclic structures allows for the generation of novel PROTACs with distinct intellectual property profiles.[10]

PROTAC Mechanism of Action

The fundamental mechanism involves hijacking the cell's ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination E2 E2 (Ub-loaded) E2->Ternary Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation caption Figure 1. Catalytic cycle of PROTAC-mediated protein degradation.

Caption: Figure 1. Catalytic cycle of PROTAC-mediated protein degradation.

Design and Synthetic Strategy

A convergent synthetic approach is typically the most efficient method for assembling a PROTAC.[] This involves the independent synthesis of three key building blocks—the warhead, the E3 ligase ligand, and the bifunctional spirocyclic linker—followed by their sequential conjugation.

Component Selection:
  • Warhead: A ligand that binds the POI. It must possess a suitable functional group (e.g., -COOH, -OH, -NH₂, alkyne, azide) for linker attachment that does not disrupt binding to the target.[2]

  • E3 Ligase Ligand: A molecule that recruits an E3 ligase. The most common are derivatives of thalidomide (recruiting Cereblon, CRBN) or ligands for the von Hippel-Lindau (VHL) protein.[4][15][16][17] These must also be functionalized with a reactive handle at a known solvent-exposed "exit vector."[17]

  • Spirocyclic Linker: A bifunctional scaffold with orthogonal reactive groups. For example, a spirocyclic diamine where one amine is protected (e.g., with a Boc group) allows for sequential amide bond formation. Alternatively, incorporating azide and alkyne functionalities enables highly efficient "click chemistry" conjugation.[1][18][19]

General Synthetic Workflow

The overall strategy involves a stepwise assembly to avoid the formation of undesired dimers (e.g., warhead-linker-warhead).

Synthetic_Workflow Warhead Functionalized Warhead (A) Coupling1 Step 1: Couple A + C (e.g., Amide Coupling) Warhead->Coupling1 E3_Ligand Functionalized E3 Ligand (B) Coupling2 Step 3: Couple with B (e.g., Amide Coupling) E3_Ligand->Coupling2 Linker Bifunctional Spirocyclic Linker (C) (with protecting group) Linker->Coupling1 Intermediate1 Intermediate (Warhead-Linker) Coupling1->Intermediate1 Deprotection Step 2: Deprotection Intermediate1->Deprotection Intermediate2 Deprotected Intermediate Deprotection->Intermediate2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification caption Figure 2. Convergent synthetic workflow for a spirocyclic PROTAC.

Caption: Figure 2. Convergent synthetic workflow for a spirocyclic PROTAC.

Detailed Experimental Protocols

This section details the synthesis of a model PROTAC targeting the BRD4 protein, using the well-characterized JQ1 warhead, a pomalidomide-derived CRBN ligand, and a 3,9-diazaspiro[5.5]undecane linker.

Disclaimer: These protocols are illustrative. All laboratory work should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Synthesis of Warhead with Carboxylic Acid Handle (JQ1-acid)

This protocol adapts the known JQ1 scaffold to include a carboxylic acid for linker conjugation.

Reagent/MaterialM.W.AmountMoles
(S)-JQ1456.981.0 g2.19 mmol
Methyl 4-(bromomethyl)benzoate229.07552 mg2.41 mmol
Potassium Carbonate (K₂CO₃)138.21605 mg4.38 mmol
Acetonitrile (anhydrous)-20 mL-
Lithium Hydroxide (LiOH)23.95262 mg10.95 mmol
THF/Water (1:1)-15 mL-

Procedure:

  • Alkylation: To a solution of (S)-JQ1 in anhydrous acetonitrile, add methyl 4-(bromomethyl)benzoate and potassium carbonate.

  • Stir the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude ester intermediate by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Saponification: Dissolve the purified ester in a 1:1 mixture of THF and water. Add lithium hydroxide.

  • Stir the mixture at room temperature for 4 hours until the ester is fully consumed (monitored by LC-MS).

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield JQ1-acid as a solid.

Protocol 2: Synthesis of E3 Ligase Ligand with Amine Handle (Pomalidomide-amine)

This protocol creates a functionalized pomalidomide ligand with a primary amine ready for coupling.

Reagent/MaterialM.W.AmountMoles
Pomalidomide273.241.0 g3.66 mmol
N-(2-bromoethyl)phthalimide254.081.02 g4.03 mmol
Cesium Carbonate (Cs₂CO₃)325.822.39 g7.32 mmol
DMF (anhydrous)-15 mL-
Hydrazine monohydrate (N₂H₄·H₂O)50.060.55 mL10.98 mmol
Ethanol-20 mL-

Procedure:

  • Alkylation: Dissolve pomalidomide in anhydrous DMF. Add N-(2-bromoethyl)phthalimide and cesium carbonate.

  • Stir the mixture at 80°C for 6 hours under a nitrogen atmosphere.

  • After cooling, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the phthalimide-protected intermediate by flash chromatography.

  • Phthalimide Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine monohydrate.

  • Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool to room temperature, filter off the precipitate, and concentrate the filtrate.

  • Purify the crude product by flash chromatography to obtain Pomalidomide-amine .

Protocol 3: Synthesis of the Final PROTAC via Amide Coupling

This final assembly uses standard peptide coupling conditions.

Reagent/MaterialM.W.AmountMoles
JQ1-acid-100 mg1.0 eq
Boc-3,9-diazaspiro[5.5]undecane296.431.1 eq-
HATU380.231.2 eq-
DIPEA129.243.0 eq-
DMF (anhydrous)-5 mL-
Trifluoroacetic acid (TFA)114.021 mL-
Dichloromethane (DCM)-4 mL-
Pomalidomide-amine-1.0 eq-

Procedure:

  • First Coupling:

    • Dissolve JQ1-acid in anhydrous DMF.

    • Add HATU and DIPEA, and stir for 5 minutes.

    • Add Boc-3,9-diazaspiro[5.5]undecane and stir at room temperature for 12 hours.

    • Monitor by LC-MS. Upon completion, dilute with ethyl acetate, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the intermediate in DCM.

    • Add TFA and stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The crude amine salt is used directly in the next step.

  • Second Coupling:

    • Prepare a separate flask with Pomalidomide-amine (as the carboxylic acid component, assuming it was synthesized with a carboxyl handle for this example, or use JQ1-amine and Pomalidomide-acid) in anhydrous DMF.

    • Add HATU and DIPEA, and stir for 5 minutes.

    • Add a solution of the deprotected JQ1-linker intermediate and additional DIPEA (to neutralize the TFA salt) to the activated acid solution.

    • Stir at room temperature for 12 hours.

  • Final Purification:

    • Purify the final crude PROTAC using preparative reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA or formic acid.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Alternative Strategy: "Click Chemistry"

For enhanced efficiency and modularity, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful alternative.[1][18][][21] This would involve synthesizing an alkyne-functionalized warhead and an azide-functionalized E3 ligand (or vice-versa) and conjugating them to a spirocyclic linker containing the complementary functionalities.

Advantages:

  • High reaction efficiency and yield.[]

  • Mild, near-physiological reaction conditions.[18]

  • Excellent for building PROTAC libraries for linker optimization.[1][2]

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity, purity, and stability of the synthesized PROTAC.

Purification Methods
MethodPurposeTypical Conditions
Flash Chromatography Purification of intermediates.Silica gel stationary phase; mobile phase typically a gradient of hexane/ethyl acetate or DCM/methanol.
Preparative RP-HPLC Final purification of the PROTAC.C18 stationary phase; mobile phase typically a gradient of water and acetonitrile with an additive like TFA or formic acid.
Characterization Data

The final compound should be characterized by a suite of analytical techniques.

TechniqueInformation Provided
LC-MS Purity assessment and confirmation of molecular weight.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.
¹H and ¹³C NMR Structural elucidation and confirmation of the final product's covalent structure.
Analytical RP-HPLC Final purity determination (typically >95% is required for biological assays).

Functional Validation: A Brief Outlook

Once synthesized and characterized, the PROTAC's biological activity must be validated.[22] This typically involves a stepwise workflow:

  • Target Engagement: Confirm that the PROTAC binds to both the POI and the E3 ligase using assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular thermal shift assays (CETSA).[23]

  • Ternary Complex Formation: Use techniques like TR-FRET or co-immunoprecipitation (Co-IP) to demonstrate that the PROTAC induces the formation of the POI-PROTAC-E3 complex.[22]

  • Protein Degradation: Quantify the reduction in POI levels in cells using Western blotting or high-throughput methods like HiBiT. This is the ultimate proof of PROTAC efficacy.[3]

  • Mechanism Confirmation: Use controls like a proteasome inhibitor (e.g., MG132) or a competitive E3 ligand to confirm that degradation is proteasome- and E3 ligase-dependent.[24][25]

Conclusion

The incorporation of spirocyclic linkers into PROTACs is a sophisticated strategy for optimizing degrader molecules. By providing conformational rigidity and improving physicochemical properties, these linkers offer a pathway to more potent, selective, and drug-like PROTACs. The synthetic protocols and strategies outlined in this guide provide a comprehensive framework for researchers to design and construct these complex molecules, paving the way for the next generation of targeted protein degradation therapeutics.

References

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  • Krasavin, M., & Dar’in, D. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(21), 7484. [Link]

  • Zhang, X., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 939-951. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. [Link]

  • Paiva, S.-L., & Crews, C. M. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 7, 145. [Link]

  • Liu, J., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 12. [Link]

  • Zhang, X., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 939-951. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78–87.e5. [Link]

  • Semantic Scholar. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Jorgensen, J. R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Alfa Chemistry. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks [Video]. YouTube. [Link]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. [Link]

  • Biocompare. (2022, August 11). PROTACs: A Practical Guide. Biocompare. [Link]

  • Kim, K. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1960. [Link]

  • Liu, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS Discovery, 27(4), 183-191. [Link]

  • Scott, J. S., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • SpiroChem. (2022, May 31). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]

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  • Zaro, B. W., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 65(13), 9036–9051. [Link]

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Troubleshooting & Optimization

Optimizing PROTAC Linker Rigidity: A Technical Support Guide Featuring Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to the nuanced challenge of PROTAC® (Proteolysis-Targeting Chimera) linker design. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is on the strategic use of rigid linkers to optimize PROTAC performance, with a special emphasis on spirocyclic building blocks like "Ethyl 6-oxospiro[2.5]octane-1-carboxylate."

PROTAC technology is revolutionizing medicine by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][3] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][3][4]

While flexible linkers like PEG and alkyl chains have been widely used, there is a growing interest in more rigid structures to enhance cellular permeability and pre-organize the PROTAC for optimal ternary complex formation.[4][5][] This guide will explore the promises and pitfalls of this strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the linker so important in a PROTAC?

The linker is far more than a simple spacer. Its length, chemical composition, and rigidity play a crucial role in:

  • Ternary Complex Formation and Stability: The linker must be of optimal length and geometry to allow the POI and E3 ligase to come together productively for ubiquitination.[1][4] A well-designed linker can stabilize the ternary complex, leading to more efficient protein degradation.[1]

  • Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, permeability, and metabolic stability.[4][][7]

  • Selectivity: Subtle changes in linker design can impart selectivity for degrading one protein over another, even within the same family.[3]

Q2: What are the potential advantages of using a rigid linker like one derived from "this compound"?

Incorporating rigid motifs, such as spirocycles, into a PROTAC linker can offer several advantages:

  • Improved Conformational Control: Rigid linkers can reduce the entropic penalty of forming the ternary complex by limiting the number of available conformations, potentially leading to more potent degraders.[5]

  • Enhanced Physicochemical Properties: Spirocyclic structures can increase the three-dimensionality of a molecule, which may improve solubility and reduce the risk of hydrophobic collapse often seen with flexible linkers.[5][8][9]

  • Novel Intellectual Property: Unique linker designs can provide a pathway to new intellectual property.[8][9]

Q3: What are the potential challenges of using a rigid, spirocyclic linker?

While promising, rigid linkers also present challenges:

  • Reduced Adaptability: A rigid linker may not have the conformational flexibility to allow for optimal protein-protein interactions within the ternary complex, potentially leading to weaker degradation.[5]

  • Synthesis Complexity: The synthesis of PROTACs with rigid, complex linkers can be more challenging than with simple, flexible chains.[]

  • Trade-off between Permeability and Complex Stability: One study demonstrated that a more rigid, spirocycle-containing PROTAC had higher intracellular accumulation but formed a less stable ternary complex, highlighting a potential trade-off.[5][10]

Troubleshooting Guide: Common Issues in PROTAC Linker Optimization

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My PROTAC binds to the target and E3 ligase individually but fails to induce degradation in cells.

This common issue often points to a problem with ternary complex formation.

  • Potential Cause: Incorrect Linker Length or Rigidity.

    • Explanation: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable ternary complex.[11] An overly rigid linker might also prevent the necessary conformational adjustments for productive complex formation.[5]

    • Troubleshooting Steps:

      • Synthesize a Library of Linker Lengths: Systematically vary the length of the linker, both shorter and longer than your initial design.

      • Modulate Rigidity: If using a rigid linker like a spirocycle, try synthesizing analogs with more flexible components (e.g., adding a short PEG or alkyl chain) to balance rigidity and adaptability.

      • Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linker designs to identify potential steric clashes or unfavorable geometries.[12]

  • Potential Cause: Unfavorable Exit Vector.

    • Explanation: The point where the linker attaches to the POI or E3 ligase ligand (the "exit vector") is critical. An incorrect attachment point can orient the proteins in a non-productive manner for ubiquitination.[11]

    • Troubleshooting Steps:

      • Identify Alternative Attachment Points: Analyze the crystal structures of your ligands bound to their respective proteins to identify solvent-exposed regions where a linker could be attached without disrupting binding.

      • Synthesize and Test Analogs: Create a small set of PROTACs with the linker attached at different positions on one or both ligands.

Issue 2: My PROTAC shows initial degradation, but the effect is weak (high DC50, low Dmax).

This could indicate an unstable ternary complex or poor cellular permeability.

  • Potential Cause: Low Ternary Complex Stability.

    • Explanation: Even if a ternary complex forms, it may not be stable enough to allow for efficient ubiquitination. The cooperativity of the system, where the binding of one protein enhances the binding of the other, is crucial.[13]

    • Troubleshooting Steps:

      • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly measure the formation and stability of the ternary complex.[14][15]

      • Optimize Linker Composition: As discussed, modulate the linker's rigidity and length. Introducing elements that can form favorable interactions within the ternary complex, such as hydrogen bond donors or acceptors, can also enhance stability.

  • Potential Cause: Poor Cell Permeability.

    • Explanation: PROTACs are often large molecules that violate traditional drug-like properties (e.g., Lipinski's Rule of Five), making cell permeability a significant hurdle.[2]

    • Troubleshooting Steps:

      • Modify Linker Physicochemical Properties: If your linker is highly lipophilic, consider incorporating more polar groups to improve solubility. Conversely, if it is too polar, strategic addition of lipophilic groups can enhance membrane crossing. Spirocyclic motifs can sometimes improve permeability by increasing the molecule's three-dimensionality.[5]

      • Permeability Assays: Use in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[16]

Issue 3: I'm observing the "hook effect" at high PROTAC concentrations.

  • Explanation: The hook effect is a phenomenon where the degradation efficiency decreases at high PROTAC concentrations. This occurs because the PROTAC saturates both the POI and the E3 ligase independently, forming binary complexes that cannot assemble into the productive ternary complex.[13]

  • Troubleshooting Steps:

    • Confirm with a Full Dose-Response Curve: Ensure you are testing a wide range of concentrations to accurately determine the optimal degradation concentration.

    • Enhance Ternary Complex Cooperativity: A more stable and cooperative ternary complex can help mitigate the hook effect by favoring the formation of the tripartite complex over the binary ones.[13] Revisit linker design to improve complex stability.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol provides a generalized scheme for incorporating the spirocyclic linker. Optimization will be required for specific ligands.

Workflow Diagram:

G cluster_0 Step 1: Functionalization of Spirocyclic Linker cluster_1 Step 2: Conjugation to E3 Ligase Ligand A This compound B Reduction of ketone A->B C Protection of alcohol B->C D Hydrolysis of ester C->D E Amide coupling with POI ligand D->E F Deprotection of alcohol E->F POI-linker intermediate G Activation of alcohol F->G H Coupling with E3 ligase ligand G->H I Purification & Characterization H->I Final PROTAC

Caption: Synthetic workflow for a PROTAC with a spirocyclic linker.

Step-by-Step Procedure:

  • Reduction and Protection: Reduce the ketone of "this compound" to an alcohol using a suitable reducing agent (e.g., NaBH4). Protect the resulting alcohol with a standard protecting group (e.g., TBDMS).

  • Ester Hydrolysis: Hydrolyze the ethyl ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • First Amide Coupling: Couple the resulting carboxylic acid with an amine-functionalized POI ligand using a peptide coupling reagent (e.g., HATU, HOBt).

  • Deprotection: Remove the alcohol protecting group (e.g., with TBAF for TBDMS).

  • Alcohol Activation: Activate the deprotected alcohol (e.g., by converting it to a mesylate or tosylate).

  • Second Coupling: React the activated alcohol with a nucleophilic handle (e.g., a phenol or amine) on the E3 ligase ligand to form the final PROTAC.

  • Purification: Purify the final PROTAC using techniques such as preparative HPLC. Characterize the compound by LC-MS and NMR.

Protocol 2: Western Blot for Assessing Protein Degradation

This is a standard method to quantify the reduction in POI levels.

Workflow Diagram:

G A Cell Seeding & Treatment (Varying PROTAC concentrations) B Cell Lysis A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-POI & Anti-Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis & Quantification I->J

Caption: Western blot workflow for PROTAC efficacy assessment.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to your POI. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of protein degradation.

Data Presentation

Table 1: Example Data for PROTACs with Varying Linker Rigidity

PROTAC IDLinker TypeDC50 (nM)Dmax (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Ternary Complex Kd (nM)
PROTAC-FlexPEG-450900.5100
PROTAC-Spiro Spiro[2.5]octane 25 85 2.1 250
PROTAC-RigidPhenyl>1000<201.5>1000

This is hypothetical data for illustrative purposes.

This table demonstrates how a spirocyclic linker (PROTAC-Spiro ) could potentially improve permeability and degradation potency (lower DC50) compared to a flexible linker, but at the cost of reduced ternary complex stability (higher Kd) as observed in some studies.[5][10] An overly rigid linker (PROTAC-Rigid ) might be detrimental to activity.[3]

Conclusion

Optimizing the linker is a multifaceted challenge in PROTAC design, requiring a careful balance of length, rigidity, and physicochemical properties. The use of rigid linkers, such as those incorporating "this compound," offers an exciting strategy to improve the drug-like properties of PROTACs. However, this approach is not without its challenges, and a systematic, empirical approach to linker design and evaluation is essential for success. This guide provides a framework for troubleshooting common issues and rationally designing the next generation of potent and selective protein degraders.

References

  • Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]

  • Shibata, N., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

  • Li, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available at: [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. Available at: [Link]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. Available at: [Link]

  • Mares, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. Available at: [Link]

  • NanoTemper Technologies. (2022). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. Available at: [Link]

  • v-consortium. (2022). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. Available at: [Link]

  • Ciulli, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]

  • Frontiers. (2023). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. Available at: [Link]

  • Kayumov, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery. Research and Reviews. Available at: [Link]

  • The Biochemist. (2021). A beginner’s guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

Sources

Technical Support Center: Synthesis and Troubleshooting of Ethyl 6-oxospiro[2.5]octane-1-carboxylate PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs incorporating the ethyl 6-oxospiro[2.5]octane-1-carboxylate scaffold. This guide is designed to provide in-depth, field-proven insights into the synthesis, functionalization, and troubleshooting of these complex molecules. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The spirocyclic core, particularly the spiro[2.5]octane system, offers a unique three-dimensional geometry that can be advantageous in PROTAC linker design.[1] Its rigidity can help pre-organize the PROTAC molecule, potentially leading to more favorable ternary complex formation between the target protein and the E3 ligase. However, the synthesis and integration of this scaffold are not without challenges. This guide is structured to address these specific hurdles in a practical, question-and-answer format.

Section 1: Synthesis of the Core Scaffold: this compound

The creation of the spiro[2.5]octane core is the foundational step. Success here is critical for the entire synthetic campaign. The most common and reliable method for this transformation is a cyclopropanation reaction on a cyclohexanone precursor, often employing a sulfur ylide in a Corey-Chaykovsky reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why use a spiro[2.5]octane scaffold in a PROTAC linker? A1: Spirocycles introduce conformational rigidity into the otherwise flexible linkers typically used in PROTACs.[1][3] This rigidity can reduce the entropic penalty of forming the ternary complex, potentially increasing degradation efficiency and selectivity. The 6-oxo position also provides a convenient synthetic handle for further functionalization and attachment to the rest of the PROTAC molecule.

Q2: What is the most common retrosynthetic approach for this scaffold? A2: The most logical retrosynthetic disconnection is at the cyclopropane ring. This reveals a precursor like ethyl 4-oxocyclohex-1-enecarboxylate or a related saturated ketone. The cyclopropane ring is then typically formed via nucleophilic addition of a suitable one-carbon donor, such as dimethylsulfoxonium methylide.

Troubleshooting Guide: Core Synthesis

Q: My cyclopropanation reaction to form the spiro-ketone is low-yielding. What are the common causes and solutions? A: This is a frequent issue, often stemming from the generation and stability of the ylide or competing side reactions.

  • Cause 1: Inefficient Ylide Generation. The deprotonation of the sulfoxonium salt (e.g., trimethylsulfoxonium iodide) to form the ylide is critical.

    • Solution: Ensure your base and solvent are appropriate and strictly anhydrous. Sodium hydride (NaH) is a common choice, and it must be fresh (e.g., washed with dry hexanes to remove mineral oil). The reaction should be performed under an inert atmosphere (Nitrogen or Argon). The solvent, typically dry DMSO or THF, must be of high quality.

  • Cause 2: Competing Epoxidation. If you use dimethylsulfonium methylide (from a trimethylsulfonium salt) instead of dimethylsulfoxonium methylide, you will form the spiro-epoxide (an oxaspiro[2.5]octane) instead of the ketone.[2] While this can be a valid alternative route if followed by rearrangement, it's a common point of error.

    • Solution: Double-check your starting sulfur salt. For direct ketone formation from an α,β-unsaturated precursor, dimethylsulfoxonium methylide is required for the 1,4-conjugate addition that leads to cyclopropanation.

  • Cause 3: Substrate Degradation. The cyclohexanone precursor may be unstable under the strongly basic conditions of the reaction.

    • Solution: Maintain low temperatures during ylide formation and the subsequent addition of your substrate. Adding the substrate dropwise at 0 °C or room temperature, depending on the specific protocol, can mitigate degradation.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step sequence starting from a commercially available precursor.

Step 1: Michael Addition to form Ethyl 4-oxocyclohexane-1-carboxylate.

  • To a solution of ethyl cyclohex-3-ene-1-carboxylate (1 eq) in a 1:1 mixture of acetone and water, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude bromohydrin is then dissolved in THF, and a base such as DBU (1.5 eq) is added to promote epoxide formation, which is subsequently opened to yield the ketone. This is a complex sequence; a more direct oxidation (e.g., with PCC or a modern equivalent on an appropriate precursor) is often preferred if the starting material allows. For the purpose of this guide, we assume the successful synthesis of Ethyl 4-oxocyclohexane-1-carboxylate.

Step 2: Corey-Chaykovsky Cyclopropanation.

  • Under an inert argon atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with dry hexanes) in 20 mL of anhydrous DMSO.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 45-60 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Cool the ylide solution to 0 °C and add a solution of Ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in 5 mL of anhydrous DMSO dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by carefully pouring it into ice-cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the title compound.

Visualization: Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation (Corey-Chaykovsky) Cyclohexene_Ester Ethyl cyclohex-3-ene-1-carboxylate Keto_Ester Ethyl 4-oxocyclohexane-1-carboxylate Cyclohexene_Ester->Keto_Ester Oxidation Spirocycle This compound Keto_Ester->Spirocycle 1,2-Addition Sulfur_Ylide Dimethylsulfoxonium methylide Sulfur_Ylide->Spirocycle

Caption: Synthetic route to the spirocyclic core.

Section 2: Functionalization and PROTAC Integration

With the spirocyclic ketone in hand, the next phase involves modifying it for covalent attachment to the other components of the PROTAC. A common strategy is to convert the ketone into an amine via reductive amination, creating a nucleophilic handle for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to functionalize the 6-oxo group? A1: Reductive amination is the most versatile method. It allows for the introduction of a primary or secondary amine, which can then be used in standard peptide coupling reactions to connect to the E3 ligase ligand or the warhead-linker fragment.

Q2: Can I hydrolyze the ethyl ester to a carboxylic acid for coupling instead? A2: Yes, this is an excellent alternative strategy. Saponification with a base like lithium hydroxide (LiOH) can convert the ester to a carboxylic acid. This acid can then be activated (e.g., with HATU or EDC) and coupled to an amine-containing component. The choice between functionalizing the ketone or the ester depends on the overall synthetic strategy for your specific PROTAC.

Troubleshooting Guide: Functionalization

Q: My reductive amination is inefficient, and I see significant amounts of the corresponding alcohol byproduct. A: This indicates that direct reduction of the ketone is outcompeting the desired imine formation and reduction pathway.

  • Cause 1: Incorrect Reducing Agent. Potent, non-selective reducing agents like sodium borohydride (NaBH₄) will rapidly reduce the ketone to an alcohol.

    • Solution: Use a more hindered or pH-sensitive reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason and is highly effective. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

  • Cause 2: Sub-optimal pH. Imine formation is reversible and pH-dependent. The reaction needs to be slightly acidic (pH ~5-6) to facilitate ketone activation and water elimination, but not so acidic that the amine nucleophile is fully protonated and non-nucleophilic.

    • Solution: Add a mild acid, such as acetic acid, to your reaction mixture. Typically, 1-2 equivalents are sufficient to buffer the reaction in the optimal range.

  • Cause 3: Amine Source. If you are using ammonia to form a primary amine, it can be challenging due to its volatility.

    • Solution: Use a stable ammonia surrogate like ammonium acetate or ammonium chloride. For forming secondary amines, simply use the desired primary amine as the starting material.

Protocol 2: Reductive Amination of the Spirocyclic Ketone
  • Dissolve this compound (1.0 eq) in 20 mL of anhydrous dichloromethane (DCM) or dichloroethane (DCE).

  • Add ammonium acetate (5-10 eq) followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Be aware of potential gas evolution.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting amine (ethyl 6-aminospiro[2.5]octane-1-carboxylate) by flash chromatography. Due to its basic nature, it may be beneficial to add 1% triethylamine to the eluent to prevent streaking on the silica gel.

Visualization: Functionalization Workflow

G Spiro_Ketone Ethyl 6-oxospiro[2.5]octane- 1-carboxylate Spiro_Amine Ethyl 6-aminospiro[2.5]octane- 1-carboxylate Spiro_Ketone->Spiro_Amine Reductive Amination (NH4OAc, NaBH(OAc)3) Final_PROTAC Final PROTAC Spiro_Amine->Final_PROTAC Amide Coupling (HATU, DIPEA) PROTAC_Fragment PROTAC Fragment (e.g., E3 Ligand-Linker-COOH) PROTAC_Fragment->Final_PROTAC

Caption: Key functionalization and coupling steps.

Section 3: Final PROTAC Assembly and Troubleshooting

The final stages of PROTAC synthesis often present challenges related to the molecule's high molecular weight, complex structure, and poor physicochemical properties.[4][5]

Troubleshooting Guide: The Final Molecule

Q: My final PROTAC molecule has very poor solubility, making purification and biological testing difficult. A: This is one of the most significant challenges in PROTAC development.[4][5]

  • Cause: PROTACs are often large, greasy molecules that fall outside of Lipinski's "Rule of Five". The rigid, hydrophobic spirocycle can contribute to this.

  • Solution (Synthetic/Purification): During purification, use solvents like DMF, DMSO, or mixtures with chloroform/methanol. Preparative HPLC is often required. Lyophilization from a mixture like acetonitrile/water can yield a more manageable fluffy solid.

  • Solution (Design): While this guide focuses on synthesis, a key troubleshooting step is often redesign. Consider incorporating more polar elements into the linker portion of the molecule, such as short polyethylene glycol (PEG) chains or other polar functional groups, to improve solubility.[1][6]

Q: The final amide coupling reaction is low-yielding or fails completely. A: This can be due to steric hindrance or reagent incompatibility.

  • Cause: The spirocyclic amine is sterically hindered. The carboxylic acid fragment you are coupling may also be large and complex.

  • Solution: Use a powerful, modern coupling reagent designed for sterically hindered substrates. Reagents like HATU, HCTU, or PyBOP are generally more effective than older methods like EDC/HOBt. Ensure your solvent (e.g., DMF) is scrupulously dry and that the reaction is run under an inert atmosphere. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) is also critical.

Q: My PROTAC shows a strong "hook effect" in cellular assays. Is this related to the linker? A: Yes, the hook effect is a classic PROTAC phenomenon and is intimately linked to the formation of the ternary complex.[7]

  • Explanation: The "hook effect" occurs when, at high concentrations, the PROTAC forms non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) more readily than the productive ternary complex (Target-PROTAC-E3 Ligase).[4][7]

  • Linker's Role: The geometry and rigidity of the linker, including the spirocyclic scaffold, are paramount in defining the stability and cooperativity of the ternary complex. An improperly designed linker can lead to steric clashes or an unfavorable orientation, promoting the formation of binary complexes and thus a more pronounced hook effect. While this is not a synthetic "bug" to be fixed in the lab, it is a critical troubleshooting data point that often necessitates a return to the design phase to synthesize analogues with different linker lengths or geometries.

Visualization: Troubleshooting Decision Tree

G Start Problem with Final PROTAC Solubility Poor Solubility? Start->Solubility Coupling Low Coupling Yield? Start->Coupling Activity Poor Activity / Hook Effect? Start->Activity Sol_Purify Modify Purification: - Prep-HPLC - Use DMF/DMSO - Lyophilize Solubility->Sol_Purify Yes Coup_Reagent Change Coupling Reagent: - Use HATU/PyBOP - Ensure dry conditions Coupling->Coup_Reagent Yes Act_Linker Linker is likely sub-optimal. Re-evaluate linker length, rigidity, and attachment points. Activity->Act_Linker Yes Sol_Design Modify Design: - Add PEG units - Add polar groups Sol_Purify->Sol_Design Still an issue Coup_Sterics Check for Steric Hindrance Coup_Reagent->Coup_Sterics Act_Redesign Synthesize Analogues Act_Linker->Act_Redesign

Caption: Decision tree for common final-stage PROTAC issues.

References

  • National Institutes of Health (NIH). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Available at: [Link]

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Available at: [Link]

  • Tavares, F. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of spirocyclic ketones 3 a–k. Available at: [Link]

  • Bricteux, L. et al. (2020). Proteolysis-targeting chimeras in drug development: A safety perspective. Wiley Online Library. Available at: [Link]

  • Moshnenko, N. et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Available at: [Link]

  • ResearchGate. Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Available at: [Link]

  • MDPI. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Available at: [Link]

  • National Institutes of Health (NIH). Impact of Linker Composition on VHL PROTAC Cell Permeability. Available at: [Link]

  • YouTube. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. Available at: [Link]

  • National Institutes of Health (NIH). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • RSC Chemical Biology (RSC Publishing). Correction: Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Available at: [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Available at: [Link]

  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 6-oxospiro[2.5]octane-1-carboxylate Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs incorporating the "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" moiety. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility hurdles encountered during the development of these novel therapeutics. As PROTACs often fall "beyond the rule of 5," their physicochemical properties, including solubility, require careful consideration and optimization.[1] The inclusion of sp3-rich spirocyclic scaffolds like spiro[2.5]octane can offer advantages in terms of three-dimensionality but may also present unique solubility challenges. This guide is designed to provide both practical solutions and a deeper understanding of the underlying principles to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My this compound-based PROTAC shows poor aqueous solubility. What are the likely contributing factors?

A1: Poor aqueous solubility in PROTACs is a multifaceted issue. For those containing the this compound scaffold, several factors may be at play:

  • High Lipophilicity: The spiro[2.5]octane core, being a hydrocarbon-rich structure, contributes to the overall lipophilicity of the PROTAC. While the ethyl ester and oxo groups add some polarity, the overall character of this fragment is predominantly nonpolar.

  • Molecular Weight and Size: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da. This high molecular weight can negatively impact solubility.[1]

  • Crystallinity: The rigid spirocyclic scaffold can promote ordered packing in the solid state, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules.

  • Overall PROTAC Structure: The solubility of the final PROTAC is a composite of its three main components: the warhead, the E3 ligase binder, and the linker. A highly lipophilic warhead or a long, greasy linker can exacerbate the low solubility of the spirocyclic moiety.

Q2: I'm observing precipitation of my PROTAC during my cellular assays. How can I confirm if this is due to poor solubility?

A2: Visual observation of precipitation is a strong indicator. To systematically confirm and quantify this, you can perform a kinetic solubility assay. This type of assay is well-suited for early-stage drug discovery and can be performed with relatively small amounts of compound.[2][3] The general principle involves preparing a concentrated stock solution of your PROTAC in an organic solvent (typically DMSO) and then diluting it into your aqueous assay buffer. The concentration at which the compound begins to precipitate is its kinetic solubility.[2][4]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be more concerned about?

A3: Both are important, but they provide different information and are relevant at different stages of drug development.

  • Kinetic Solubility: This measures the solubility of a compound when it is rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer. It is a non-equilibrium measurement and is often higher than thermodynamic solubility.[4] It is highly relevant for in vitro assays where compounds are introduced from DMSO stocks.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a given solvent. It is a critical parameter for later-stage development, including formulation for in vivo studies.[2][3]

For initial troubleshooting of cellular assays, kinetic solubility is the more immediate concern. However, for long-term development, addressing poor thermodynamic solubility is crucial for achieving good oral bioavailability.[3]

Troubleshooting Guides

Issue 1: Low Kinetic Solubility in Aqueous Buffers

If your this compound-based PROTAC is precipitating out of solution in your in vitro assays, here are some strategies to address this:

The simplest first step is to adjust your experimental parameters.

  • Lower the DMSO Concentration: High concentrations of DMSO in the final assay medium can lead to compound precipitation. Aim for a final DMSO concentration of 0.5% or lower if possible.

  • Perform a Dose-Response Solubility Test: Before conducting your biological assay, perform a serial dilution of your PROTAC in the assay buffer to visually determine the concentration at which it stays in solution. This will inform the viable concentration range for your experiments.

For more persistent solubility issues, formulation strategies can be employed even at the lab bench scale.

  • Use of Co-solvents: The inclusion of a small percentage of a water-miscible organic co-solvent in your aqueous buffer can improve solubility.

Co-solventTypical Starting ConcentrationConsiderations
Ethanol1-5% (v/v)Can affect cell viability at higher concentrations.
PEG 4001-10% (v/v)Generally well-tolerated by cells.
Propylene Glycol1-5% (v/v)Can have effects on cellular processes.
  • Inclusion of Solubilizing Excipients: Certain excipients can help to keep hydrophobic compounds in solution.

ExcipientMechanism of ActionTypical Starting Concentration
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Form inclusion complexes with hydrophobic molecules.[5][6]1-10 mM
Surfactants (e.g., Tween® 80, Poloxamer 188)Form micelles that can encapsulate hydrophobic drugs.[7]0.01-0.1% (w/v)

Caution: Always run vehicle controls to ensure that the chosen co-solvents or excipients do not interfere with your biological assay.

Issue 2: Poor Thermodynamic Solubility and Formulation for In Vivo Studies

For advancing a lead candidate, improving thermodynamic solubility is paramount for achieving adequate oral bioavailability.

While this involves re-synthesis, it is often the most effective long-term solution.

  • Introduce Polar Functional Groups: Judiciously adding polar groups to the linker or other parts of the PROTAC can significantly enhance aqueous solubility.

  • Scaffold Hopping: If the this compound moiety is part of the warhead or linker, consider replacing it with a more soluble, isosteric scaffold.

  • Prodrug Approach: A prodrug strategy can be employed to mask lipophilic groups with more soluble moieties that are cleaved in vivo to release the active PROTAC.

ASDs are a powerful formulation technique for improving the dissolution and solubility of poorly soluble compounds.[8][9] This involves dispersing the amorphous form of the PROTAC in a polymer matrix.

  • Polymer Selection: The choice of polymer is critical. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has shown promise for PROTAC formulations.[10]

  • Preparation Method: Common lab-scale methods for preparing ASDs include solvent evaporation.[10][11]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Dissolution: Co-dissolve the PROTAC and the chosen polymer (e.g., HPMCAS) in a suitable organic solvent (e.g., a mixture of dichloromethane and ethanol).[10]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure or in a vacuum oven to form a thin film.

  • Collection: Scrape the resulting solid dispersion from the flask.

  • Characterization: The amorphous nature of the dispersion should be confirmed by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

dot graph TD; A[Start: Poorly Soluble PROTAC] --> B{Assess Solubility}; B --> C[Kinetic Solubility Assay]; B --> D[Thermodynamic Solubility Assay]; C --> E{Precipitation in Cellular Assays?}; E -- Yes --> F[Troubleshooting Guide 1]; F --> G[Optimize Concentrations]; F --> H[Use Co-solvents/Excipients]; E -- No --> I[Proceed with Caution]; D --> J{Formulation for In Vivo Studies Needed?}; J -- Yes --> K[Troubleshooting Guide 2]; K --> L[Structural Modification]; K --> M[Amorphous Solid Dispersions]; J -- No --> N[Continue In Vitro Characterization];

end Caption: Decision tree for troubleshooting solubility issues.

Advanced Characterization

For a deeper understanding of solubility-related issues, advanced biophysical techniques can be invaluable.

Detecting Aggregation: Poor solubility can often lead to compound aggregation, which can produce artifacts in biological and biophysical assays.

  • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates in solution by measuring their size distribution.

  • Surface Plasmon Resonance (SPR): Non-specific binding and aggregation can sometimes be observed in SPR sensorgrams as irregular binding curves. High-quality sensorgrams can indicate good solubility and binding behavior.[12]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat of binding and can help to distinguish between specific binding and non-specific effects like aggregation.[13]

dot graph [rankdir=LR]; node [shape=box, style=rounded];

subgraph "Biophysical Characterization" A [label="PROTAC Solution"]; B [label="Dynamic Light Scattering (DLS)"]; C [label="Surface Plasmon Resonance (SPR)"]; D [label="Isothermal Titration Calorimetry (ITC)"]; E [label="Size Distribution"]; F [label="Binding Kinetics & Affinity"]; G [label="Binding Thermodynamics"]; H [label="Presence of Aggregates?"]; I [label="Specific Binding?"]; J [label="Artifact-free Data?"];

end

subgraph "Interpretation" H; I; J; end

style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF Caption: Workflow for biophysical characterization of PROTAC solubility and aggregation.

By systematically applying the strategies and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with this compound-based PROTACs, thereby accelerating the development of these promising new therapeutics.

References

  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics - ACS Publications. [Link]

  • Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]

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  • Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]

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  • Formulating PROTACS and other Targeted Protein Degraders. Sygnature Discovery. [Link]

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  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]

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Technical Support Center: Mitigating the PROTAC "Hook Effect" with Rigid Spiro[2.5]octane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs on addressing the "hook effect" in Proteolysis Targeting Chimeras (PROTACs) by employing rigid spiro[2.5]octane linkers. As Senior Application Scientists, we aim to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs and why is it a concern?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response curves where, beyond an optimal concentration, increasing the amount of the PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic "bell-shaped" curve, which can be problematic for several reasons:

  • Misinterpretation of Potency: It can lead to an underestimation of a PROTAC's maximum efficacy (Dmax) and an inaccurate determination of its half-maximal degradation concentration (DC50).[1]

  • Therapeutic Window Complications: In a clinical setting, the hook effect could narrow the therapeutic window, making dosing more challenging.[3]

  • Inconsistent Results: It can cause variability in experimental results if concentrations fall within the "hook" region of the curve.

The underlying cause of the hook effect is the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase), the excess PROTAC molecules independently bind to either the target protein or the E3 ligase, preventing the necessary proximity for ubiquitination and subsequent degradation.[1][4]

Q2: How does the PROTAC linker influence the hook effect?

A2: The linker is a critical component of a PROTAC, connecting the target-binding warhead to the E3 ligase-recruiting ligand.[5] Its properties, such as length, flexibility, and chemical composition, directly impact the formation and stability of the ternary complex and, consequently, the severity of the hook effect.[5][6][7]

  • Flexibility vs. Rigidity: Highly flexible linkers, like long polyethylene glycol (PEG) or alkyl chains, can provide the necessary conformational freedom for the initial association of the target protein and E3 ligase.[6][8] However, this flexibility can come with an entropic penalty, and excessive flexibility might not effectively prevent the formation of non-productive binary complexes at high concentrations.[4][8]

  • Pre-organization: Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic cost of binding and promoting positive cooperativity.[9] This can shift the equilibrium away from binary complex formation, even at higher PROTAC concentrations, thereby mitigating the hook effect.

Q3: What are spiro[2.5]octane linkers and what makes them advantageous for mitigating the hook effect?

A3: Spiro[2.5]octane linkers are a type of rigid linker that incorporates a spirocyclic scaffold. This unique three-dimensional structure offers several advantages in PROTAC design:

  • Conformational Rigidity: The spirocyclic nature of the linker locks the molecule's conformation, reducing rotational freedom.[9] This pre-organizes the PROTAC into an active conformation that is geometrically optimized for forming a stable ternary complex.[9]

  • Improved Physicochemical Properties: Spirocycles can enhance a molecule's three-dimensional character, which can lead to improved solubility and pharmacokinetic properties compared to more linear, flexible linkers.[7]

  • Reduced Non-Productive Binding: By promoting a more defined spatial orientation of the warhead and E3 ligase ligand, spiro[2.5]octane linkers can disfavor the formation of unproductive binary complexes, thus directly addressing the root cause of the hook effect.

Q4: I am observing a significant hook effect with my current PROTAC. What are the first troubleshooting steps I should take?

A4: If you are observing a bell-shaped dose-response curve, the following steps can help you confirm and characterize the hook effect:

  • Expand Your Dose-Response Range: Ensure your experiment covers a wide range of concentrations, from picomolar to high micromolar, to fully delineate the curve and accurately identify the optimal concentration and the onset of the hook effect.[1]

  • Perform a Time-Course Experiment: Analyze target degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the apparent optimal concentration and at a higher concentration where the hook effect is observed.[10] This can help distinguish between a true hook effect and other factors like compound instability or cellular toxicity at high concentrations.

  • Utilize a Negative Control: Synthesize or obtain a negative control PROTAC where the E3 ligase-binding ligand is chemically modified to abolish binding.[3] This control should not induce degradation at any concentration and helps to confirm that the observed degradation is E3 ligase-dependent.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Ternary Complex Formation to Diagnose the Hook Effect

A direct way to investigate the hook effect is to measure the formation of the ternary complex at various PROTAC concentrations. A decrease in the ternary complex signal at high PROTAC concentrations is a strong indicator of the hook effect.

Protocol 1: In-Cell Ternary Complex Formation Assay using NanoBRET™

This protocol allows for the real-time, live-cell measurement of PROTAC-induced ternary complex formation.[11][12]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid expressing the target protein fused to NanoLuc® luciferase (donor)

  • Plasmid expressing the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor)[10]

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • PROTACs of interest (including one with a spiro[2.5]octane linker and a flexible linker control)

Procedure:

  • Cell Preparation: Co-transfect cells with the donor and acceptor plasmids.[10]

  • PROTAC Treatment: Plate the transfected cells in a multi-well plate and treat with a serial dilution of your PROTACs. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and allow it to equilibrate. Then, add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the NanoBRET™ ratio against the log of the PROTAC concentration. A bell-shaped curve indicates the hook effect.

PROTAC Linker Type Expected NanoBRET™ Curve Shape Interpretation
Flexible (e.g., PEG)Pronounced bell shapeSusceptible to the hook effect due to prevalent binary complex formation at high concentrations.
Rigid (Spiro[2.5]octane)Flatter curve at high concentrationsMitigated hook effect due to a more stable ternary complex and reduced binary complex formation.
Guide 2: Evaluating Target Degradation to Compare Linker Efficacy

The ultimate measure of a PROTAC's success is its ability to induce target protein degradation. A Western blot-based dose-response analysis is a standard method to visualize and quantify this.

Protocol 2: Dose-Response Analysis of Target Protein Degradation by Western Blot

This protocol allows for the quantification of target protein levels across a range of PROTAC concentrations.[4]

Materials:

  • Cell line expressing the target protein and the relevant E3 ligase

  • PROTACs of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of your PROTACs for a predetermined time (e.g., 24 hours).[10]

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).[10]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Immunoblotting: Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Signal Detection: Develop the blot using a chemiluminescent substrate and visualize the bands.[4]

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate dose-response curves and determine DC50 and Dmax values.[4]

PROTAC Linker Type Expected DC50 Expected Dmax Hook Effect Severity
Flexible (e.g., PEG)Potentially lowerMay be reduced at high concentrationsMore pronounced
Rigid (Spiro[2.5]octane)May be comparable or slightly higherMaintained at higher concentrationsMitigated

Visualizing the Mechanism

Diagram 1: The PROTAC Mechanism and the Hook Effect

This diagram illustrates the formation of productive ternary complexes at optimal PROTAC concentrations versus the formation of non-productive binary complexes at excessive concentrations, which leads to the hook effect.

PROTAC_Mechanism cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) POI_opt Target Protein (POI) Ternary_opt Productive Ternary Complex POI_opt->Ternary_opt PROTAC_opt PROTAC PROTAC_opt->Ternary_opt E3_opt E3 Ligase E3_opt->Ternary_opt Degradation Ubiquitination & Degradation Ternary_opt->Degradation Leads to POI_high Target Protein (POI) Binary_POI Non-Productive Binary Complex (POI-PROTAC) POI_high->Binary_POI PROTAC_high1 PROTAC PROTAC_high1->Binary_POI PROTAC_high2 PROTAC Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3 No_Degradation Inhibited Degradation Binary_POI->No_Degradation Inhibits Binary_E3->No_Degradation Inhibits

Caption: PROTAC mechanism at optimal vs. high concentrations.

Diagram 2: Role of Linker Rigidity in Ternary Complex Formation

This diagram illustrates how a rigid spiro[2.5]octane linker can pre-organize a PROTAC for more favorable ternary complex formation compared to a flexible linker.

Linker_Rigidity cluster_flexible Flexible Linker cluster_rigid Rigid Spiro[2.5]octane Linker POI_flex POI E3_flex E3 PROTAC_flex Warhead ~~~ E3 Ligand Ternary_flex Less Stable Ternary Complex PROTAC_flex->Ternary_flex High Entropic Penalty Binary_flex Binary Complexes More Likely PROTAC_flex->Binary_flex Higher Probability POI_rigid POI E3_rigid E3 PROTAC_rigid Warhead-Spiro-E3 Ligand Ternary_rigid More Stable Ternary Complex PROTAC_rigid->Ternary_rigid Pre-organized, Lower Entropic Penalty Binary_rigid Binary Complexes Less Likely PROTAC_rigid->Binary_rigid Lower Probability

Caption: Impact of linker rigidity on ternary complex stability.

References

  • Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC.
  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells.
  • Navigating the PROTAC "Hook Effect": A Technical Support Center - Benchchem.
  • The Hook Effect in PROTACs: A Comparative Study of Design Str
  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - NIH.
  • Technical Support Center: Mitigating the Hook Effect in PROTAC Dose-Response Curves - Benchchem.
  • Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments - Benchchem.
  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer N
  • PROTACs– a game-changing technology - PMC - NIH.
  • impact of PEG linker length on PROTAC efficacy

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Improving the metabolic stability of PROTACs with "Ethyl 6-oxospiro[2.5]octane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) for improving the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) by incorporating the spirocyclic building block, Ethyl 6-oxospiro[2.5]octane-1-carboxylate .

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding PROTAC metabolism and the rationale for using rigid, three-dimensional linkers.

Q1: What makes metabolic stability such a critical hurdle for PROTACs?

PROTACs are large, complex molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space, making them susceptible to metabolic degradation.[1] The primary challenge is first-pass metabolism, where enzymes in the liver, such as Cytochrome P450s (CYPs) and aldehyde oxidases (AOX), modify and clear the PROTAC before it can reach systemic circulation and exert its therapeutic effect.[2][3][4] This rapid clearance leads to poor pharmacokinetic (PK) profiles, low oral bioavailability, and ultimately, a failure to translate potent in vitro activity into in vivo efficacy.[2][5]

Q2: Why is the linker often considered the "Achilles' heel" of a PROTAC's metabolic profile?

While the warhead (POI ligand) and E3 ligand can also be metabolic hotspots, the linker is uniquely vulnerable.[] Linkers, particularly flexible polyethylene glycol (PEG) or long alkyl chains, are often exposed and readily accessible to metabolic enzymes.[2][7] Common metabolic reactions on linkers include hydroxylation, O-dealkylation, and hydrolysis.[1][] Critically, cleavage of the linker can generate two separate metabolites—the warhead and the E3 ligand—which may act as competitive antagonists to the parent PROTAC, confounding the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[2][4] Studies have shown that the metabolism of a PROTAC cannot be simply predicted from its constituent ligands; the linker's nature and length play a dominant role.[][7]

Q3: How can spirocyclic scaffolds like "this compound" address these stability issues?

Spirocycles are rigid, three-dimensional structures where two rings are joined by a single common atom.[8] Incorporating them into a PROTAC linker is a key strategy to enhance metabolic stability for several reasons:

  • Steric Shielding: The rigid, non-planar structure can physically block metabolic enzymes from accessing labile bonds within the linker, a concept illustrated in the diagram below. Shorter, more rigid linkers often show increased stability.[2][]

  • Increased sp³ Character: Moving away from flat, aromatic structures towards sp³-rich scaffolds generally improves physicochemical properties, including metabolic stability and solubility.[8][9]

  • Conformational Restriction: A rigid linker locks the PROTAC into a more defined conformation. While this requires careful design to ensure a productive ternary complex can still form, it can prevent the molecule from adopting conformations that are ideal substrates for metabolic enzymes.[8][10]

"this compound" is a commercially available building block designed for this purpose, allowing for the introduction of a rigid spiro[2.5]octane core into a PROTAC linker.

Caption: Steric shielding by a rigid spirocyclic linker versus a flexible linker.

Part 2: Experimental Design & Protocols

This section provides practical guidance for incorporating the spirocyclic building block and assessing the metabolic stability of the resulting PROTAC.

Q4: How do I incorporate "this compound" into a PROTAC linker?

This building block is designed for synthetic elaboration. The ethyl ester and ketone functionalities serve as chemical handles. A generalized synthetic approach involves:

  • Modification of the Ketone: The ketone can be modified, for example, through reductive amination to couple an amine-containing linker fragment.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The resulting acid can then be coupled to an amine-functionalized warhead or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

The precise synthetic route will depend on the overall linker design and the functional groups present on the warhead and E3 ligase ligand.

Building Block Properties
Compound Name This compound
CAS Number 1447942-87-1[11][12]
Molecular Formula C₁₁H₁₆O₃[11][12]
Molecular Weight 196.25 g/mol [11][12]
Product Family Protein Degrader Building Blocks[11][13]
Q5: What is the standard protocol for an in vitro metabolic stability assay using Human Liver Microsomes (HLM)?

The HLM assay is a cornerstone for early DMPK assessment, primarily evaluating Phase I metabolism.[4] This protocol is designed to determine the intrinsic clearance (Clint) and half-life (t½) of your novel PROTAC.

Protocol: HLM Intrinsic Clearance Assay

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test PROTAC (spirocyclic) and Control PROTAC (e.g., with flexible linker)

  • Control Compounds: Propranolol (high clearance), Verapamil (low clearance)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates, thermal cycler or water bath, centrifuge

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test/control PROTAC (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[2]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the reaction mixture to a separate plate containing 2-3 volumes of ice-cold ACN with the internal standard. The 0-minute time point serves as the initial concentration reference.

  • Quench and Precipitate: The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.[2]

  • Sample Preparation: Centrifuge the plate (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent PROTAC at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration])

Q6: How should I interpret and compare the results?

The goal is to demonstrate that the spirocyclic linker confers greater metabolic stability. The expected outcome is a longer half-life and lower intrinsic clearance for the spirocyclic PROTAC compared to its flexible-linker counterpart.

Compound Linker Type t½ (minutes) Clint (µL/min/mg) Interpretation
PROTAC-AFlexible (PEG)12115.5High Clearance / Metabolically Labile
PROTAC-B Spirocyclic > 60 < 23.1 Low Clearance / Improved Stability
VerapamilControl> 60< 23.1Assay Valid (Low Clearance Control)
PropranololControl1592.4Assay Valid (High Clearance Control)
Table represents hypothetical but expected data.

Part 3: Troubleshooting Guide

Even with rational design, challenges can arise. This section addresses common problems encountered during development.

start Start: Spiro-PROTAC Shows Poor In Vivo Efficacy check_stability Assess In Vitro Metabolic Stability (HLM/Hepatocytes) start->check_stability stable Metabolically Stable (High t½) check_stability->stable High t½ unstable Metabolically Unstable (Low t½) check_stability->unstable Low t½ check_activity Assess In Vitro Degradation Activity (e.g., Western Blot) stable->check_activity met_id Metabolite ID (LC-MS/MS) unstable->met_id active Active In Vitro check_activity->active Degradation Observed inactive Inactive In Vitro check_activity->inactive No Degradation perm_sol Assess Permeability (e.g., Caco-2) & Solubility active->perm_sol redesign_linker Redesign Linker: Alter Exit Vectors or Attachment Points inactive->redesign_linker Hypothesis: Incorrect Ternary Complex Geometry hotspot_ligand Metabolism on Warhead or E3 Ligand met_id->hotspot_ligand Hotspot Found hotspot_linker Metabolism on Spirocyclic Linker met_id->hotspot_linker Hotspot Found redesign_ligand Redesign Ligand: Introduce Blocking Groups (F, D) hotspot_ligand->redesign_ligand hotspot_linker->redesign_linker low_perm Low Permeability or Solubility perm_sol->low_perm Issue Identified low_perm->redesign_linker Optimize Linker Physicochem Props

Caption: Troubleshooting workflow for spirocyclic PROTAC optimization.
Q7: My spirocyclic PROTAC is stable in HLM, but inactive in cellular degradation assays. What's the issue?

This is a classic efficacy-stability trade-off. While the rigid linker improved stability, it may now be holding the warhead and E3 ligand in a non-productive orientation, preventing the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[7]

Troubleshooting Steps:

  • Confirm Target Engagement: Use biophysical assays like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC) to confirm that your new PROTAC can still bind to both the target protein and the E3 ligase independently (binary binding).[14][15]

  • Evaluate Ternary Complex Formation: If binary binding is intact, assess the formation of the ternary complex. Techniques like ITC can measure the stability (ΔG) and cooperativity of the complex.[14][15] A lack of cooperative binding suggests a geometric mismatch.

  • Redesign the Linker:

    • Change Attachment Points: Altering where the linker connects to the warhead or E3 ligand can drastically change the exit vectors and resulting geometry.[2][3]

    • Modify Exit Vector from the Spirocycle: Synthesize isomers or derivatives of the spirocyclic building block to change the angle at which the rest of the linker projects from the core.

Q8: My spirocyclic PROTAC is still metabolically unstable. Where do I look for the problem?

If the spirocyclic linker itself is not the point of metabolism, the metabolic "soft spot" must lie elsewhere.

Troubleshooting Steps:

  • Perform Metabolite Identification: The first step is to run a metabolite identification (MetID) study using LC-high resolution MS/MS. Incubate the PROTAC with human hepatocytes, which contain both Phase I and Phase II enzymes, for a more comprehensive metabolic picture.[5][7]

  • Pinpoint the "Hotspot": Analyze the MS/MS data to identify the exact site of modification (e.g., hydroxylation, glucuronidation). The issue is likely on the warhead or the E3 ligase ligand.

  • Apply Blocking Strategies: Once the hotspot is identified, use established medicinal chemistry strategies to block metabolism at that site. This often involves introducing metabolically inert groups, such as fluorine or deuterium, at or near the site of modification.[2][5]

  • Consider Other Enzymes: While CYPs are common, don't overlook other enzymes. Aldehyde oxidase (AOX) can be responsible for metabolizing nitrogen-containing heterocycles often found in PROTAC ligands.[4][7] If you suspect AOX involvement, run stability assays using liver S9 fractions or cytosol, which have higher concentrations of AOX.

By systematically applying these principles and protocols, researchers can effectively leverage building blocks like "this compound" to overcome the critical challenge of metabolic instability and develop more robust and effective PROTAC therapeutics.

References

  • Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Pessina, F., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry & PMC. [Link]

  • Pouliot, M., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Lai, A. C., & Crews, C. M. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MedChemComm. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • NIH. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • ACS Publications. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • National Center for Biotechnology Information. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • SpiroChem. (n.d.). Linker Design. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of Targeted Protein Degraders. [Link]

  • National Center for Biotechnology Information. (2025). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. PMC. [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. [Link]

  • ChemScence. (n.d.). This compound. [Link]

  • ChemScence. (n.d.). ethyl 6-oxaspiro[2.5]octane-1-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 6-oxospiro[2.5]octane-5-carboxylate. [Link]

  • CP Lab Safety. (n.d.). ethyl 6-oxaspiro[2.5]octane-1-carboxylate, min 97%, 1 gram. [Link]

  • PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. [Link]

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Strategies to enhance cell permeability of "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge in the development of Proteolysis Targeting Chimeras (PROTACs): enhancing cell permeability. While the focus is on PROTACs incorporating novel scaffolds like "Ethyl 6-oxospiro[2.5]octane-1-carboxylate," the principles and methodologies discussed are broadly applicable to a wide range of PROTACs that exist "beyond the Rule of Five" (bRo5).[1][2][3]

PROTACs represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[4][5] However, their high molecular weight and large polar surface area often lead to poor cell permeability, a significant hurdle in their development.[3] This guide is designed to provide you with the expertise and practical insights needed to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs, especially those with novel scaffolds like spirocycles, show poor cell permeability?

A1: Poor cell permeability in PROTACs is a common issue stemming from their inherent physicochemical properties.[6] Most PROTACs have a high molecular weight (often exceeding 800 Da) and a large polar surface area, which places them in the "beyond Rule of Five" (bRo5) chemical space.[2][3] These characteristics hinder their ability to passively diffuse across the lipophilic cell membrane.[6]

The inclusion of rigid, three-dimensional scaffolds like spirocycles can be a double-edged sword. While they can offer advantages in potency, selectivity, and metabolic stability by providing a better-defined 3D orientation, they also contribute to the molecule's size and complexity.[7][8][9][10][11] The key is to balance these structural benefits with the physicochemical properties required for cell entry.

Q2: What is the "chameleon effect" and how can I leverage it for my PROTACs?

A2: The "chameleon effect," or chameleonicity, describes the ability of a molecule to adapt its conformation to its environment.[12][13][14] In the context of PROTACs, this means the molecule can exist in an extended, more polar state in aqueous environments (like the extracellular space or cytoplasm) and a folded, more compact, and less polar state in non-polar environments (like the cell membrane).[12][13][14]

This conformational flexibility is crucial for cell permeability.[13] By forming intramolecular hydrogen bonds (IMHBs) and shielding polar groups in a non-polar environment, the PROTAC can effectively reduce its polar surface area and facilitate passage through the lipid bilayer.[12][13] Designing PROTACs with linkers that allow for this dynamic folding is a key strategy to improve cell permeability.[15][16]

Q3: Which permeability assay is better for PROTACs: PAMPA or Caco-2?

A3: Both assays have their place in the PROTAC development workflow, but they provide different information.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[17] It's excellent for early-stage screening to rank compounds based on their intrinsic passive permeability and can help guide initial structure-permeability relationships.[17][18] However, it doesn't account for active transport or efflux mechanisms.[2][19]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[19] It provides more physiologically relevant data, as it can identify compounds that are substrates for active uptake or efflux transporters (like P-glycoprotein).[2][4][19] For PROTACs, which are often subject to efflux, the Caco-2 assay is a more comprehensive tool for predicting in vivo absorption.[4]

Recommendation: Use PAMPA for initial, rapid screening of a large number of compounds. For promising candidates, follow up with a bidirectional Caco-2 assay to get a more complete picture of permeability and identify potential efflux liabilities.[4]

Q4: My PROTAC shows high efflux in the Caco-2 assay. What are my options?

A4: High efflux is a common problem for PROTACs.[20] Here are several strategies to consider:

  • Structural Modification: The linker and E3 ligase ligand are often key contributors to efflux transporter recognition.[4] Systematically modify these components. For instance, altering the linker's length, rigidity, or polarity can disrupt its interaction with efflux pumps.[2][15] Introducing cyclic moieties like piperidine or piperazine into the linker can sometimes improve permeability while avoiding efflux.[2][21]

  • Amide-to-Ester Substitution: Amide bonds are common in PROTAC linkers but can contribute to poor permeability. Replacing an amide with a less polar ester bioisostere can significantly improve permeability and cellular activity without compromising ternary complex formation.[1]

  • Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.[2][15] This approach can increase the molecular weight, so careful design is necessary.[15]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay

Your PROTAC, containing the "this compound" scaffold, shows negligible permeability in the PAMPA assay.

Root Cause Analysis & Workflow

Low PAMPA permeability points to a fundamental issue with passive diffusion. This is likely due to a high polar surface area, excessive hydrogen bond donors, or unfavorable lipophilicity.

Caption: Troubleshooting workflow for low passive permeability.

Corrective Actions
  • Linker Optimization:

    • Vary Length and Composition: Synthesize a small library of PROTACs with different linkers. Compare short alkyl chains with PEG linkers of varying lengths.[18] While alkyl linkers can reduce polar surface area, PEG linkers may promote the folded "chameleon" conformations necessary for permeability.[2][12]

    • Introduce Rigidity: Replace flexible linkers with more rigid structures containing piperazine or piperidine rings.[2][21] This can pre-organize the molecule into a more permeable conformation. The spirocyclic nature of your core scaffold already imparts rigidity; ensure the linker complements this property.[7][10]

  • Modulate Lipophilicity (LogP/LogD):

    • While high lipophilicity can increase membrane association, it can also lead to poor aqueous solubility and non-specific binding. Aim for a balanced LogP/LogD. The "this compound" moiety itself has a calculated XlogP of ~1.9, which is a reasonable starting point.[22] Modifications to the warhead or E3 ligase ligand can be used to fine-tune the overall lipophilicity.

  • Amide-to-Ester Substitution:

    • Identify amide bonds within the linker, particularly those connecting to the warhead or E3 ligase ligand. A bioisosteric replacement with an ester can reduce the hydrogen bond donor count and polarity, often leading to a dramatic increase in permeability.[1]

Issue 2: High Efflux Ratio in Caco-2 Assay with Low Recovery

Your PROTAC shows good apical-to-basolateral (A-B) permeability but a very high basolateral-to-apical (B-A) permeability (high efflux ratio), and the overall recovery of the compound is low.

Root Cause Analysis & Workflow

This profile suggests two problems: your PROTAC is a substrate for an efflux transporter (e.g., P-gp), and it is likely being sequestered within the cells or binding non-specifically to the assay apparatus.

Caption: Troubleshooting workflow for Caco-2 assay issues.

Corrective Actions
  • Optimize Caco-2 Assay Conditions:

    • Improve Recovery: Low recovery can be caused by poor solubility or non-specific binding.[2] To counteract this, supplement the assay buffer with a low concentration (e.g., 0.25%) of Bovine Serum Albumin (BSA).[23] This can improve solubility and reduce non-specific binding, leading to more accurate permeability measurements.[23] Be cautious, as high BSA concentrations can mask efflux and reduce apparent permeability for highly protein-bound compounds.[23]

    • Identify Specific Transporters: Co-dose your PROTAC with known inhibitors of major efflux transporters, such as verapamil for P-glycoprotein (P-gp) or fumitremorgin C for Breast Cancer Resistance Protein (BCRP).[19] A significant reduction in the efflux ratio in the presence of an inhibitor will confirm which transporter is responsible.

  • Rational Structural Redesign:

    • If a specific transporter is identified, use that knowledge to guide structural modifications. For example, if your PROTAC is a P-gp substrate, try to reduce the number of hydrogen bond acceptors or introduce bulky groups near the recognition sites.

    • As mentioned previously, systematically altering the linker is a powerful strategy. Replacing a linear PEG linker with a more rigid, cyclic amine-containing linker can disrupt transporter recognition.[2]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your PROTACs.

Materials:

  • PAMPA plate (e.g., 96-well filter plate)

  • Acceptor plate (e.g., 96-well, low-binding)

  • Lecithin in dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs dissolved in DMSO

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the entire surface of the filter is coated.

  • Prepare Acceptor Plate: Add 250-300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the DMSO stock of your PROTACs in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).

  • Start Assay: Add 150-200 µL of the donor solution to each well of the donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubation: Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for assessing both passive and active transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell™ plates (e.g., 24-well)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTACs

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts and culture for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[19]

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer using a method like measuring the transepithelial electrical resistance (TEER) or by checking the flux of a low-permeability marker like Lucifer Yellow.

  • Assay Initiation (A-B Direction):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test PROTAC (at a defined concentration in transport buffer) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

  • Assay Initiation (B-A Direction):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the apical (A) side.

    • Add the test PROTAC to the basolateral (B) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[23]

  • Sample Collection: At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions.

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[19]

Data Summary Table

StrategyKey Physicochemical ChangeExpected Impact on PermeabilityPotential Risks
Linker Rigidification Decreased rotatable bondsMay pre-organize into a permeable conformationCould hinder ternary complex formation
Amide-to-Ester Swap Fewer H-bond donors, lower polarityIncreased passive diffusion[1]Potential for decreased metabolic stability
"Chameleon" Design Increased conformational flexibilityEnhanced permeability via shielded polar groupsRequires careful balance of flexibility and rigidity
Prodrug Approach Temporarily masked polarityIncreased lipophilicity and uptakeIncreased MW, complex metabolism
BSA in Caco-2 Assay Increased compound solubilityImproved recovery and accuracy[23]May mask efflux at high concentrations[23]

References

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022-08-22). Available from: [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. (2022-05-25). Drug Discovery and Development. Available from: [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. Available from: [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. Available from: [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023-03-12). Available from: [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020-06-08). National Institutes of Health. Available from: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2019-11-11). ACS Publications. Available from: [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers. Available from: [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2024-02-19). MDPI. Available from: [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020-12-25). ACS Publications. Available from: [Link]

  • Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021-01-14). National Institutes of Health. Available from: [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020-12-25). National Institutes of health. Available from: [Link]

  • Understanding the chameleonicity and permeability of PROTACs using molecular dynamics simulations, Markov models, and deep learning. (2024-02-12). American Chemical Society. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • IMHB-Mediated Chameleonicity in Drug Design: A Focus on Structurally Related PROTACs. ResearchGate. Available from: [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022-04-26). ACS Publications. Available from: [Link]

  • This compound, min 97%, 250 mg. CP Lab Safety. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024-01-18). Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • ethyl 6-oxaspiro[2.5]octane-1-carboxylate, min 97%, 1 gram. CP Lab Safety. Available from: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023-12-01). National Institutes of Health. Available from: [Link]

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. PubChem. Available from: [Link]

  • Ethyl 6-oxospiro[2.5]octane-5-carboxylate (C11H16O3). PubChemLite. Available from: [Link]

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Navigating the Nuances of PROTAC Design: A Technical Support Guide to Mitigating Off-Target Effects with Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced PROTAC® (Proteolysis Targeting Chimera) design. As Senior Application Scientists, we understand the intricate challenges you face in developing potent and selective protein degraders. This guide is structured to provide not just protocols, but a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot and innovate.

Off-target effects remain a significant hurdle in PROTAC development. While the bifunctional nature of these molecules offers unprecedented opportunities for therapeutic intervention, it also introduces complexities in achieving precise protein degradation.[1] This guide focuses on a promising strategy to enhance selectivity: the incorporation of spirocyclic linkers. By constraining the conformational flexibility of the PROTAC molecule, spirocyclic linkers can pre-organize the molecule for optimal ternary complex formation with the target protein and the E3 ligase, thereby minimizing engagement with unintended proteins.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and application of spirocyclic linkers in PROTAC design.

Q1: What are the primary mechanisms of PROTAC off-target effects?

A1: Off-target effects in PROTACs can arise from several sources:

  • Promiscuous Warhead Binding: The ligand targeting the protein of interest (POI) may bind to other proteins with similar binding pockets.[3]

  • E3 Ligase Ligand-Mediated Effects: The E3 ligase recruiter, such as derivatives of thalidomide (e.g., pomalidomide), can independently induce the degradation of other proteins, often zinc-finger proteins.[4]

  • Unintended Ternary Complex Formation: The PROTAC may facilitate the formation of a stable ternary complex between the E3 ligase and an off-target protein, leading to its degradation. The stability of this complex is a critical determinant of off-target degradation.[3]

Q2: How do spirocyclic linkers theoretically mitigate these off-target effects?

A2: Spirocyclic linkers introduce conformational rigidity to the PROTAC molecule.[] This is in contrast to flexible linkers, like alkyl or PEG chains, which allow the PROTAC to adopt numerous conformations.[6] The constrained nature of spirocyclic linkers can:

  • Enforce a Bioactive Conformation: By reducing the conformational entropy, a spirocyclic linker can pre-dispose the PROTAC to a geometry that is optimal for the formation of the desired on-target ternary complex (POI-PROTAC-E3 ligase).[2]

  • Disfavor Off-Target Complex Formation: The rigidity of the linker can create steric clashes or unfavorable interactions when the PROTAC attempts to form a ternary complex with an off-target protein, thus reducing the likelihood of its degradation.[2]

  • Improve Physicochemical Properties: Rigid linkers can lead to improved properties such as cell permeability and metabolic stability compared to their more flexible counterparts.[2]

Q3: What are the key considerations when designing a spirocyclic linker?

A3: The design of a spirocyclic linker is a multi-parameter optimization process.[7] Key considerations include:

  • Linker Length and Vector: The distance and orientation between the warhead and the E3 ligase ligand are critical for productive ternary complex formation.[8]

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand must be carefully chosen to avoid disrupting their binding to their respective proteins.[8] This is often guided by analyzing solvent-exposed regions of the protein-ligand interfaces.[]

  • Spirocyclic Scaffold: The choice of the spirocyclic core (e.g., spiro[3.3]heptane, spiro[4.5]decane) will dictate the overall geometry and rigidity of the linker.

  • Synthetic Tractability: The complexity of the spirocyclic linker will impact the feasibility and efficiency of the PROTAC synthesis.

Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for common experimental challenges encountered when working with spirocyclic linker-containing PROTACs.

Guide 1: Poor On-Target Degradation Efficiency

Question: My spirocyclic linker-containing PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but I'm observing weak or no degradation in cells. What could be the issue?

Answer: This is a common challenge and often points to issues with ternary complex formation or cellular permeability. Here’s a systematic approach to troubleshoot:

1. Assess Ternary Complex Formation:

  • Rationale: The primary function of a PROTAC is to induce a stable ternary complex.[2] Even with good binary affinities, a rigid linker might prevent the optimal orientation of the POI and E3 ligase for ubiquitination.

  • Recommended Assays:

    • AlphaLISA/AlphaScreen: A proximity-based assay that can quantify the formation of the ternary complex in a biochemical setting.[9]

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can provide kinetic data on the formation and stability of the ternary complex.

    • NanoBRET™/HiBiT Assays: These are cell-based assays that can measure ternary complex formation in a more physiologically relevant environment.[10]

    • Co-Immunoprecipitation (Co-IP): A classic method to qualitatively or semi-quantitatively assess the interaction between the POI and the E3 ligase in the presence of the PROTAC.

2. Evaluate Cellular Permeability and Engagement:

  • Rationale: PROTACs are often large molecules and may have poor cell permeability.[11] The rigidity of a spirocyclic linker can sometimes negatively impact this property.

  • Recommended Assays:

    • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding in a cellular context, confirming target engagement.[10]

    • Caco-2 Permeability Assay: A standard in vitro model to assess the potential for intestinal absorption and general cell permeability of a compound.[11]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can provide a high-throughput screen for passive membrane permeability.[11]

Troubleshooting Workflow: Poor On-Target Degradation

G start Poor On-Target Degradation check_ternary Assess Ternary Complex Formation (AlphaLISA, SPR, NanoBRET, Co-IP) start->check_ternary check_permeability Evaluate Cellular Permeability (CETSA, Caco-2, PAMPA) start->check_permeability redesign_linker Redesign Spirocyclic Linker (Adjust length, attachment points, or scaffold) check_ternary->redesign_linker Weak or No Complex Formation optimize_properties Modify PROTAC to Improve Physicochemical Properties check_permeability->optimize_properties Low Permeability/ No Target Engagement redesign_linker->start optimize_properties->start

Caption: Troubleshooting workflow for poor on-target degradation of spirocyclic linker PROTACs.

Guide 2: Persistent Off-Target Degradation

Question: I've incorporated a spirocyclic linker, but my proteomic analysis still shows significant degradation of off-target proteins. How can I improve selectivity?

Answer: While spirocyclic linkers are a powerful tool for enhancing selectivity, they are not a universal solution. Off-target effects can still occur, and further optimization is often necessary.

1. Characterize the Off-Target Profile:

  • Rationale: A comprehensive understanding of which proteins are being degraded is the first step to addressing the issue.

  • Recommended Assay:

    • Quantitative Mass Spectrometry-based Proteomics: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tag) labeling provide a global view of protein abundance changes upon PROTAC treatment, allowing for the identification and quantification of off-target degradation.[12]

2. Deconvolute the Source of Off-Target Effects:

  • Rationale: It's crucial to determine if the off-target degradation is due to the warhead, the E3 ligase ligand, or the formation of an unintended ternary complex.

  • Experimental Controls:

    • Warhead-only and E3 Ligase Ligand-only Treatment: Treat cells with the individual components of the PROTAC to see if they independently cause degradation of the observed off-targets.

    • Inactive Epimer Control: Synthesize a stereoisomer of the PROTAC that is known to not bind to either the target or the E3 ligase. This control helps to confirm that the observed degradation is dependent on the formation of a ternary complex.[11]

3. Iterative Linker Optimization:

  • Rationale: Even with a spirocyclic core, subtle changes to the linker can have a profound impact on selectivity.

  • Strategies:

    • Vary Linker Length and Attachment Points: Systematically modify the linker to alter the geometry of the ternary complex.[7]

    • Introduce Steric Hindrance: Add bulky groups to the linker that may clash with off-target proteins but be accommodated by the on-target protein.

    • Explore Different Spirocyclic Scaffolds: Different ring sizes and conformations can present unique geometric constraints.

Troubleshooting Workflow: Persistent Off-Target Degradation

G start Persistent Off-Target Degradation proteomics Quantitative Proteomics (Identify off-targets) start->proteomics deconvolute Deconvolute Off-Target Source (Control experiments) proteomics->deconvolute warhead_issue Warhead-driven Off-target deconvolute->warhead_issue e3_ligand_issue E3 Ligand-driven Off-target deconvolute->e3_ligand_issue ternary_complex_issue Ternary Complex-driven Off-target deconvolute->ternary_complex_issue redesign_warhead Redesign Warhead warhead_issue->redesign_warhead modify_e3_ligand Modify E3 Ligase Ligand e3_ligand_issue->modify_e3_ligand optimize_linker Iteratively Optimize Spirocyclic Linker ternary_complex_issue->optimize_linker optimize_linker->start

Caption: Troubleshooting workflow for persistent off-target degradation.

Experimental Protocols

This section provides high-level protocols for key assays mentioned in the troubleshooting guides.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with the spirocyclic PROTAC at various concentrations and a vehicle control for the desired time.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot or an ELISA-based method to quantify the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[10]

Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
  • Cell Line Preparation: Co-transfect cells with constructs expressing the POI fused to NanoLuc® Luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.

  • PROTAC Treatment: Add the spirocyclic PROTAC at various concentrations to the labeled cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (luciferase) and acceptor (NanoBRET™ 618) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex.[10]

Data Presentation

Table 1: Example Data for Spirocyclic PROTAC Optimization

PROTAC IDSpirocyclic CoreLinker Length (atoms)On-Target DC50 (nM)Off-Target A Degradation (%)Off-Target B Degradation (%)Caco-2 Permeability (10⁻⁶ cm/s)
SP-01Spiro[3.3]heptane105045601.5
SP-02Spiro[3.3]heptane122530401.2
SP-03Spiro[4.5]decane1215015252.5
SP-04Spiro[4.5]decane14300<10152.8

This is example data and does not represent real experimental results.

By systematically applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of PROTAC design and leverage the unique advantages of spirocyclic linkers to develop highly potent and selective protein degraders.

References

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(1), 273-312. [Link]

  • Xing, Y., Zhao, T., & Li, X. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(10), 2347. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Xing, Y., Zhao, T., & Li, X. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Molecules, 25(10), 2347. [Link]

  • Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 144(2), 635-648. [Link]

  • Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology, 2671, 1-21. [Link]

  • Bond, M. J., Chu, L., & Deibler, K. K. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(8), 983-995.e10. [Link]

  • Ciulli, A., & Bartlett, D. W. (2023). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions, 51(4), 1461-1474. [Link]

  • Słabicki, M., et al. (2020). Proteolysis-targeting chimeras with reduced off-targets. Broad Institute. [Link]

  • Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(1), 313-328. [Link]

Sources

Technical Support Center: Refinement of Reaction Conditions for Coupling "Ethyl 6-oxospiro[2.5]octane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and functionalization of Ethyl 6-oxospiro[2.5]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the coupling reactions of this versatile spirocyclic building block. The inherent three-dimensionality of spirocycles offers a unique scaffold for novel therapeutics, making the mastery of their synthesis a critical skill.[1][2]

Understanding the Reactivity of this compound

This compound possesses several reactive sites that can be selectively targeted for coupling reactions. Understanding the interplay of these functional groups is paramount for successful reaction design.

  • The Ketone Carbonyl: The ketone at the 6-position is a primary site for nucleophilic addition reactions. Its reactivity is influenced by the steric hindrance imposed by the spirocyclic core.

  • The Ester Moiety: The ethyl carboxylate at the 1-position can be hydrolyzed, reduced, or used to activate the adjacent α-carbon for enolate formation and subsequent alkylation or acylation.

  • The Cyclopropane Ring: While generally stable, the cyclopropane ring can undergo ring-opening reactions under certain conditions, particularly with strong acids or electrophiles. This is a potential side reaction to be mindful of.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and execution of coupling reactions with this compound.

Q1: What are the most common types of coupling reactions for this molecule?

A1: The primary coupling reactions for this compound involve the ketone and the ester functionalities. These include:

  • Nucleophilic addition to the ketone: This can involve organometallic reagents (e.g., Grignard reagents, organolithiums), enamines, or ylides (e.g., Wittig reaction) to form tertiary alcohols or alkenes, respectively.

  • Reductive amination of the ketone: Conversion of the ketone to an amine via an imine intermediate, providing a scaffold for further diversification.

  • Alpha-functionalization of the ester: Deprotonation at the carbon alpha to the ester can generate an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides).

  • Palladium-catalyzed cross-coupling: While the parent molecule lacks a suitable handle for direct cross-coupling, it can be functionalized (e.g., by conversion of the ketone to a vinyl triflate) to participate in reactions like Suzuki, Heck, or Sonogashira couplings.[3][4][5][6]

Q2: How do I choose the appropriate solvent for my coupling reaction?

A2: Solvent choice is critical and can significantly impact reaction outcomes, including yield and stereoselectivity.[7][8]

  • For nucleophilic additions with organometallic reagents, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices to ensure the stability and reactivity of the nucleophile.

  • For palladium-catalyzed cross-coupling reactions , a range of solvents should be screened, including polar aprotic solvents (e.g., DMF, dioxane, acetonitrile) and ethereal solvents (e.g., THF). The choice will depend on the specific catalyst system and substrates.

  • In some cases, solvent polarity can dramatically influence the transition state, thereby affecting diastereoselectivity.[7] It is advisable to screen a variety of solvents with different polarities.

Q3: What are the key considerations for catalyst selection in a potential cross-coupling reaction?

A3: For a hypothetical cross-coupling reaction (e.g., after converting the ketone to a vinyl triflate), the choice of the palladium catalyst and ligand is crucial.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various Pd(0) and Pd(II) complexes.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity and selectivity. Phosphine-based ligands (e.g., PPh₃, XPhos, SPhos) are frequently used. The choice of ligand can significantly impact reaction efficiency and should be screened.[3]

  • Catalyst Loading: Typically, catalyst loading is in the range of 1-5 mol%. However, for highly efficient systems, lower loadings in the parts-per-million (ppm) range can be achieved.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.

Issue 1: Low or No Product Yield

Question: I am attempting a coupling reaction and observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield can stem from several factors, from reagent quality to suboptimal reaction conditions.[9] Here is a systematic approach to troubleshooting:

Potential Cause Explanation Suggested Solution
Poor Starting Material Quality Impurities in the starting material or reagents can poison the catalyst or lead to side reactions.Ensure the purity of your this compound and coupling partner through techniques like recrystallization or column chromatography. Use freshly distilled, anhydrous solvents.
Insufficient Reagent Reactivity The nucleophile may not be strong enough, or the electrophile may not be sufficiently activated.For nucleophilic additions, consider using a more reactive organometallic reagent or a different counter-ion (e.g., switching from MgBr to Li). For cross-coupling, ensure the oxidative addition step is favorable.
Suboptimal Reaction Temperature The reaction may require higher temperatures for activation or lower temperatures to prevent decomposition.Screen a range of temperatures. For highly exothermic reactions like those involving organolithiums, maintain low temperatures (e.g., -78 °C). For cross-coupling, temperatures may range from room temperature to reflux.
Incorrect Catalyst/Ligand Combination For cross-coupling reactions, the chosen catalyst system may not be suitable for the specific transformation.Screen a variety of palladium sources and ligands. For example, electron-rich ligands can promote oxidative addition, while bulky ligands can facilitate reductive elimination.[3][7]

Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction is producing a mixture of products, including what appear to be side products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reaction Explanation Suggested Solution
Enolization of the Ketone Strong, sterically hindered bases can deprotonate the α-carbon of the ketone, leading to enolate formation and subsequent side reactions instead of nucleophilic addition.Use less hindered nucleophiles/bases. For Grignard reactions, consider the use of CeCl₃ to increase the nucleophilicity of the organometallic reagent and suppress enolization.
1,2- vs. 1,4-Addition (if applicable) If an α,β-unsaturated ketone derivative is used, competitive 1,2- and 1,4-addition can occur.The choice of nucleophile and reaction conditions can influence the regioselectivity. Hard nucleophiles (e.g., organolithiums) tend to favor 1,2-addition, while soft nucleophiles (e.g., cuprates) favor 1,4-addition.
Decomposition of Product The desired spirocyclic product may be unstable under the reaction or workup conditions.[7]Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the product is sensitive to acidic or basic conditions, use a neutral workup.
Intermolecular Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization or coupling.For reactions prone to intermolecular side products, employing high-dilution conditions can favor the desired intramolecular pathway.[8]

Issue 3: Poor Stereoselectivity

Question: My reaction is producing a mixture of diastereomers. How can I improve the stereochemical control?

Answer: Achieving high stereoselectivity in spirocycle synthesis is a significant challenge.[7] Several factors can influence the stereochemical outcome.

Factor Explanation Suggested Solution
Solvent Effects The polarity of the solvent can influence the transition state geometry, thereby affecting the diastereoselectivity.[7]Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).
Temperature Lower reaction temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Chiral Auxiliaries/Catalysts For asymmetric synthesis, the use of chiral auxiliaries on the substrate or chiral ligands on the catalyst is essential.For palladium-catalyzed reactions, employ chiral phosphine ligands to induce enantioselectivity.[3] For nucleophilic additions, a chiral auxiliary can direct the approach of the nucleophile.
Nature of the Nucleophile/Electrophile The steric bulk of the reacting partners can influence the facial selectivity of the attack.Modify the steric properties of the coupling partners to favor the formation of one diastereomer.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for a coupling reaction and a decision tree for troubleshooting common problems.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware R1 Inert Atmosphere (N2/Ar) P1->R1 P2 Purify Starting Materials R2 Add Reagents (Controlled Temp) P2->R2 P3 Anhydrous Solvents P3->R2 R3 Monitor Progress (TLC/LC-MS) W1 Quench Reaction R3->W1 W2 Extraction W1->W2 W3 Purification (Chromatography) W2->W3

Caption: General experimental workflow for coupling reactions.

troubleshooting_flowchart Start Reaction Issue Identified Problem What is the main issue? Start->Problem LowYield Low/No Yield Problem->LowYield Yield SideProducts Side Products Problem->SideProducts Selectivity Stereo Poor Stereoselectivity Problem->Stereo Stereochem LY_Q1 Check Starting Material Purity? LowYield->LY_Q1 SP_Q1 Identify Side Products? SideProducts->SP_Q1 ST_Q1 Optimize Conditions? Stereo->ST_Q1 LY_A1_Yes Impure: Purify & Repeat LY_Q1->LY_A1_Yes No LY_A1_No Pure: Proceed LY_Q1->LY_A1_No Yes LY_Q2 Optimize Conditions? LY_A1_No->LY_Q2 LY_A2_Sol Screen Solvents & Temp. LY_Q2->LY_A2_Sol LY_A2_Cat Screen Catalysts/Ligands LY_Q2->LY_A2_Cat SP_A1_Yes Identified: Adjust Conditions SP_Q1->SP_A1_Yes Yes SP_A1_No Not Identified: Analyze Crude Mixture SP_Q1->SP_A1_No No SP_Sol e.g., Lower Temp, Change Base, High Dilution SP_A1_Yes->SP_Sol ST_A1_Temp Lower Temperature ST_Q1->ST_A1_Temp ST_A1_Sol Screen Solvents ST_Q1->ST_A1_Sol ST_Q2 Use Chiral Control? ST_A1_Sol->ST_Q2 ST_A2_Yes Add Chiral Ligand/Auxiliary ST_Q2->ST_A2_Yes Yes

Caption: Troubleshooting decision tree for common reaction issues.

References

  • Current time information in Le Flore County, US. (n.d.). Google Search.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem. (n.d.). Benchchem.
  • Spiro[2.5]octane Synthesis: Technical Support Center - Benchchem. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Spirocycle Formation - Benchchem. (n.d.). Benchchem.
  • Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. (2026). Organic Letters. ACS Publications.
  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. (n.d.). PMC. PubMed Central.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. ACS Publications.
  • Optimization for palladium-catalyzed cross-couplingreaction of racemic secondary alkylzinc reagent syn-4a. (n.d.). ResearchGate.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. (n.d.). NIH.
  • Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate. (n.d.). Vulcanchem.
  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... (n.d.). ResearchGate.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). NIH.
  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. (n.d.). PMC. NIH.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC. NIH.
  • Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives - Benchchem. (n.d.). Benchchem.
  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (n.d.). Chemical Communications. RSC Publishing.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC. NIH.
  • ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. (n.d.). Gsrs.
  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | C10H16O3 | CID 95588. (n.d.). PubChem.
  • 2091057-02-0|Ethyl 6-aminospiro[2.5]octane-1-carboxylate. (n.d.). BLDpharm.
  • Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate. (n.d.). PubChemLite.
  • Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (C10H16O3). (n.d.). PubChemLite.
  • Diastereoselective addition of heteroatom nucleophiles to ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate. (2025). ResearchGate.
  • 1101840-72-5|tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. (n.d.). BLDpharm.

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Challenges in the scale-up synthesis of "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-oxospiro[2.5]octane-1-carboxylate and its derivatives. As a Senior Application Scientist, this document synthesizes my field-proven insights with established scientific literature to provide a comprehensive resource for navigating the challenges of this complex synthesis. The spiro[2.5]octane framework is a valuable scaffold in medicinal chemistry, and mastering its synthesis is key to unlocking its therapeutic potential.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the synthesis of this compound derivatives.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and effective methods for constructing the spiro[2.5]octane core of this molecule involve a cyclopropanation reaction as the key step. The two primary approaches are the Simmons-Smith reaction and the Corey-Chaykovsky reaction . Both methods have their advantages and are chosen based on the specific substrate and desired scale of the reaction.

Q2: Can you briefly explain the difference between the Simmons-Smith and Corey-Chaykovsky reactions for this synthesis?

A2: Certainly. The Simmons-Smith reaction typically employs a carbenoid generated from diiodomethane and a zinc-copper couple.[1][2] It is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] The Corey-Chaykovsky reaction , on the other hand, utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to deliver the methylene group.[3] This reaction is particularly useful for the cyclopropanation of α,β-unsaturated ketones.[4][5]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: A common and logical starting point is a substituted cyclohexenone derivative. For the target molecule, a likely precursor would be an ethyl 2-(cyclohex-1-en-1-yl)acetate derivative which can then be cyclopropanated. Alternatively, one could start with a cyclohexenone and introduce the ethyl carboxylate group after the formation of the spiro[2.5]octan-6-one core.

Q4: What are the major challenges I can expect during the scale-up of this synthesis?

A4: Scaling up any chemical synthesis presents a unique set of challenges. For this particular synthesis, you should be mindful of:

  • Exothermic reactions: Both the Simmons-Smith and Corey-Chaykovsky reactions can be exothermic, requiring careful temperature control on a larger scale to prevent side reactions and ensure safety.

  • Reagent handling: The reagents used in these reactions, such as diiodomethane, zinc-copper couple, and sulfur ylides, can be sensitive to air and moisture, and some are toxic.[1] Handling large quantities requires appropriate engineering controls.

  • Purification: The separation of the desired product from unreacted starting materials, byproducts, and metal salts can become more complex and resource-intensive at a larger scale.[6]

  • Diastereoselectivity: Controlling the stereochemistry of the cyclopropane ring formation is crucial, and maintaining high diastereoselectivity during scale-up may require careful optimization of reaction conditions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Proposed Solution
Inactive Zinc-Copper Couple (Simmons-Smith) Test the couple with a simple, reactive alkene like cyclohexene.Activate the zinc dust just before use. Common activation methods include washing with dilute HCl followed by treatment with a copper(II) sulfate solution.[2]
Decomposition of Sulfur Ylide (Corey-Chaykovsky) The reaction mixture may turn dark or show signs of decomposition.Prepare the ylide at a low temperature (e.g., 0 °C or below) and use it immediately. Ensure all glassware is dry and the reaction is under an inert atmosphere.[3]
Poor Quality Reagents Check the purity of diiodomethane, dimethyl sulfoxide (DMSO), and other reagents.Use freshly distilled or high-purity reagents. Diiodomethane can decompose over time and should be stored properly.
Incorrect Reaction Temperature Monitor the internal reaction temperature closely.For the Simmons-Smith reaction, the initial formation of the carbenoid can be exothermic. For the Corey-Chaykovsky reaction, maintaining a low temperature during ylide formation is critical.[7]
Problem 2: Formation of Significant Byproducts
Potential Cause Diagnostic Check Proposed Solution
Side Reactions of the Carbenoid/Ylide Analyze the crude reaction mixture by GC-MS or LC-MS to identify the byproducts.In the Simmons-Smith reaction, the Lewis acidic zinc iodide byproduct can cause side reactions. Adding an excess of diethylzinc can scavenge the zinc iodide.[1] In the Corey-Chaykovsky reaction, the choice of sulfur ylide can influence the reaction pathway.
1,2-Addition vs. 1,4-Addition (Corey-Chaykovsky) Characterize the byproduct to determine if it is the result of addition to the carbonyl group instead of the double bond.Dimethylsulfonium methylide tends to favor 1,2-addition to enones, leading to epoxide formation. Dimethyloxosulfonium methylide is more likely to give the desired 1,4-addition for cyclopropanation.[4][5]
Rearrangement of the Product The product may be unstable under the reaction or workup conditions.Use a milder workup procedure. For example, quench the reaction at a low temperature and avoid strong acids or bases.
Problem 3: Difficulty in Product Purification
Potential Cause Diagnostic Check Proposed Solution
Co-elution with Starting Material or Byproducts Analyze fractions from column chromatography by TLC or LC-MS.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation is still challenging.
Presence of Metal Salts The purified product may contain inorganic impurities.During the workup of the Simmons-Smith reaction, a thorough aqueous wash with a solution of ammonium chloride can help to remove zinc salts.[2]
Product is an Oil and Difficult to Handle The product may not crystallize easily.High-vacuum distillation can be an effective purification method for thermally stable oils.[6]

Experimental Protocols

The following are representative protocols for the key cyclopropanation reactions. These should be adapted and optimized for your specific substrate and scale.

Protocol 1: Simmons-Smith Cyclopropanation

This protocol is based on established procedures for the cyclopropanation of alkenes.[1][2]

  • Preparation of Zinc-Copper Couple: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add zinc dust (2.0 eq). Wash the zinc dust with 1M HCl, followed by deionized water, ethanol, and then diethyl ether. Dry the activated zinc under vacuum. Add a solution of copper(II) acetate monohydrate (0.05 eq) in acetic acid and stir for 30 minutes. Decant the solution and wash the zinc-copper couple with diethyl ether and dry under vacuum.

  • Reaction: To a suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether, add diiodomethane (1.5 eq) dropwise at room temperature under a nitrogen atmosphere. The mixture should be stirred until the initial exothermic reaction subsides.

  • Add a solution of the starting cyclohexenone derivative (1.0 eq) in diethyl ether dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Corey-Chaykovsky Cyclopropanation

This protocol is adapted from established procedures for the reaction of sulfur ylides with α,β-unsaturated ketones.[3][4][5]

  • Preparation of Dimethyloxosulfonium Methylide: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Wash the sodium hydride with hexanes to remove the mineral oil.

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask and heat the mixture to 50 °C until the evolution of hydrogen ceases.

  • Cool the resulting solution of the methylsulfinyl carbanion to room temperature.

  • Add trimethylsulfoxonium iodide (1.1 eq) in one portion.

  • Reaction: To the solution of dimethyloxosulfonium methylide, add a solution of the starting cyclohexenone derivative (1.0 eq) in DMSO dropwise at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature until the starting material is consumed (monitor by TLC or GC).

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

To better understand the key transformations and troubleshooting logic, the following diagrams are provided.

Caption: Mechanism of the Simmons-Smith Reaction.

Corey-Chaykovsky_Troubleshooting Start Low Yield in Corey-Chaykovsky Reaction CheckYlide Check Ylide Formation Start->CheckYlide Decomposition Ylide Decomposition? CheckYlide->Decomposition LowTemp Use lower temperature Prepare fresh ylide Decomposition->LowTemp Yes CheckSubstrate Check Substrate Reactivity Decomposition->CheckSubstrate No StericHindrance Steric Hindrance? CheckSubstrate->StericHindrance ModifySubstrate Modify substrate or use a more reactive ylide StericHindrance->ModifySubstrate Yes SideReaction Side Reaction Occurring? StericHindrance->SideReaction No Epoxidation 1,2-Addition (Epoxidation)? SideReaction->Epoxidation ChangeYlide Switch to Dimethyloxosulfonium Methylide Epoxidation->ChangeYlide Yes OtherByproduct Identify other byproducts and adjust conditions Epoxidation->OtherByproduct No

Caption: Troubleshooting workflow for low yield in the Corey-Chaykovsky reaction.

References

  • Angewandte Chemie International Edition, 38(22), 3373-3375, 1999. (No direct link available)
  • EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.
  • Simmons–Smith reaction - Wikipedia. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing). [Link]

  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ...
  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • CN103102261A - Synthesis method of spiro[2.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.
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  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - NIH. [Link]

  • Corey-Chaykovsky Reactions - YouTube. [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Corey-Chaykovsky Reactions | NROChemistry. [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. [Link]

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Technical Support Center: Enhancing Ternary Complex Formation with Optimized Spiro[2.5]octane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for leveraging spiro[2.5]octane linkers to enhance the formation of ternary complexes, a critical step in targeted protein degradation (TPD) using technologies like Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Critical Role of Linkers in Ternary Complex Formation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[1][2][3] This engineered proximity is orchestrated by a chemical linker that connects a ligand for the POI and a ligand for the E3 ligase. The resulting POI-PROTAC-E3 ligase assembly is known as a ternary complex.[1][3] The formation and stability of this complex are paramount for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5][6]

The linker is not merely a spacer; its length, composition, and rigidity profoundly influence the physicochemical properties and biological activity of the PROTAC.[1][3][7] Spiro[2.5]octane linkers, a class of rigid linkers, have gained attention for their ability to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing efficacy and improving pharmacokinetic properties.[2][8] However, their application is not without challenges. This guide will address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why choose a spiro[2.5]octane linker over a more flexible PEG or alkyl chain?

A1: While flexible linkers like polyethylene glycol (PEG) or alkyl chains offer synthetic tractability, they can come with an entropic penalty upon binding, as they have many degrees of conformational freedom that are lost when forming the ternary complex.[2] Spiro[2.5]octane linkers, being more rigid, can reduce this entropic cost by pre-organizing the molecule into a bioactive conformation.[2] This can lead to:

  • Enhanced Ternary Complex Stability: By reducing conformational flexibility, rigid linkers can promote more stable and productive protein-protein interactions between the POI and the E3 ligase.[]

  • Improved Selectivity: The defined geometry of a rigid linker can disfavor the formation of off-target ternary complexes.[2]

  • Favorable Physicochemical Properties: Spirocyclic structures can increase the three-dimensionality of a molecule, which may improve properties like solubility and cell permeability while reducing the total polar surface area.[8]

Q2: My spiro[2.5]octane-containing PROTAC has poor solubility. What can I do?

A2: Poor solubility is a common challenge with PROTACs, which are often large molecules that fall outside of Lipinski's "rule of five".[2] While spiro[2.5]octane itself is lipophilic, strategic modifications can improve solubility:

  • Incorporate Polar Functional Groups: Introduce polar groups such as amides or ethers elsewhere in the linker or on the warhead/E3 ligand binder, provided they do not disrupt binding.[2]

  • Hybrid Linker Approach: Consider a hybrid linker that combines the rigid spiro[2.5]octane motif with a short, hydrophilic PEG or alkyl-ether chain. This can balance rigidity with improved solubility.

  • Formulation Strategies: Explore different formulation approaches, such as using co-solvents (e.g., DMSO, PEG400) or creating amorphous solid dispersions.

Q3: My PROTAC with a spiro[2.5]octane linker shows good binary binding to both the target and the E3 ligase, but I don't see any degradation. What's the problem?

A3: This is a classic issue where binary affinity does not translate to degradation. The problem likely lies in the formation of a productive ternary complex. Here are some potential causes and troubleshooting steps:

  • Incorrect Geometry: The rigid spiro[2.5]octane linker may be holding the POI and E3 ligase at a distance or in an orientation that is not conducive to ubiquitin transfer. The linker's length and attachment points are critical.[7][][10]

    • Troubleshooting: Synthesize a small library of PROTACs with varying linker lengths and attachment points on the spiro[2.5]octane core. Even minor changes can dramatically alter the geometry of the ternary complex.[7]

  • Negative Cooperativity: The linker might be inducing steric clashes or unfavorable interactions between the POI and the E3 ligase, making the ternary complex less stable than the binary complexes.[2]

    • Troubleshooting: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[5][11][12] A cooperativity value (alpha) less than 1 indicates negative cooperativity.

  • The "Hook Effect": At high concentrations, the PROTAC may independently bind to all available POI and E3 ligase molecules, forming binary complexes that cannot assemble into the required ternary complex.[4][13][14]

    • Troubleshooting: Perform a full dose-response curve in your degradation assay. The hook effect will manifest as a bell-shaped curve where degradation decreases at higher concentrations.[12]

Q4: How can I confirm that my spiro[2.5]octane-linked PROTAC is forming a ternary complex?

A4: Several biophysical techniques can be used to detect and characterize ternary complex formation:

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics and affinity of the ternary complex.[11][15]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters and a measure of cooperativity.[5][11][12]

  • Fluorescence-based Assays (FRET, TR-FRET, FP): These methods can detect the proximity of the POI and E3 ligase in the presence of the PROTAC.[12][15][16]

  • NanoBRET™ Assays: This cell-based assay can monitor ternary complex formation in a live-cell format.[4]

Troubleshooting Guides

Scenario 1: Suboptimal Degradation Efficacy (High DC50, Low Dmax)

Your PROTAC with a spiro[2.5]octane linker shows some degradation, but the potency (DC50) is weak, and the maximal degradation (Dmax) is low.

Underlying Cause: The ternary complex may be forming, but it is either unstable or its conformation is not optimal for efficient ubiquitination.

Troubleshooting Workflow:

workflow start Suboptimal Degradation (High DC50, Low Dmax) step1 Step 1: Verify Binary Affinities (SPR, ITC, or FP) Are affinities for POI and E3 ligase adequate? start->step1 step2 Step 2: Assess Ternary Complex Formation (SPR, TR-FRET, or NanoBRET) Is a stable ternary complex forming? step1->step2 Yes end_fail Consider Alternative Linker Scaffolds step1->end_fail No (Optimize Binders) step3 Step 3: Modify Linker Geometry Synthesize analogs with different attachment points or linker lengths. step2->step3 Yes, but weak step2->end_fail No step4 Step 4: Re-evaluate Degradation Perform cellular degradation assays (e.g., Western Blot, In-Cell Western). step3->step4 step4->step3 No, iterate design end_success Improved Degradation Achieved step4->end_success Yes

Caption: Workflow for troubleshooting suboptimal degradation.

Detailed Protocol: Modifying Linker Geometry

  • Analyze the Structure: If a crystal structure of the ternary complex is available, use it to guide linker modifications.[17] If not, use computational modeling to predict favorable geometries.[18]

  • Vary Attachment Points: The spiro[2.5]octane scaffold offers multiple potential attachment points. Synthesize analogs where the linker is connected to different positions on the warhead and E3 ligase binder.

  • Adjust Linker Length: Even with a rigid core, the overall length can be modulated by adding or removing atoms in the connecting chains. A systematic variation of linker length can help identify the optimal distance for bringing the POI and E3 ligase together.[7]

  • Re-evaluate: Test the new analogs in both biophysical assays for ternary complex formation and cellular assays for degradation.

Scenario 2: Poor Cellular Permeability and Bioavailability

Your spiro[2.5]octane-linked PROTAC is potent in biochemical assays but shows weak activity in cellular assays.

Underlying Cause: The molecule's physicochemical properties may be hindering its ability to cross the cell membrane and reach its intracellular target.[8]

Troubleshooting Workflow:

workflow start Poor Cellular Activity (Good Biochemical Potency) step1 Step 1: Measure Physicochemical Properties (LogP, PSA, Solubility) start->step1 step2 Step 2: Perform Permeability Assay (e.g., PAMPA, Caco-2) step1->step2 step3 Step 3: Modify Linker to Improve Properties - Add polar groups - Reduce PSA - Balance lipophilicity step2->step3 Low Permeability end_fail Consider Prodrug or Delivery Strategies step2->end_fail Good Permeability (Check for efflux) step4 Step 4: Re-evaluate Cellular Activity Perform cellular degradation and viability assays. step3->step4 step4->step3 No, iterate design end_success Improved Cellular Potency step4->end_success Yes

Caption: Workflow for addressing poor cellular permeability.

Data Summary Table: Impact of Linker Properties on PROTAC Performance

Linker TypeKey CharacteristicsAdvantagesCommon Challenges
Flexible (PEG/Alkyl) High conformational freedomSynthetically accessible; can span various distances.High entropic penalty; potential for lower stability and selectivity.[2]
Rigid (Spiro[2.5]octane) Constrained conformationPre-organizes for binding; can enhance stability and selectivity.[2][8]Synthetically more complex; incorrect geometry can prevent complex formation.[2]
Hybrid Combination of rigid and flexible elementsBalances conformational control with solubility and synthetic accessibility.Requires careful design to optimize the balance of properties.

Experimental Protocols

Protocol 1: Assessing Ternary Complex Formation via SPR

This protocol provides a general framework for using Surface Plasmon Resonance (SPR) to measure ternary complex formation and cooperativity.

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.

  • Binary Interaction (PROTAC <> E3): Inject a concentration series of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC <> POI): In solution, determine the binding affinity of the PROTAC for the purified POI using a suitable method (e.g., ITC or fluorescence polarization), as this interaction cannot be measured on the E3-coated chip.

  • Ternary Complex Formation: Prepare a series of PROTAC concentrations. For each PROTAC concentration, add a constant, saturating concentration of the POI.

  • Injection: Inject the PROTAC + POI mixtures over the E3 ligase surface. The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Fit the binding data to a suitable model to determine the affinity of the ternary complex. Calculate the cooperativity factor (α) by comparing the ternary affinity to the binary affinities. A value of α > 1 indicates positive cooperativity.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of a target protein in cells.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the spiro[2.5]octane-linked PROTAC (typically from low pM to high µM to observe the full dose-response, including a potential hook effect). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.

  • Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., β-actin, GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).

Conclusion

The rational design of PROTACs using spiro[2.5]octane linkers offers a promising strategy to enhance ternary complex formation and develop potent and selective protein degraders.[8] However, success requires a multi-parameter optimization approach that balances conformational rigidity with favorable physicochemical properties.[8][19] By systematically troubleshooting issues related to ternary complex geometry, solubility, and cell permeability, researchers can unlock the full potential of these advanced linker scaffolds. The use of robust biophysical and cellular assays is critical for validating design principles and advancing the development of next-generation therapeutics.[11][20][21]

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 19, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Retrieved January 19, 2026, from [Link]

  • Ternary Complex Design for Modulating Protein-Protein Interactions. (2026, January 16). PRISM BioLab. Retrieved January 19, 2026, from [Link]

  • Ternary complex. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pratt, S. J., Wleklinski, M., Chis-Bita, C., & De-la-Pena, A. (2013). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry, 288(26), 19267–19279. Retrieved January 19, 2026, from [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022, August 22). MDPI. Retrieved January 19, 2026, from [Link]

  • Rational design of the linkers in targeting chimeras. (2025, September 22). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • The Next Leap in Drug Discovery: How Equivariant AI is Solving the Ternary Complex Puzzle. (2025, August 28). Ailurus Bio. Retrieved January 19, 2026, from [Link]

  • Advancing Design Strategy of PROTACs for Cancer Therapy. (2025, June 25). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). PubMed. Retrieved January 19, 2026, from [Link]

  • Montellano, F. A., et al. (2023). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. Chembiochem, 24(10), e202200705. Retrieved January 19, 2026, from [Link]

  • Ternary complex formation. (n.d.). Profacgen. Retrieved January 19, 2026, from [Link]

  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Blog. Retrieved January 19, 2026, from [Link]

  • Video: Assays for the Degradation of Misfolded Proteins in Cells. (2016, February 17). JoVE. Retrieved January 19, 2026, from [Link]

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2377, 77–104. Retrieved January 19, 2026, from [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing. Retrieved January 19, 2026, from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Ternary Complex Formation Evaluation Service. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020, October 8). Books.
  • Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. (2024, May 14). Cresset Group. Retrieved January 19, 2026, from [Link]

  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (n.d.). Essays in Biochemistry. Retrieved January 19, 2026, from [Link]

  • Why Protein Degradation Assays Are Crucial for Your Research. (n.d.). ICE Bioscience. Retrieved January 19, 2026, from [Link]

  • Exploring and characterizing ternary complex formation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Opportunities and challenges of protein-based targeted protein degradation. (2023, July 3). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Differences in the mechanism of action between PROTAC and molecular glue. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ternary Complex Formation Assays. (n.d.). Domainex. Retrieved January 19, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). Exploratory Target Antitumor Therapy. Retrieved January 19, 2026, from [Link]

  • Structure based PROTAC linker optimization based on ternary complex. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Measuring PROTAC Ternary Complex Formation by SPR. (n.d.). Charnwood Discovery. Retrieved January 19, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Ethyl 6-Oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are privileged structures in medicinal chemistry, offering unique three-dimensional diversity. Ethyl 6-oxospiro[2.5]octane-1-carboxylate, incorporating a cyclopropane ring fused to a cyclohexanone core, represents a valuable building block for drug discovery programs.[1] Accurate structural confirmation of such molecules is paramount, relying on the robust techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and MS data for the title compound. In the absence of directly published spectra, this analysis is built upon a comparative framework, utilizing data from structurally related analogues—ethyl 2-oxocyclohexanecarboxylate and ethyl cyclopropanecarboxylate—to predict and interpret the spectral features of this complex spirocycle.

Target Molecule: Structure and Predicted Spectroscopic Features

This compound (Molecular Formula: C₁₁H₁₆O₃, Molecular Weight: 196.24 g/mol ) presents a unique combination of functional groups and structural motifs that give rise to a distinct spectroscopic fingerprint.[1]

  • Structure:

    
    
    

The key structural components for analysis are:

  • Ethyl Ester Group: (-COOCH₂CH₃)

  • Cyclohexanone Ring: A six-membered ring with a carbonyl group (C=O).

  • Cyclopropane Ring: A strained three-membered ring.

  • Spirocyclic Center: The quaternary carbon shared by both rings.

Based on these features, we can anticipate a characteristic set of signals in both NMR and MS analyses. The cyclopropane protons are expected at high field (upfield), while the carbonyl and ester carbons will appear at low field (downfield) in the ¹³C NMR spectrum.

Comparative Analysis with Structural Analogues

To build a robust interpretation, we will leverage spectral data from simpler, commercially available molecules that represent key portions of our target structure.

Analogue 1: Ethyl 2-Oxocyclohexanecarboxylate

This β-keto ester is an excellent model for the six-membered ring system of our target molecule.[2] It helps in assigning the signals for the ethyl ester and the protons and carbons of the cyclohexanone ring.[3][4]

Table 1: Reported Spectroscopic Data for Ethyl 2-Oxocyclohexanecarboxylate

Technique Observed Signals / Fragments Assignment / Interpretation
¹H NMR δ ~1.2 (t, 3H), ~2.0-2.5 (m, 6H), ~3.4 (m, 1H), ~4.1 (q, 2H) Ethyl -CH₃, Cyclohexane -CH₂-, Methine α- to C=O, Ethyl -OCH₂-
¹³C NMR δ ~14.0, ~22.0-40.0, ~50.0, ~61.0, ~170.0, ~205.0 Ethyl -CH₃, Cyclohexane -CH₂-, Methine, Ethyl -OCH₂-, Ester C=O, Ketone C=O

| Mass Spec. | m/z 170 (M⁺), 125, 97, 69 | Molecular Ion, Loss of -OEt, Subsequent fragmentations |

Data synthesized from multiple sources.[3][4]

The spectral data from this analogue provide a reliable baseline for the chemical shifts of the protons and carbons within the six-membered ring and the attached ethyl ester, adjusted for the influence of the spiro-fused cyclopropane.

Analogue 2: Ethyl Cyclopropanecarboxylate

This compound isolates the spectroscopic features of the ethyl ester attached directly to a cyclopropane ring. Its data are critical for predicting the chemical shifts of the highly shielded protons on the three-membered ring.[5][6]

Table 2: Reported Spectroscopic Data for Ethyl Cyclopropanecarboxylate

Technique Observed Signals / Fragments Assignment / Interpretation
¹H NMR δ ~0.8 (m, 4H), ~1.2 (t, 3H), ~1.6 (m, 1H), ~4.1 (q, 2H) Cyclopropane -CH₂-, Ethyl -CH₃, Cyclopropane -CH-, Ethyl -OCH₂-
¹³C NMR δ ~8.0, ~14.0, ~15.0, ~60.0, ~174.0 Cyclopropane -CH₂-, Ethyl -CH₃, Cyclopropane -CH-, Ethyl -OCH₂-, Ester C=O

| Mass Spec. | m/z 114 (M⁺), 85, 69, 41 | Molecular Ion, Loss of -Et, Loss of -COOEt, Propyl cation |

Data sourced from PubChem and other spectral databases.[5][6]

The key takeaway is the high-field (upfield) resonance of the cyclopropyl protons (δ < 1.0 ppm), a direct consequence of the ring's magnetic anisotropy.

Interpreted Spectroscopic Data for this compound

By synthesizing the insights from our comparative analysis, we can now construct a detailed and well-supported prediction of the NMR and MS data for the target molecule.

Predicted ¹H NMR Data

The proton spectrum is expected to be complex in the aliphatic region, with distinct signals for the diastereotopic protons of the cyclopropane and cyclohexane rings.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 0.8 - 1.5 Multiplets 4H Cyclopropane -CH₂- High-field shift due to cyclopropane ring current.
~ 1.25 Triplet 3H Ethyl -CH₃ Standard ethyl ester methyl signal.
~ 1.8 - 2.6 Multiplets 7H Cyclohexane -CH₂- & Cyclopropane -CH- Overlapping signals from the six-membered ring and the methine proton on the cyclopropane.

| ~ 4.15 | Quartet | 2H | Ethyl -OCH₂- | Standard ethyl ester methylene signal. |

Predicted ¹³C NMR Data

The carbon spectrum will clearly show the presence of the two carbonyl groups and the unique spiro-carbon.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment Rationale
~ 14.1 Ethyl -CH₃ Typical value for an ethyl ester.[7]
~ 15 - 25 Cyclopropane -CH₂- Shielded aliphatic carbons.
~ 30 - 45 Cyclohexane -CH₂- & Cyclopropane -CH- Aliphatic carbons adjacent to carbonyls and spiro center.
~ 45 - 55 Spiro-quaternary C A quaternary carbon in a strained environment.
~ 60.5 Ethyl -OCH₂- Typical value for an ethyl ester.[7]
~ 172.0 Ester C=O Less deshielded than the ketone.

| ~ 208.0 | Ketone C=O | Characteristic chemical shift for a cyclohexanone. |

Predicted Mass Spectrometry Fragmentation

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and several characteristic fragment ions resulting from the cleavage of the ester and ring systems.

Table 5: Predicted EI-MS Fragmentation for this compound

m/z Proposed Fragment Ion Comment
196 [C₁₁H₁₆O₃]⁺˙ Molecular Ion (M⁺)
167 [M - C₂H₅]⁺ Loss of the ethyl group.[8]
151 [M - OCH₂CH₃]⁺ α-cleavage, loss of the ethoxy radical.[9]
123 [M - COOCH₂CH₃]⁺ Loss of the entire ethyl carboxylate group.

| 97 | [C₆H₉O]⁺ | Fragmentation of the cyclohexane ring. |

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~5-10 mg of Compound NMR_Prep Dissolve in 0.6 mL CDCl₃ (or other deuterated solvent) Transfer to NMR tube Sample->NMR_Prep MS_Prep Dissolve ~1 mg in 1 mL MeOH (or other volatile solvent) Sample->MS_Prep NMR_Acq ¹H, ¹³C, COSY, HSQC NMR (e.g., Bruker 400 MHz) NMR_Prep->NMR_Acq MS_Acq EI-MS or ESI-MS Analysis (e.g., Agilent GC-MS or LC-MS) MS_Prep->MS_Acq Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Process MS_Acq->Process Interpret Assign Signals Analyze Fragmentation Process->Interpret Confirm Structure Confirmation Interpret->Confirm

Caption: General workflow for NMR and MS analysis.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial. Ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker Avance).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed analysis, acquire 2D spectra like COSY (H-H correlation) and HSQC (C-H correlation).[10]

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., TopSpin, Mnova) by applying Fourier transformation, phase correction, and baseline correction.[11]

Step-by-Step EI-MS Acquisition Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol, acetonitrile, or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet of a GC-MS system. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.

  • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process grounded in the fundamental principles of spectroscopy. By employing a comparative analytical approach with well-characterized structural analogues, we can confidently predict and interpret the complex NMR and MS data. The characteristic upfield signals of the cyclopropane ring, combined with the distinct signatures of the cyclohexanone and ethyl ester moieties, provide a unique spectroscopic fingerprint. The methodologies and predicted data presented in this guide serve as a robust framework for researchers in organic synthesis and drug development, enabling the unambiguous confirmation of this valuable spirocyclic building block.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 78351, Ethyl cyclopropanecarboxylate." PubChem, [Link]. Accessed January 19, 2026.[5]

  • Wiley-VCH . "Supporting Information." 2007. This source provides examples of various NMR and MS spectral data acquisition parameters and presentation. [Link]10]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 95543, Ethyl 2-oxocyclohexanecarboxylate." PubChem, [Link]. Accessed January 19, 2026.[4]

  • The Royal Society of Chemistry . "Supporting Information for Organic & Biomolecular Chemistry." 2011. This document provides representative NMR and MS data for various organic esters. [Link]7]

  • SpectraBase . "Ethyl 2-oxocyclohexanecarboxylate - Optional[Near IR] - Spectrum." SpectraBase, [Link]. Accessed January 19, 2026.[12]

  • The Royal Society of Chemistry . "Supporting Information." This document provides examples of NMR and MS characterization for complex organic molecules. [Link]]

  • Chemistry LibreTexts . "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed January 19, 2026.[9]

  • Chemguide . "mass spectra - fragmentation patterns." Chemguide, [Link]. Accessed January 19, 2026.[8]

  • CP Lab Safety . "this compound, min 97%, 250 mg." CP Lab Safety, [Link]. Accessed January 19, 2026.[1]

  • Balci, M. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2005. A foundational text on the principles of NMR spectroscopy. [Link]11]

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Validation of PROTAC ternary complex formation with "Ethyl 6-oxospiro[2.5]octane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the formation of a stable and cooperative ternary complex—comprising the Proteolysis Targeting Chimera (PROTAC), the target Protein of Interest (POI), and an E3 ubiquitin ligase—is the linchpin of success.[1] The efficacy of a PROTAC is not solely reliant on its binary affinities but on its ability to cooperatively assemble this trimolecular complex, creating a productive orientation for ubiquitination and subsequent degradation of the POI.[2] Therefore, robust and quantitative validation of ternary complex formation is a cornerstone of any successful PROTAC development program.

This guide provides an objective comparison of the leading experimental methods to validate and characterize this critical interaction. We will delve into the causality behind experimental choices, provide detailed protocols for key techniques, present quantitative data in comparative tables, and offer visualizations to clarify complex workflows. While novel chemical moieties are constantly being developed as building blocks for PROTACs, such as "Ethyl 6-oxospiro[2.5]octane-1-carboxylate," this guide will focus on the established methodologies for validating the functional outcome of incorporating such building blocks: the successful formation of the ternary complex.

The PROTAC Mechanism: A Symphony of Interactions

At its core, a PROTAC hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC acts as a molecular bridge, inducing the proximity of a POI and an E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[4] The formation of the POI-PROTAC-E3 ligase ternary complex is the foundational step in this catalytic cycle.[5]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

A Comparative Overview of Validation Techniques

The validation of ternary complex formation can be approached through a variety of techniques, each offering unique insights into the interaction. These methods can be broadly categorized into biophysical, cellular, and structural approaches. The choice of method depends on the specific question being asked, the stage of the project, and the available resources.

Technique Category Method Information Gained Throughput Key Advantage Key Limitation
Biophysical Surface Plasmon Resonance (SPR)Kinetics (k_on, k_off), Affinity (K_D), Cooperativity (α)MediumReal-time kinetic data, high sensitivity.[6]Requires protein immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC)Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n), Cooperativity (α)LowGold standard for thermodynamics, label-free solution-based.[7]High sample consumption, low throughput, sensitive to buffer mismatch.[8]
Bio-Layer Interferometry (BLI)Kinetics (k_on, k_off), Affinity (K_D)HighHigher throughput than SPR, crude sample compatibility.Lower sensitivity than SPR, less detailed kinetic information.[8]
Native Mass Spectrometry (MS)Stoichiometry, complex mass, semi-quantitative affinityMedium-HighDirect detection of complex in solution, low sample consumption.[9][10]May not be suitable for weak interactions, requires specialized instrumentation.
Cellular NanoBRET™/Lumit™Ternary complex formation in live cells, kineticsHighPhysiologically relevant context, kinetic measurements in real-time.[11][12]Requires genetic modification of proteins (tagging).
Co-immunoprecipitation (Co-IP)In-cell protein-protein interactionsLowDetects interactions in a native cellular environment.[13][14]Often qualitative or semi-quantitative, prone to false positives/negatives.
Proximity Ligation Assays (e.g., TR-FRET, AlphaLISA)Proximity of target and E3 ligaseHighHomogeneous, no-wash format, suitable for HTS.[15][16]Indirect measurement of interaction, requires labeled components.
Structural X-ray CrystallographyHigh-resolution 3D structure of the ternary complexVery LowAtomic-level detail of interactions, guides rational design.[17][18]Requires successful crystallization, which can be a major bottleneck.[19]
Cryo-Electron Microscopy (Cryo-EM)3D structure of large and flexible complexesVery LowCan analyze complexes difficult to crystallize, near-native state.[20][21]Resolution may be lower than crystallography for smaller complexes.[22]
Computational Molecular ModelingPredicted 3D structure, interaction interfacesHighInforms rational design, predicts feasibility of complex formation.[23][24]Predictions require experimental validation, accuracy can vary.

In-Depth Methodologies and Experimental Protocols

Biophysical Assays: Quantifying the Driving Forces

Biophysical techniques provide the foundational quantitative data on the affinity, kinetics, and thermodynamics of ternary complex formation.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8] It is considered the gold standard for determining binding affinity and cooperativity in solution.[2]

  • Experimental Causality: By performing titrations in different orientations (e.g., PROTAC into POI, then titrating in E3 ligase), one can dissect the binary and ternary binding events to calculate the cooperativity factor (α). A value of α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the affinity for the second, a highly desirable feature for a PROTAC.[2]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Prepare Protein 1 (e.g., E3 Ligase) in buffer Cell Load ITC Cell (e.g., E3 Ligase) P1->Cell P2 Prepare Protein 2 (e.g., POI) in same buffer Syringe Load Syringe (e.g., PROTAC + POI) P2->Syringe PROTAC Prepare PROTAC in same buffer PROTAC->Syringe Titration Perform Titration (Inject Syringe into Cell) Cell->Titration Syringe->Titration Heat Measure Heat Change (ΔH) after each injection Titration->Heat Plot Plot Heat vs. Molar Ratio Heat->Plot Fit Fit data to a binding model Plot->Fit Params Determine: - Affinity (KD) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) Fit->Params

Caption: A generalized workflow for an ITC experiment to determine ternary complex thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the association and dissociation rates of biomolecular interactions.[6] This kinetic information is crucial, as the residence time of the ternary complex can correlate with degradation efficacy.[25]

  • Experimental Protocol: Ternary Complex Analysis

    • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface. A lower immobilization density is often preferred for ternary complex studies to minimize mass transport limitations.[26]

    • Binary Interaction: Inject a concentration series of the PROTAC over the immobilized E3 ligase to determine the binary k_on, k_off, and K_D.

    • Ternary Interaction: Pre-incubate a fixed, saturating concentration of the POI with a concentration series of the PROTAC.

    • Injection: Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface. The increase in response compared to the PROTAC-only injection indicates the formation of the ternary complex.

    • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 binding or steady-state affinity) to determine the kinetic and affinity constants for the ternary complex.

Cellular Assays: Validation in a Physiological Context

While biophysical assays are powerful, they are performed in a simplified, in vitro system. Cellular assays are critical for confirming that ternary complex formation occurs within the complex milieu of a living cell.[5]

NanoBRET™ Ternary Complex Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can be adapted to monitor ternary complex formation in live cells in real-time.[11]

  • Experimental Causality: The assay relies on energy transfer between a NanoLuc® luciferase donor fused to one protein (e.g., the POI) and a fluorescent acceptor (HaloTag® ligand) bound to a HaloTag® fusion of the other protein (e.g., the E3 ligase). A BRET signal is generated only when the PROTAC brings the donor and acceptor into close proximity (<10 nm), providing direct evidence of ternary complex formation.[27][28]

NanoBRET_Workflow cluster_prep Cell & Reagent Prep cluster_exp Treatment & Measurement cluster_analysis Data Analysis Transfect Co-express NanoLuc-POI and HaloTag-E3 in cells Label Add fluorescent HaloTag ligand Transfect->Label Plate Plate cells in microplate Label->Plate Treat Add PROTAC dilution series Plate->Treat Incubate Incubate Treat->Incubate Substrate Add NanoLuc substrate Incubate->Substrate Measure Measure Donor (460 nm) & Acceptor (610 nm) emissions Substrate->Measure Ratio Calculate NanoBRET Ratio (Acceptor/Donor) Measure->Ratio Plot Plot Ratio vs. PROTAC Concentration Ratio->Plot EC50 Determine EC50 for complex formation Plot->EC50

Caption: Workflow for a NanoBRET™ assay to measure PROTAC-induced ternary complex formation in live cells.

Structural Biology: The Atomic Blueprint

Structural methods like X-ray crystallography and Cryo-EM provide the ultimate validation: a high-resolution 3D picture of the ternary complex. This atomic-level information is invaluable for understanding the molecular basis of cooperativity and for guiding structure-based drug design.[17][21]

  • Experimental Causality: The crystal structure of the VHL-MZ1-BRD4(BD2) ternary complex, for example, revealed extensive new protein-protein interactions induced by the PROTAC, explaining the high degree of positive cooperativity observed in biophysical assays.[2] This structural insight allows for the rational design of new PROTACs with optimized linkers or warheads to enhance these favorable interactions.

Conclusion: An Integrated Approach is Key

No single method can provide a complete picture of PROTAC-induced ternary complex formation. A successful PROTAC development program relies on an integrated, multi-faceted approach. Biophysical assays provide the essential quantitative foundation, cellular assays confirm physiological relevance, and structural biology offers the ultimate atomic-level validation. By judiciously selecting and combining these powerful techniques, researchers can gain a deep understanding of their molecules' mechanism of action, enabling the rational design and optimization of the next generation of targeted protein degraders.

References

  • Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC. Journal of Chemical Information and Modeling. [Link]

  • P4ward: An Automated Modeling Platform for Protac Ternary Complexes. Journal of Chemical Information and Modeling. [Link]

  • Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. ChemMedChem. [Link]

  • Native Mass Spectrometry for the study of PROTAC GNE-987- containing ternary complexes. Griffith University. [Link]

  • Computational Modeling of PROTAC Ternary Complexes and Linker Design. Request PDF. [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]

  • Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv. [Link]

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  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

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  • Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. NanoImaging Services. [Link]

  • Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. [Link]

  • Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

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  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG LABTECH. [Link]

  • Development of biophysical assays for studies of PROTACs. DiVA. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]

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  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PubMed. [Link]

  • Application of cryo-EM in proteolysis targeting chimera (PROTAC). ResearchGate. [Link]

  • X-Ray Crystallography or Cryo-EM: Which Solution Should You Choose?. NanoImaging Services. [Link]

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  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Royal Society of Chemistry. [Link]

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  • X-ray Crystallography vs Cryo-EM: Which is Best for Your Research?. Creative Biostructure. [Link]

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]

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A Senior Application Scientist's Guide to Surface Plasmon Resonance (SPR) Analysis of PROTACs with Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[3][4][5] While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that is essential for ubiquitination and subsequent degradation.[6][7][8]

Traditional flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, offer synthetic accessibility but can come with an entropic penalty upon binding and may lead to undesirable physicochemical properties like high hydrophobicity and low solubility.[7][9][10] In contrast, rigid linkers, particularly spirocyclic structures, offer a compelling alternative. By constraining the conformational freedom of the PROTAC, spirocyclic linkers can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of ternary complex formation.[6][7] This structural rigidity can lead to enhanced stability, improved selectivity, and more favorable pharmacokinetic properties.[6][9]

To rationally design and optimize these sophisticated molecules, researchers require robust biophysical techniques that can provide deep, quantitative insights into their molecular interactions. Surface Plasmon Resonance (SPR) has become the gold standard for this purpose.[1][3][11] It is a label-free, real-time technology that provides high-quality kinetic and affinity data, making it an invaluable tool for characterizing the complex binding events that govern PROTAC function.[1][11][12] This guide provides an in-depth comparison of SPR analysis for PROTACs featuring spirocyclic linkers versus those with traditional flexible linkers, offering expert insights and detailed protocols for researchers in the field.

The Power of SPR in PROTAC Characterization

Unlike endpoint assays, SPR allows for the real-time measurement of both binary (e.g., PROTAC-POI) and ternary (POI-PROTAC-E3) interactions.[11][13] This capability is crucial for dissecting the subtleties of PROTAC efficacy. Key parameters that can be determined using SPR include:

  • Binding Affinity (Kᴅ): Quantifies the strength of the interaction for both binary and ternary complexes.

  • Kinetic Rate Constants (kₐ and kₔ): Measures the association (on-rate) and dissociation (off-rate) of the binding partners, providing a dynamic view of complex stability.[12]

  • Ternary Complex Half-life (t½): The stability and lifetime of the ternary complex are considered critical parameters that correlate with the rate of target degradation.[4][14][15]

  • Cooperativity (α): A crucial measure of how the binding of one protein influences the binding of the other.[4][14][16] Positive cooperativity (α > 1), where the formation of the ternary complex is more favorable than the individual binary interactions, is a highly desirable feature in PROTAC design.[7][11][15]

SPR stands out from other biophysical techniques like Isothermal Titration Calorimetry (ITC) by offering higher throughput and providing essential kinetic data, not just thermodynamic information.[4][11][14]

Comparative Analysis: Spirocyclic vs. Flexible Linkers by SPR

The structural rigidity of spirocyclic linkers often translates into distinct and advantageous kinetic profiles when analyzed by SPR. The pre-organized conformation can lead to more favorable protein-protein interactions between the POI and the E3 ligase.[6]

ParameterPROTAC with Flexible Linker (e.g., PEG)PROTAC with Spirocyclic LinkerRationale & Implication for Efficacy
Binary Affinity (Kᴅ) Variable; may be sufficient for binding.Often similar to flexible linkers.Binary affinity is a prerequisite but not the sole determinant of PROTAC success. The key is how this translates to ternary complex formation.[13][16]
Ternary Kᴅ Moderately potent.Often significantly more potent.The rigid linker optimally positions the two proteins, creating favorable new protein-protein interactions that stabilize the complex.[6]
Ternary kₐ (on-rate) Moderate.Can be faster.The spirocyclic linker reduces the conformational entropy that needs to be overcome for the complex to form.
Ternary kₔ (off-rate) Faster dissociation.Slower dissociation.A slower off-rate signifies a more stable ternary complex with a longer half-life, providing a greater time window for ubiquitination to occur. This is a key predictor of degradation efficiency.[4][14][15]
Cooperativity (α) May be low or moderately positive (α ≥ 1).Often highly positive (α >> 1).High positive cooperativity indicates that the entire ternary system is more stable than the sum of its parts, a hallmark of an efficiently designed PROTAC.[11][16]

Experimental Workflow & Protocols

A robust SPR experiment is the foundation of reliable PROTAC characterization. The following diagram and protocol outline a validated workflow for assessing binary and ternary complex formation.

experimental_workflow cluster_prep Preparation cluster_binary Binary Analysis cluster_ternary Ternary Analysis cluster_analysis Data Analysis p1 Immobilize E3 Ligase (e.g., VHL) on Sensor Chip b1 Inject PROTAC series over E3 Ligase surface p1->b1 t1 Inject POI + PROTAC mixture over E3 Ligase surface p1->t1 p2 Prepare Analytes: 1. PROTAC alone 2. POI + PROTAC mixture p2->b1 p2->t1 b2 Measure kₐ, kₔ, Kᴅ for E3-PROTAC interaction b1->b2 a1 Fit Sensorgrams to Kinetic Models b2->a1 t2 Measure Ternary kₐ, kₔ, Kᴅ t1->t2 t2->a1 a2 Calculate Cooperativity (α) α = Kᴅ(binary) / Kᴅ(ternary) a1->a2 ternary_complex cluster_complex Ternary Complex Formation POI Protein of Interest (POI) TC Productive Ternary Complex (POI-PROTAC-E3) POI->TC Binds E3 E3 Ligase E3->TC Binds PROTAC Spirocyclic PROTAC PROTAC->TC Bridges

Caption: Formation of the productive ternary complex.

Troubleshooting and Advanced Insights

  • Protein Quality: The purity and activity of both the POI and E3 ligase are non-negotiable. Aggregated or inactive protein will lead to poor quality, uninterpretable data.

  • The "Hook Effect": At very high PROTAC concentrations, a decrease in binding signal may be observed. This "hook effect" occurs when the PROTAC saturates both the POI and the E3 ligase in solution, preventing the formation of a bridge and thus the ternary complex. [17]This is an important consideration when choosing the concentration range for analysis.

  • Linker-Mediated Interactions: Remember that the linker itself can form interactions with the proteins. The rigidity of a spirocyclic linker can promote specific, favorable contacts that stabilize the complex, a phenomenon that is less likely with a highly flexible linker. [6]* Beyond Affinity: While Kᴅ is a critical metric, the kinetic off-rate (kₔ) is emerging as a more predictive indicator of cellular degradation efficacy. [4][14][15]A PROTAC with a slower off-rate maintains the ternary complex for longer, increasing the likelihood of successful ubiquitination. Spirocyclic linkers often excel at achieving these slower off-rates.

Conclusion

Surface Plasmon Resonance is an indispensable tool in the rational design of PROTACs. When comparing PROTACs with spirocyclic linkers to those with traditional flexible linkers, SPR analysis consistently reveals the advantages conferred by conformational rigidity. Spirocyclic linkers frequently lead to the formation of more stable, longer-lived ternary complexes, characterized by high positive cooperativity and slow dissociation rates. These biophysical parameters are strong indicators of a PROTAC's potential for potent and efficient degradation of the target protein in a cellular context. By leveraging the detailed kinetic insights provided by SPR, researchers can make more informed decisions in the design-make-test-analyze cycle, accelerating the development of next-generation protein degraders.

References

  • Roy, M.J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]

  • National Center for Biotechnology Information. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. National Library of Medicine. [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • bioRxiv. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]

  • JoVE. (2023). Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. Journal of Visualized Experiments. [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva Life Sciences. [Link]

  • National Center for Biotechnology Information. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. National Library of Medicine. [Link]

  • The Scientist. (n.d.). Overcoming Roadblocks in PROTAC Characterizations. The Scientist. [Link]

  • DiVA. (2021). Development of biophysical methods for characterization of PROTACs. DiVA Portal. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

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  • bioRxiv. (2018). SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]

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Navigating the In Vivo Landscape: A Comparative Guide to PROTACs Featuring a Novel Spiro[2.5]octane Linker

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) hinges on its in vivo performance. Pharmacokinetic (PK) and pharmacodynamic (PD) profiles are the ultimate arbiters of a PROTAC's potential therapeutic utility. This guide provides a comparative analysis of PROTACs incorporating a novel "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" moiety within their linker, benchmarked against established linker technologies. We will delve into the causal relationships between linker architecture and in vivo outcomes, supported by detailed experimental protocols.

The Central Role of the Linker in PROTAC Performance

A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While the ligands determine the PROTAC's target, the linker is far from a passive spacer. Its chemical nature, length, and rigidity are critical determinants of the molecule's overall properties, including stability, bioavailability, and cell permeability.[1][] The linker profoundly influences the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[3][]

Commonly employed linkers, such as polyethylene glycol (PEG) and simple alkyl chains, offer flexibility.[1] However, this flexibility can come at the cost of increased susceptibility to oxidative metabolism and a higher entropic penalty upon ternary complex formation.[5][6] This has spurred the exploration of more rigid linker structures to enhance metabolic stability and pre-organize the PROTAC for efficient ternary complex formation.[][5]

This guide focuses on a PROTAC scaffold incorporating "this compound," a novel linker component designed to impart rigidity. We will refer to this hypothetical molecule as PROTAC-Spiro . Its performance will be compared to two archetypal PROTACs: PROTAC-PEG (utilizing a flexible PEG linker) and PROTAC-Alkyl (employing a simple alkyl chain).

Visualizing the PROTAC Mechanism of Action

To understand the studies that follow, it is crucial to visualize the mechanism by which PROTACs operate.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Comparative In Vivo Pharmacokinetic (PK) Studies

The objective of a PK study is to determine the fate of a drug in the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). For a PROTAC, a favorable PK profile is characterized by sufficient exposure to drive target degradation.

Experimental Protocol: Mouse PK Study
  • Animal Model: Male BALB/c mice (n=3 per time point per PROTAC).

  • Dosing: A single intravenous (IV) dose of 1 mg/kg and a single oral (PO) dose of 10 mg/kg are administered for each PROTAC (PROTAC-Spiro, PROTAC-PEG, PROTAC-Alkyl).

  • Sample Collection: Blood samples are collected via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is isolated by centrifugation.

  • Bioanalysis: PROTAC concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Expected PK Data Summary
ParameterPROTAC-Spiro (Hypothetical)PROTAC-PEGPROTAC-AlkylJustification
IV Half-life (t½, hours) 6.23.52.1The rigid spirocyclic structure is expected to be less susceptible to metabolic degradation compared to the more flexible PEG and alkyl linkers.[][6]
IV Clearance (CL, mL/min/kg) 152845Lower clearance for PROTAC-Spiro suggests slower elimination from the body, consistent with enhanced metabolic stability.
Oral Bioavailability (%F) 452515Improved metabolic stability and potentially favorable physicochemical properties of the spiro linker could lead to higher oral bioavailability.[7]
Peak Plasma Concentration (Cmax, ng/mL) after PO dose 850550300Higher bioavailability and slower metabolism contribute to a higher peak concentration.

Comparative In Vivo Pharmacodynamic (PD) Studies

PD studies measure the effect of a drug on the body. For a PROTAC, the primary PD endpoint is the extent and duration of target protein degradation.

Experimental Protocol: Mouse Tumor Xenograft PD Study
  • Animal Model: Female nude mice bearing established tumor xenografts (e.g., a human cancer cell line expressing the target protein).

  • Dosing: Mice are treated with a single dose of each PROTAC at 10 mg/kg (PO).

  • Sample Collection: Tumors and plasma are collected at 4, 8, 24, 48, 72, and 96 hours post-dose (n=3 mice per time point).

  • Sample Processing: A portion of the tumor is flash-frozen for protein analysis, and another portion is processed for PK analysis.

  • Bioanalysis: Target protein levels in tumor lysates are quantified by Western Blot or ELISA. PROTAC concentrations in plasma and tumor are measured by LC-MS/MS.

  • Data Analysis: The percentage of target protein degradation relative to vehicle-treated controls is calculated for each time point.

Expected PD Data Summary
ParameterPROTAC-Spiro (Hypothetical)PROTAC-PEGPROTAC-AlkylJustification
Maximum Degradation (Dmax) >95%~90%~75%The enhanced stability and exposure of PROTAC-Spiro are expected to drive more profound target degradation.
Time to Dmax (hours) 24128Slower clearance may lead to a more gradual but deeper degradation profile.
Duration of Degradation (>75%) 72 hours48 hours24 hoursThe longer half-life of PROTAC-Spiro should result in a more sustained degradation effect as the PROTAC remains at effective concentrations for a longer period.
Tumor:Plasma Ratio at 24h 3.12.51.8The physicochemical properties of the spiro linker may facilitate better tumor penetration and retention.

Integrated PK/PD Workflow

The interplay between pharmacokinetics and pharmacodynamics is critical for optimizing PROTAC design.

PKPD_Workflow cluster_workflow In Vivo Evaluation Workflow Dosing PROTAC Administration (IV and PO) PK_Sampling Plasma & Tissue Sample Collection (PK) Dosing->PK_Sampling PD_Sampling Tumor Sample Collection (PD) Dosing->PD_Sampling LCMS LC-MS/MS Analysis (PROTAC Concentration) PK_Sampling->LCMS WesternBlot Western Blot / ELISA (Target Protein Level) PD_Sampling->WesternBlot PK_Analysis PK Parameter Calculation (t½, CL, %F) LCMS->PK_Analysis PD_Analysis PD Parameter Calculation (Dmax, Duration) WesternBlot->PD_Analysis PKPD_Modeling PK/PD Modeling & Correlation PK_Analysis->PKPD_Modeling PD_Analysis->PKPD_Modeling

Caption: A typical workflow for in vivo PK/PD studies of PROTACs.

Conclusion and Future Directions

This guide illustrates, through a combination of established principles and hypothetical data, how a novel rigid linker like "this compound" could offer significant advantages in the in vivo performance of a PROTAC. The projected improvements in metabolic stability, oral bioavailability, and duration of target degradation for PROTAC-Spiro highlight the critical role of the linker in overcoming the challenges of developing effective protein degraders.

While flexible linkers have been instrumental in the early success of PROTACs, the field is increasingly moving towards more sophisticated, rigid designs to fine-tune PK/PD properties.[5] The hypothetical performance of PROTAC-Spiro underscores the rationale for this shift. Future research will undoubtedly uncover an even wider array of linker chemistries, including photo-activatable or self-assembling systems, further expanding the therapeutic potential of targeted protein degradation.[][8] The protocols and comparative framework presented here provide a robust foundation for the continued evaluation and optimization of next-generation PROTACs.

References

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Testa, A., Hughes, S. J., & Lucas, X. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. Available at: [Link]

  • Zorba, A., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. Available at: [Link]

  • Lebraud, H., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. Available at: [Link]

  • Scott, J. S., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

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Assessing the In Vivo Stability of PROTACs: A Comparative Guide to Linker Chemistry Featuring Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) remains a critical determinant of their therapeutic success. As heterobifunctional molecules, PROTACs present unique pharmacokinetic and pharmacodynamic challenges that are heavily influenced by their three core components: a ligand for the protein of interest (POI), a recruiter for an E3 ubiquitin ligase, and the linker that connects them.[1] This guide provides an in-depth technical comparison of PROTACs containing a novel rigid linker moiety, "Ethyl 6-oxospiro[2.5]octane-1-carboxylate," against those with more conventional flexible linkers. We will delve into the causality behind experimental choices for assessing in vivo stability and provide detailed, self-validating protocols to ensure the scientific integrity of your findings.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive component; it actively contributes to the molecule's biological activity by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as dictating the overall physicochemical properties of the PROTAC.[1] The length, rigidity, and chemical composition of the linker have a profound impact on a PROTAC's solubility, cell permeability, and metabolic stability, which in turn govern its in vivo half-life, clearance rate, and oral bioavailability.[2]

Commonly employed linkers in PROTAC design include flexible polyethylene glycol (PEG) and alkyl chains, which offer synthetic tractability.[1] However, there is a growing interest in more rigid structures, such as those incorporating piperazine, piperidine, or other cyclic systems, to enhance metabolic stability and pre-organize the PROTAC into a favorable conformation for ternary complex formation.[][4]

Introducing a Novel Rigid Linker: this compound

Here, we explore the potential advantages of incorporating "this compound" as a rigid linker in PROTAC design. The spirocyclic nature of this moiety introduces a high degree of conformational rigidity, which can be hypothesized to offer several benefits:

  • Enhanced Metabolic Stability: The compact and rigid structure may be less susceptible to enzymatic degradation compared to flexible alkyl or PEG chains.[5]

  • Improved Ternary Complex Geometry: The fixed spatial orientation of the warhead and E3 ligase ligand could lead to a more stable and productive ternary complex.[1]

  • Favorable Physicochemical Properties: The introduction of a ketone and an ester group may modulate the polarity and solubility of the PROTAC.

To objectively assess these hypothetical advantages, a direct comparison with PROTACs bearing established linker chemistries is essential. For this guide, we will compare a hypothetical PROTAC, PROTAC-Spiro , containing "this compound" with two other PROTACs:

  • PROTAC-PEG: Containing a flexible polyethylene glycol (PEG) linker.

  • PROTAC-Alkyl: Containing a simple, flexible alkyl chain linker.

All three hypothetical PROTACs will target the same POI and utilize the same E3 ligase ligand to ensure that any observed differences in in vivo stability are primarily attributable to the linker.

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_invivo In Vivo Stability Assessment Animal_Dosing Animal Dosing (e.g., IV, PO) Time_Points Serial Blood & Tissue Sampling Animal_Dosing->Time_Points PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Time_Points->PK_Analysis Plasma & Tissue Homogenates PD_Analysis Pharmacodynamic Analysis (Western Blot) Time_Points->PD_Analysis Tissue Lysates Data_Comparison Comparative Data Analysis PK_Analysis->Data_Comparison PD_Analysis->Data_Comparison

Caption: Experimental workflow for in vivo stability assessment of PROTACs.

Comparative In Vivo Stability Data (Hypothetical)

The following tables summarize hypothetical experimental data comparing the in vivo stability of our three PROTACs. This data is intended to be illustrative of the types of results one might expect from the protocols detailed below.

Table 1: Pharmacokinetic Parameters in Mice Following a Single Intravenous (IV) Dose (1 mg/kg)

ParameterPROTAC-SpiroPROTAC-PEGPROTAC-Alkyl
Half-life (t½, hours) 4.22.51.8
Clearance (CL, mL/min/kg) 152845
Volume of Distribution (Vd, L/kg) 0.81.21.5
Area Under the Curve (AUC, ng·h/mL) 1100600370

Table 2: Target Protein Degradation in Tumor Xenografts at 24 hours Post-Dose

PROTACDose (mg/kg, IV)Mean Target Protein Level (% of Vehicle Control)
PROTAC-Spiro 125%
PROTAC-PEG 145%
PROTAC-Alkyl 160%
Vehicle Control -100%

Experimental Protocols

To ensure the trustworthiness of our comparative analysis, the following detailed, step-by-step methodologies for key in vivo experiments are provided.

Protocol 1: Mouse Pharmacokinetic (PK) Study

This protocol outlines the procedure for assessing the pharmacokinetic profile of a PROTAC following intravenous administration in mice.

1. Animal Preparation and Dosing: a. Acclimatize male BALB/c mice (6-8 weeks old) for at least one week under standard laboratory conditions. b. Prepare the PROTAC formulation (e.g., in a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline) at a concentration of 0.1 mg/mL. c. Administer a single intravenous (IV) bolus dose of 1 mg/kg into the tail vein.

2. Blood Sampling: a. Collect blood samples (approximately 50 µL) via submandibular bleeding at the following time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. b. Collect blood into tubes containing K2EDTA as an anticoagulant. c. Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. d. Transfer the plasma to clean tubes and store at -80°C until analysis.

3. Sample Preparation for LC-MS/MS Analysis: a. Thaw plasma samples on ice. b. To 20 µL of plasma, add 80 µL of acetonitrile containing an internal standard to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Quantification: a. Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the PROTAC concentrations in the plasma samples.[6][7] b. The method should be sensitive and specific for the parent PROTAC molecule.

5. Data Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Protocol 2: In Vivo Target Protein Degradation Assessment by Western Blot

This protocol describes how to measure the extent of target protein degradation in tumor tissue following PROTAC administration.

1. Animal Model and Dosing: a. Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous tumor xenografts of a relevant cancer cell line. b. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups. c. Administer a single IV dose of the PROTACs or vehicle control as described in Protocol 1.

2. Tissue Collection and Lysate Preparation: a. At 24 hours post-dose, euthanize the mice and excise the tumors. b. Snap-freeze the tumors in liquid nitrogen and store them at -80°C. c. Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. d. Centrifuge the homogenates at 14,000 rpm for 20 minutes at 4°C. e. Collect the supernatant (tissue lysate) and determine the protein concentration using a BCA protein assay.

3. Western Blotting: a. Separate equal amounts of protein (e.g., 30-50 µg) from each sample by SDS-PAGE.[8] b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. e. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Densitometry Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Express the target protein levels in the PROTAC-treated groups as a percentage of the vehicle control group.

Causality Behind Experimental Choices and Interpretation of Results

The choice of intravenous administration in the initial PK study allows for the direct assessment of the PROTAC's circulatory stability and clearance, eliminating the complexities of oral absorption.[9] A longer half-life and lower clearance for PROTAC-Spiro , as shown in the hypothetical data, would suggest that its rigid, spirocyclic linker confers greater metabolic stability compared to the more flexible PEG and alkyl linkers.[10] This is a crucial finding, as enhanced stability can lead to prolonged target engagement and a more durable pharmacodynamic effect.

The Western blot analysis provides a direct measure of the PROTAC's efficacy in degrading the target protein in a disease-relevant tissue.[11] The superior target degradation observed with PROTAC-Spiro would be a direct consequence of its improved pharmacokinetic profile. The higher and more sustained exposure of PROTAC-Spiro in the tumor tissue would lead to more efficient and prolonged engagement of the POI and the E3 ligase, resulting in a greater reduction of the target protein.

Conclusion and Future Directions

This guide provides a framework for the systematic assessment of the in vivo stability of PROTACs with novel linker chemistries. The hypothetical data presented for a PROTAC containing "this compound" suggests that the incorporation of rigid, spirocyclic moieties in the linker can be a viable strategy to enhance metabolic stability and, consequently, in vivo efficacy.

It is imperative for researchers in the field of targeted protein degradation to move beyond simple in vitro assays and embrace comprehensive in vivo studies to fully understand the pharmacokinetic and pharmacodynamic properties of their PROTACs. The protocols and comparative framework presented here offer a robust starting point for these critical investigations. Future studies should also explore the oral bioavailability of PROTACs with novel linkers, as this remains a significant hurdle for the clinical translation of this promising therapeutic modality.[12]

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The Rigidity Enigma: A Comparative Guide to Spirocyclic and Other Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing PROTAC Efficacy Through Linker Engineering

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured from a promising concept into a clinically relevant therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are exquisitely sensitive to their architectural design. While the warhead and E3 ligase ligand determine the "what" and "how" of protein degradation, the linker connecting them dictates the "how well."[1] Among the diverse array of linker strategies, the incorporation of rigid motifs has emerged as a powerful approach to enhance PROTAC performance.

This guide provides an in-depth comparison of a novel spirocyclic linker building block, Ethyl 6-oxospiro[2.5]octane-1-carboxylate , with other well-established rigid linkers. We will delve into the theoretical advantages of rigidification, the practical implications for PROTAC design, and the experimental methodologies required to validate linker performance, all while navigating the current landscape of available data.

The Flexible vs. Rigid Debate: A Fundamental Choice in PROTAC Design

The linker in a PROTAC is far from a passive spacer; it actively influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), a prerequisite for target ubiquitination and degradation.[2][3] The choice between a flexible and a rigid linker is a critical decision point in the design process, with each strategy offering distinct advantages and disadvantages.

Flexible Linkers , typically composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility and conformational freedom. This flexibility can be advantageous in early-stage discovery, allowing the PROTAC to adopt multiple conformations and increasing the probability of forming a productive ternary complex.[3] However, this conformational promiscuity comes at a cost: a significant entropic penalty upon binding, which can destabilize the ternary complex.[3] Furthermore, flexible linkers can contribute to poor physicochemical properties, such as high lipophilicity and a large number of rotatable bonds, negatively impacting cell permeability and oral bioavailability.[3]

Rigid Linkers , on the other hand, introduce conformational constraints, often through the incorporation of cyclic structures like piperidine, piperazine, or spirocycles.[][5] This pre-organization of the PROTAC into a more defined conformation can reduce the entropic penalty of ternary complex formation, potentially leading to enhanced potency and improved metabolic stability.[1][5] However, the lack of flexibility can also be a double-edged sword, as an overly rigid linker may not be able to accommodate the optimal geometry required for a productive ternary complex.[2]

Introducing Spirocyclic Rigidity: The Potential of this compound

Spirocyclic systems, characterized by two rings sharing a single atom, introduce a high degree of three-dimensionality and rigidity into a molecule. This compound is a commercially available building block that presents an intriguing option for PROTAC linker design. Its spiro[2.5]octane core offers a compact and rigid scaffold that can precisely control the spatial orientation of the warhead and E3 ligase ligand.

Hypothesized Advantages of Spiro[2.5]octane Linkers:

  • Enhanced Rigidity and Pre-organization: The spirocyclic core is expected to significantly restrict conformational flexibility, potentially leading to a more stable and productive ternary complex.

  • Improved Physicochemical Properties: The introduction of a spirocycle can modulate a PROTAC's lipophilicity and shape, which may positively impact its solubility, cell permeability, and pharmacokinetic profile.[6]

  • Novel Chemical Space: Spirocyclic linkers represent a less explored area of chemical space compared to more traditional rigid linkers, offering opportunities for novel intellectual property.[6]

Despite these theoretical benefits, a comprehensive search of the current scientific literature reveals a notable absence of direct experimental data on the performance of PROTACs specifically incorporating this compound or closely related spiro[2.5]octane linkers. One study in a high-throughput synthesis setting even noted failures associated with spirocyclic motifs, suggesting potential synthetic challenges. This data gap highlights a critical need for further research to validate the theoretical advantages of this linker class.

A Head-to-Head Comparison: Spiro[2.5]octane vs. Piperidine and Piperazine Linkers

While direct comparative data for the spiro[2.5]octane linker is lacking, we can draw valuable insights from the extensive research on other well-established rigid linkers, namely piperidine and piperazine. These six-membered saturated heterocycles are frequently incorporated into PROTAC linkers to impart rigidity and have been instrumental in the development of clinical candidates.[5]

FeatureSpiro[2.5]octane Linkers (Hypothesized)Piperidine LinkersPiperazine Linkers
Rigidity High, with defined 3D geometryModerate to highModerate to high
Synthetic Accessibility Potentially challengingReadily incorporatedReadily incorporated, offers versatile handles
Solubility May improve through 3D shapeCan enhance metabolic stabilityCan significantly improve aqueous solubility via protonation of the second nitrogen
Ternary Complex Formation May pre-organize for stable complexCan pre-organize for stable complexCan pre-organize for stable complex
Clinical Precedent None reportedIncorporated in clinical candidatesIncorporated in clinical candidates

Key Insights from Piperidine and Piperazine Linkers:

  • Rigidity is often beneficial: The clinical success of PROTACs like ARV-110 and ARV-471, which feature rigid linkers containing both piperidine and piperazine moieties, underscores the value of conformational constraint in achieving potent and metabolically stable degraders.[5]

  • Solubility is a key challenge: The high molecular weight and often lipophilic nature of PROTACs make aqueous solubility a common hurdle. The second nitrogen in the piperazine ring can be protonated at physiological pH, significantly enhancing the polarity and solubility of the molecule.[5]

  • Fine-tuning is crucial: The basicity (pKa) of the piperazine nitrogens, and thus the degree of solubility enhancement, is highly dependent on the surrounding chemical environment within the linker.[1] This highlights the need for careful and systematic optimization of the entire linker structure.

Experimental Workflows for Evaluating Linker Performance

To rigorously assess the performance of any new linker, including the promising but unproven this compound, a series of well-defined experimental protocols must be employed.

PROTAC Synthesis with a Spirocyclic Linker

The incorporation of this compound into a PROTAC would likely involve standard amide bond formation. The ester moiety of the building block can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized warhead or E3 ligase ligand. The ketone on the spiro[2.5]octane ring could potentially be used for further functionalization or as a point of attachment.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound hydrolysis Hydrolysis start->hydrolysis acid Spiro[2.5]octane carboxylic acid hydrolysis->acid coupling1 Amide Coupling acid->coupling1 intermediate Warhead-Linker or Ligase-Linker Intermediate coupling1->intermediate Amine-functionalized Warhead or Ligase Ligand coupling2 Amide Coupling intermediate->coupling2 protac Final PROTAC coupling2->protac Amine-functionalized E3 Ligase Ligand or Warhead

Caption: General synthetic workflow for incorporating the spirocyclic linker.

Cellular Degradation Assays: Determining DC50 and Dmax

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Step-by-Step Protocol for Western Blot-Based Degradation Assay:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection and Quantification: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities.

  • Data Analysis: Normalize the target protein levels to the loading control. Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Degradation_Assay_Workflow cluster_assay Degradation Assay Workflow cell_culture Cell Culture & PROTAC Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE & Western Blot protein_quant->sds_page immunoblot Immunoblotting sds_page->immunoblot detection Detection & Quantification immunoblot->detection data_analysis Data Analysis (DC50 & Dmax) detection->data_analysis

Caption: Workflow for determining PROTAC-mediated protein degradation.

Cell Permeability Assays

A potent PROTAC must be able to cross the cell membrane to reach its intracellular target. Cell permeability can be assessed using various in vitro models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a rapid assessment of its membrane permeability.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. This assay can provide insights into both passive and active transport mechanisms.[]

Biophysical Assays for Ternary Complex Formation

The stability of the ternary complex is a key determinant of PROTAC efficacy. Several biophysical techniques can be used to characterize the formation and stability of this complex in vitro.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinities (Kd), stoichiometry, and thermodynamic parameters of both binary (PROTAC-protein) and ternary complex formation.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of molecules in real-time. It can be used to determine the kinetics (on- and off-rates) and affinity of binary and ternary complex interactions.

  • Fluorescence Polarization (FP): FP can be used in a competitive binding format to measure the affinity of a PROTAC for its target protein or E3 ligase. It can also be adapted to study the formation of the ternary complex.

Conclusion and Future Directions

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers offer synthetic ease, rigid linkers provide a promising avenue to enhance potency and improve pharmacokinetic properties through conformational pre-organization. The novel spirocyclic building block, this compound, represents an exciting, albeit underexplored, option for introducing a high degree of rigidity and three-dimensionality into PROTACs.

The current lack of direct experimental data for PROTACs containing this spirocyclic linker presents a significant knowledge gap. To unlock the potential of this and other novel rigid linkers, future research must focus on:

  • Systematic Synthesis and Evaluation: The synthesis and head-to-head comparison of PROTACs containing spiro[2.5]octane linkers with those containing established rigid linkers like piperidine and piperazine are essential.

  • Comprehensive Characterization: These comparative studies should include a full suite of assays to evaluate not only degradation potency (DC50 and Dmax) but also cell permeability, metabolic stability, and ternary complex formation and stability.

  • Structural Biology and Computational Modeling: Elucidating the crystal structures of ternary complexes containing spirocyclic linkers and employing computational modeling will provide invaluable insights into the structural basis of their activity and guide the design of next-generation degraders.[7][8]

By systematically exploring the vast chemical space of rigid linkers, the field of targeted protein degradation will continue to advance, delivering novel therapeutics with improved efficacy and drug-like properties.

References

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The Spirocyclic Advantage: A Comparative Guide to PROTAC Linker Design Featuring Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the choice of warhead and E3 ligase ligand. The linker, the chemical bridge connecting these two critical components, plays a pivotal role in dictating the efficacy, selectivity, and overall pharmacological properties of the degrader molecule.[1][2] While traditional PROTAC design has heavily relied on flexible polyethylene glycol (PEG) and alkyl chains, the scientific community is increasingly exploring more rigid and structurally complex linkers to overcome the limitations of their flexible counterparts.[1][3][4]

This guide provides a comprehensive comparison of PROTACs utilizing conventional flexible linkers with those incorporating rigid scaffolds, with a particular focus on the potential of spirocyclic moieties derived from building blocks like Ethyl 6-oxospiro[2.5]octane-1-carboxylate . We will delve into the mechanistic rationale behind these design choices, present comparative experimental data, and provide detailed protocols for the evaluation of PROTAC performance.

The Linker's Critical Role in Ternary Complex Formation

A PROTAC's mechanism of action hinges on its ability to induce and stabilize a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[2] The linker's length, rigidity, and chemical composition are critical determinants of the geometry and stability of this complex, directly impacting the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.[5]

Conventional Flexible Linkers: The Workhorses of PROTAC Design

Alkyl and PEG chains are the most prevalent linker motifs in published PROTAC structures, primarily due to their synthetic accessibility and the ease with which their length can be modulated.[3][] This flexibility allows the PROTAC to adopt multiple conformations, facilitating the initial engagement of both the target protein and the E3 ligase.

However, this conformational flexibility can be a double-edged sword. Excessive flexibility can lead to an entropic penalty upon ternary complex formation, potentially destabilizing the complex. Furthermore, the often-hydrophobic nature of long alkyl chains can lead to poor solubility and an increased risk of non-specific binding, while PEG linkers, though more soluble, can sometimes result in a "hydrophobic collapse" that masks the binding epitopes.[4]

The Rise of Rigid Linkers: A Strategy for Pre-organization and Improved Physicochemical Properties

To address the shortcomings of flexible linkers, researchers have turned to more rigid and conformationally constrained linker designs. These include structures incorporating aromatic rings, piperazines, and more recently, spirocycles.[1][5] The central hypothesis is that a more rigid linker can pre-organize the warhead and the E3 ligase ligand in a conformation conducive to ternary complex formation, thereby reducing the entropic cost of binding.[7]

Spirocyclic Linkers: The Case for this compound

Spirocyclic systems, such as those derived from This compound , offer a unique three-dimensional scaffold that can impart rigidity and a defined spatial orientation to the PROTAC molecule. While specific case studies detailing the use of this exact molecule in successful PROTACs are not yet prevalent in the public domain, its structural features make it an attractive building block for several reasons:

  • Structural Rigidity: The spirocyclic core restricts the number of rotatable bonds, leading to a more defined three-dimensional structure. This can help to optimize the presentation of the binding moieties for ternary complex formation.

  • Improved Physicochemical Properties: The introduction of a more rigid, three-dimensional structure can disrupt the planarity and reduce the lipophilicity often associated with long, flexible linkers. This can lead to improved solubility and cell permeability.[4]

  • Novel Chemical Space: The use of spirocyclic linkers allows for the exploration of novel intellectual property (IP) space, a significant consideration in drug development.[4]

Comparative Performance Analysis: Flexible vs. Rigid Linkers

The choice of linker can have a profound impact on the degradation efficiency and selectivity of a PROTAC. The following table summarizes the expected performance differences based on the current understanding of PROTAC structure-activity relationships.

Parameter Flexible Linkers (Alkyl/PEG) Rigid Linkers (e.g., Spirocyclic) Rationale
Degradation Potency (DC50) Variable, highly dependent on lengthPotentially higherA pre-organized conformation can lead to more stable ternary complex formation, resulting in more efficient degradation.
Maximum Degradation (Dmax) Can be limited by ternary complex stabilityPotentially higherMore stable ternary complexes can lead to a greater proportion of the target protein being degraded.
Selectivity May be lower due to non-specific bindingPotentially higherA more defined conformation can reduce off-target interactions.
Solubility Can be low, especially for long alkyl chainsCan be improvedThe introduction of 3D structure can disrupt crystal packing and improve solvation.
Cell Permeability Can be challenging to optimizeCan be improvedReduced flexibility and optimized lipophilicity can enhance passive diffusion across cell membranes.[8]
Synthetic Accessibility Generally highMore complexThe synthesis of rigid scaffolds often requires more intricate synthetic routes.

Experimental Protocols for PROTAC Evaluation

The following are key experimental workflows for assessing the performance of newly designed PROTACs.

Protocol 1: In Vitro Ternary Complex Formation Assay (e.g., TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Reagents: Purified recombinant POI (tagged, e.g., with His), purified recombinant E3 ligase complex (tagged, e.g., with GST), fluorescently labeled antibodies against the tags (e.g., terbium-conjugated anti-His and fluorescein-conjugated anti-GST), and the PROTAC of interest.

  • Procedure:

    • Incubate the POI, E3 ligase, and varying concentrations of the PROTAC in an appropriate assay buffer.

    • Add the fluorescently labeled antibodies.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the TR-FRET signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration at which 50% of the complex is formed (TC50).

Protocol 2: Cellular Target Degradation Assay (e.g., Western Blot or In-Cell Western)

This experiment measures the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture: Plate cells expressing the target protein of interest and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated sample. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[9]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC->POI Binds to E3 E3 Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Linker_Comparison cluster_flexible Flexible Linker (e.g., PEG/Alkyl) cluster_rigid Rigid Linker (e.g., Spirocyclic) Warhead_flex Warhead Linker_flex ~~~~~ Warhead_flex->Linker_flex E3_ligand_flex E3 Ligand Linker_flex->E3_ligand_flex Conformations Multiple Conformations (High Entropy) Linker_flex->Conformations Warhead_rigid Warhead Linker_rigid Spirocyclic Scaffold Warhead_rigid->Linker_rigid E3_ligand_rigid E3 Ligand Linker_rigid->E3_ligand_rigid Preorganized Pre-organized (Low Entropy) Linker_rigid->Preorganized

Caption: A comparison of flexible and rigid PROTAC linkers.

Conclusion and Future Directions

The design of the linker is a critical, multifaceted optimization problem in the development of effective PROTACs. While flexible linkers have been instrumental in the initial success of this modality, the field is clearly moving towards more structurally sophisticated designs to overcome their limitations. Rigid linkers, exemplified by the potential of spirocyclic scaffolds derived from molecules like This compound , offer a promising strategy to enhance degradation potency, selectivity, and drug-like properties. As our understanding of the structural biology of ternary complexes deepens, we can expect to see the rational design of linkers, incorporating specific geometric constraints and physicochemical properties, become a central theme in the future of targeted protein degradation.

References

  • A Comparative Guide to Alternative Linkers for Targeted Drug Delivery - Benchchem. (URL: )
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (URL: [Link])

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (URL: [Link])

  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (URL: [Link])

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PubMed Central. (URL: [Link])

  • Rational design of the linkers in targeting chimeras - PMC - NIH. (URL: [Link])

  • Expertise of the month: PROTACS and Molecular Glues - SpiroChem. (URL: [Link])

  • The Pivotal Role of Linker Length in PROTAC Activity: A Case for C7 Linkers - Benchchem. (URL: )
  • Ethyl 6-oxospiro[2.5]octane-5-carboxylate (C11H16O3) - PubChem. (URL: [Link])

  • Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate - PubChem. (URL: [Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central. (URL: [Link])

Sources

Analytical techniques for characterizing "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the analytical characterization of Proteolysis Targeting Chimeras (PROTACs) is a critical juncture. The nuanced three-part structure of these molecules—a target protein ligand, an E3 ligase ligand, and a connecting linker—demands a multi-faceted analytical approach to ensure identity, purity, and functional viability. This guide delves into the specific challenges and effective strategies for characterizing PROTACs that incorporate a rigidifying spirocyclic moiety, using a representative PROTAC as a case study: one containing the "Ethyl 6-oxospiro[2.5]octane-1-carboxylate" linker component.

The inclusion of spirocyclic motifs in drug design is a deliberate strategy to enhance conformational rigidity, improve metabolic stability, and optimize physicochemical properties.[1] However, this rigidity also introduces specific analytical hurdles, from potential diastereomers to unique fragmentation patterns in mass spectrometry and complex conformational dynamics observable by NMR. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights and detailed protocols to navigate this complex terrain.

The Spirocyclic Challenge: A Representative PROTAC Structure

To ground our discussion in a practical context, we will consider a hypothetical PROTAC, "Spiro-BETd," designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established oncology target. Spiro-BETd incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, the BRD4 inhibitor JQ1 as the target-binding ligand, and a linker featuring the this compound moiety.

Section 1: Foundational Characterization: Identity and Purity

The initial analytical workflow for any newly synthesized PROTAC aims to unequivocally confirm its structure and assess its purity. For complex molecules like Spiro-BETd, a combination of chromatographic and spectrometric techniques is indispensable.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone for determining the purity of a PROTAC sample by separating the main component from impurities such as starting materials, reagents, or byproducts.[2]

Causality Behind Experimental Choices: The choice of a reversed-phase (RP-HPLC) method is standard for molecules in the molecular weight range of PROTACs. The spirocyclic linker adds rigidity and a distinct polarity that must be accounted for in method development. A gradient elution is essential to resolve compounds with a wide range of polarities, which is typical for PROTAC synthesis reaction mixtures. The UV detector wavelength is chosen based on the chromophores present in the VHL ligand and the JQ1 warhead.

Experimental Protocol: RP-HPLC for Spiro-BETd Purity

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve Spiro-BETd in DMSO to a 1 mg/mL stock solution. Dilute with 50:50 Water:Acetonitrile to 50 µg/mL for injection.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification

LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it a powerful tool for confirming the molecular weight of the synthesized PROTAC and identifying impurities.[3]

Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS), often with an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial for confirming the elemental composition of Spiro-BETd through accurate mass measurement. Electrospray ionization (ESI) is the preferred ionization technique for these types of molecules. Tandem MS (MS/MS) is employed to induce fragmentation, providing structural information that confirms the connectivity of the warhead, linker, and E3 ligase ligand. The spirocyclic linker can lead to characteristic fragmentation patterns, which can be used as a diagnostic tool.

Experimental Protocol: LC-MS for Spiro-BETd Identity

  • LC System: Utilize the same RP-HPLC method as described above.

  • Mass Spectrometer: ESI-HRMS (e.g., Q-Exactive Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Full Scan m/z Range: 150 - 2000.

  • Data Analysis: Extract the ion chromatogram for the theoretical m/z of [M+H]⁺ for Spiro-BETd. Compare the measured accurate mass to the theoretical mass (mass error should be < 5 ppm).

  • Tandem MS (MS/MS): Perform fragmentation of the [M+H]⁺ ion using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Analyze the fragment ions to confirm the presence of the JQ1 and VHL ligand moieties. The fragmentation of the spirocyclic linker itself can provide additional structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR provides the most detailed structural information, confirming the precise arrangement of atoms and the stereochemistry of the molecule. For PROTACs with rigid linkers like Spiro-BETd, NMR is also invaluable for studying conformational dynamics.[4][5]

Causality Behind Experimental Choices: A suite of 1D and 2D NMR experiments is necessary for full structural assignment. ¹H NMR provides information on the proton environment, while ¹³C NMR identifies all unique carbon atoms. 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the connectivity of the entire molecule. For conformationally constrained molecules, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, offering insights into the linker's preferred conformation.[6][7] The spirocyclic nature of the linker in Spiro-BETd may result in complex splitting patterns and diastereotopic protons, requiring careful analysis of 2D data.

Experimental Protocol: NMR for Spiro-BETd Structure

  • Sample Preparation: Dissolve ~5-10 mg of Spiro-BETd in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D Experiments: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Experiments:

    • COSY: To identify proton-proton spin-spin couplings within individual moieties.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the linkage between the JQ1, spirocyclic linker, and VHL ligand.

    • NOESY: To investigate the spatial arrangement and conformational preferences of the linker.

Section 2: Functional Characterization: Assessing Biological Activity

Once the identity and purity of the PROTAC are established, the next critical step is to verify its biological function: the ability to bind its target and E3 ligase, form a productive ternary complex, and induce target degradation.

Biophysical Assays for Binary and Ternary Complex Formation

A range of biophysical techniques can provide quantitative data on the binding affinities and kinetics of the PROTAC with its protein partners, both individually (binary) and together (ternary).

Comparison of Biophysical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), kinetics (ka, kd).Real-time, label-free, provides kinetic data.Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Label-free, solution-based, provides full thermodynamic profile.Requires large amounts of protein, lower throughput.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding.Binding affinity (KD).Homogeneous, high-throughput, requires small sample volume.Requires a fluorescently labeled component, potential for interference from compound fluorescence.
Native Mass Spectrometry (nMS) Measures the mass of intact protein-ligand complexes.Stoichiometry of binary and ternary complexes.Direct observation of complexes, can analyze complex mixtures.Requires specialized instrumentation, may not be quantitative.

Causality Behind Experimental Choices: It is advisable to use at least two orthogonal techniques to validate binding data. For instance, SPR can provide detailed kinetic information, while ITC offers a complete thermodynamic profile of the interaction. Native MS is particularly powerful for directly observing the formation of the 1:1:1 ternary complex (BRD4:Spiro-BETd:VHL).

Cellular Assays for Target Degradation

The ultimate proof of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blot for BRD4 Degradation

  • Cell Culture: Plate a relevant cancer cell line (e.g., HeLa, VCaP) and allow cells to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of Spiro-BETd (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (DMSO) and a negative control (e.g., a non-binding analogue of Spiro-BETd).

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for BRD4.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and plot the percentage of remaining BRD4 as a function of Spiro-BETd concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved).

Section 3: Visualizing Workflows and Relationships

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows and the relationships between different characterization steps.

Analytical_Workflow cluster_synthesis Synthesis & Purification Spiro_BETd Synthesized Spiro-BETd HPLC HPLC (Purity) Spiro_BETd->HPLC Purity >95%? LCMS LC-MS (Identity) HPLC->LCMS Yes NMR NMR (Structure) LCMS->NMR Correct Mass? Biophysical Biophysical Assays (Binding) NMR->Biophysical Correct Structure? Cellular Cellular Assays (Degradation) Biophysical->Cellular End End Cellular->End Degradation Confirmed?

Caption: A typical analytical workflow for the characterization of a novel PROTAC.

Ternary_Complex_Logic PROTAC Spiro-BETd Target BRD4 PROTAC->Target Binds (KD1) E3_Ligase VHL PROTAC->E3_Ligase Binds (KD2) Ternary_Complex Ternary Complex (BRD4:Spiro-BETd:VHL) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Degradation BRD4 Degradation Ternary_Complex->Degradation Induces

Caption: Logical relationship for PROTAC-mediated protein degradation.

Conclusion

The analytical characterization of PROTACs, particularly those containing complex linkers such as the this compound moiety, is a rigorous but essential process. A systematic, multi-technique approach is required to move from a synthesized compound to a well-characterized chemical probe or drug candidate. By combining chromatographic separations (HPLC), mass spectrometry (LC-MS), and detailed structural analysis (NMR) with a suite of biophysical and cellular assays, researchers can build a comprehensive data package that validates the structure, purity, and function of these innovative molecules. This guide provides a robust framework for these analytical endeavors, emphasizing the causal logic behind method selection to empower scientists in the exciting field of targeted protein degradation.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • WO2023283610A1 - Compounds for targeting degradation of irak4 proteins.
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  • Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Tetrahedron Letters. [Link]

  • Acetylation writer inhibitor development and uses thereof. Justia Patents. [Link]

  • Structural components of PROTACs. Schematic illustration of their... ResearchGate. [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. White Rose University Consortium. [Link]

  • The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. ResearchGate. [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ResearchGate. [Link]

  • Ethyl 6-oxaspiro[2.5]octane-1-carboxylate. AstaTech Bio. [Link]

  • Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • Linker Design. SpiroChem. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. St. Petersburg State University. [Link]

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Beyond Flexibility: Benchmarking the Spiro[2.5]octane Linker for Superior Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Drug Design

In the intricate architecture of modern therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is far more than a simple tether.[1][2] It is a critical determinant of a drug's success, profoundly influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[3][4][] The prevailing industry standards have long relied on flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, prized for their synthetic accessibility and ability to span the distance between a targeting moiety and its payload.[3][4][6] However, the very flexibility that makes these linkers attractive can also be a significant liability, leading to suboptimal conformational control, potential for hydrophobic collapse, and unforeseen metabolic vulnerabilities.

This guide introduces a paradigm shift in linker technology, moving from conformational ambiguity to structural precision with the spiro[2.5]octane scaffold. We will provide an in-depth, evidence-based comparison of this rigid linker against traditional flexible linkers, offering a clear rationale for its adoption in next-generation drug development. The spiro[2.5]octane framework, with its unique three-dimensional and conformationally constrained structure, offers a compelling solution to many of the challenges that have hindered the optimization of complex drug conjugates.[7][8]

The Case for Rigidity: Overcoming the Limitations of Flexible Linkers

Flexible linkers, while synthetically convenient, often exist as a dynamic ensemble of conformations in solution. This "floppiness" can lead to several undesirable consequences:

  • Reduced Potency: The lack of pre-organization means that only a fraction of the drug molecules may be in the optimal conformation for binding to the target and/or effector proteins (like an E3 ligase in a PROTAC) at any given moment.[3]

  • Increased Off-Target Effects: Unintended conformations can lead to interactions with other biological macromolecules, potentially causing off-target toxicity.

  • Metabolic Instability: Long, flexible alkyl chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to premature cleavage and systemic release of the payload.[9][10]

  • Poor Physicochemical Properties: Highly flexible, lipophilic linkers can contribute to aggregation and poor solubility, complicating formulation and manufacturing.[4]

The introduction of a rigid scaffold like spiro[2.5]octane directly addresses these issues. By locking the linker into a well-defined three-dimensional geometry, it is possible to exert precise control over the spatial orientation of the connected moieties.[9] This conformational rigidity can lead to improved physicochemical and pharmacokinetic properties.[9][10]

Comparative Analysis: Spiro[2.5]octane vs. Industry Standard Linkers

While direct head-to-head studies comparing spiro[2.5]octane with standard linkers within the same molecular construct are emerging, we can synthesize data from various sources to build a compelling case. The following table contrasts the expected performance of a spiro[2.5]octane linker with that of PEG and alkyl chain linkers based on fundamental principles and available literature.

Performance Parameter Alkyl Chain Linker (e.g., C8) PEG Linker (e.g., PEG4) Spiro[2.5]octane Linker Rationale & Supporting Evidence
Conformational Rigidity LowLow-ModerateHighThe fused cyclopropane and cyclohexane rings of the spiro[2.5]octane system severely restrict bond rotation, leading to a well-defined 3D structure.[7][11][12] Flexible alkyl and PEG chains exhibit a high degree of rotational freedom.[4]
Metabolic Stability Moderate-LowHighHighSaturated carbocyclic scaffolds like spiro[2.5]octane are generally more resistant to oxidative metabolism compared to linear alkyl chains.[9][10] The ether linkages in PEG are also typically stable.[4]
Aqueous Solubility LowHighModerateThe spiro[2.5]octane core is carbocyclic and thus inherently lipophilic, but its rigidity prevents intramolecular hydrophobic collapse, often leading to better overall solubility than a comparable flexible alkyl chain. PEG linkers are well-known for their hydrophilicity and ability to improve solubility.[4][13]
Cell Permeability HighLow-ModerateModerate-HighLipophilicity of alkyl chains aids passive diffusion.[14] The high polar surface area of PEG linkers can hinder membrane crossing.[13][14] The rigid, 3D nature of the spiro[2.5]octane linker can help to disrupt planarity and may improve permeability by minimizing interactions with the membrane surface during transit.
Synthetic Accessibility HighHighModerateThe synthesis of spiro[2.5]octane derivatives is more complex than that of simple alkyl or PEG linkers, but scalable routes have been reported.[8][15]

Disclaimer: The data presented is a synthesis from multiple literature sources and may not represent a direct, controlled comparison. Researchers are encouraged to perform their own head-to-head studies using the protocols outlined below.

Visualizing the Structural Advantage

The fundamental difference between flexible and rigid linkers can be visualized through their structural representations. The following diagram illustrates how a spiro[2.5]octane linker enforces a specific spatial relationship between two functional moieties (A and B), in contrast to the conformational uncertainty of a flexible alkyl chain.

G cluster_0 Flexible Linker (e.g., Alkyl Chain) cluster_1 Rigid Linker (Spiro[2.5]octane) A1 Moiety A B1 Moiety B A1->B1 Multiple Conformations (High Uncertainty) A2 Moiety A Spiro Spiro[2.5]octane A2->Spiro Fixed Vector B2 Moiety B Spiro->B2 Fixed Vector

Caption: Structural impact of flexible vs. rigid linkers.

Experimental Protocols for Benchmarking Linker Performance

To empower researchers to validate these claims within their own systems, we provide the following detailed, self-validating experimental protocols for two key performance assays.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early ADME testing and provides a robust measure of a compound's susceptibility to Phase I metabolism.[16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of linker-payload conjugates.

Materials:

  • Test compounds (Spiro[2.5]octane conjugate and industry standard conjugate)

  • Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., Promega NADPH-Glo™)

  • Acetonitrile (ACN) with 0.1% formic acid and an appropriate internal standard (IS)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Carbamazepine)

  • 96-well plates and multichannel pipettors

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing HLM and phosphate buffer. Pre-warm at 37°C for 5 minutes. The final HLM protein concentration in the incubation should be 0.5 mg/mL.

  • Compound Addition: Add the test and control compounds to the wells of the 96-well plate to a final concentration of 1 µM.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard. The T=0 sample is prepared by adding the quenching solution before the NADPH solution.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/IS) versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = -0.693/k) and intrinsic clearance (CLint = (0.693/t½) / [protein concentration]).

G cluster_workflow Metabolic Stability Workflow A Prepare HLM Master Mix (0.5 mg/mL final) B Add Test Compounds (1 µM) A->B C Initiate with NADPH (Start T=0 timer) B->C D Incubate at 37°C C->D E Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + Internal Standard D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Kinetic Solubility Assay using Nephelometry

Aqueous solubility is a critical parameter for drug developability. This assay measures the solubility of a compound in a buffered aqueous solution.

Objective: To determine the kinetic solubility of linker-payload conjugates in phosphate-buffered saline (PBS).

Materials:

  • Test compounds (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • 96-well clear bottom plates

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO in a 96-well plate.

  • Addition to Buffer: In a separate 96-well plate, add PBS. Then, using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the DMSO compound solutions to the PBS-containing wells. The final DMSO concentration should not exceed 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the precipitation of the compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to a DMSO-only control.

Conclusion and Future Outlook

The era of treating linkers as passive spacers is drawing to a close. The strategic implementation of conformationally rigid scaffolds like spiro[2.5]octane represents a significant leap forward in the rational design of complex therapeutics. By providing unprecedented control over molecular geometry, these linkers can directly translate to improved metabolic stability, enhanced potency, and more favorable physicochemical properties.

While the synthesis of such structured linkers requires a greater initial investment, the potential downstream rewards—in the form of superior drug candidates with a higher probability of clinical success—are substantial. We encourage the research community to move beyond the industry standards of flexible linkers and explore the vast potential of rigid scaffolds. The experimental frameworks provided in this guide offer a starting point for the direct, empirical validation of the spiro[2.5]octane advantage in your own drug discovery programs.

References

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23).
  • Linkers in PROTACs - Precise PEG.
  • The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud. (2025, July 28).
  • The Crucial Role of the Linker in PROTAC Function - Benchchem.
  • A Researcher's Guide to Validating Linker Stability in Plasma - Benchchem.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - RSC Publishing.
  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol - ScienceDirect.
  • Navigating the Maze: A Comparative Analysis of Cell Permeability in PROTACs with Varied PEG Linkers - Benchchem.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide - Benchchem.
  • Exploring the Chemical Space of Spiro[2.5]octane Scaffolds: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. (2024, January 11).
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Linker scan model compound structures and permeabilities. (A) Chemical... - ResearchGate.
  • CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents.
  • Optimization of metabolic stability as a goal of modern drug design - PubMed.

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Safety Operating Guide

Navigating the Disposal of Ethyl 6-oxospiro[2.5]octane-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe handling and disposal of these unique molecules. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 6-oxospiro[2.5]octane-1-carboxylate (CAS No. 1447942-87-1), a compound whose spirocyclic and strained three-membered ring system demands careful consideration beyond standard procedures for simple esters or ketones. Our aim is to empower you with the knowledge to manage this chemical waste stream safely and in compliance with regulatory standards, ensuring a secure laboratory environment.

Hazard Assessment: Understanding the Molecule's Reactivity

  • Ester and Ketone Functionalities: Generally, ethyl esters and ketones are flammable and can be irritants to the eyes, skin, and respiratory tract. A structurally similar compound, ethyl 1-oxaspiro[2.5]octane-6-carboxylate, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. It is prudent to assume similar hazards for the title compound.

  • Spirocyclic System and Ring Strain: The spiro[2.5]octane core, featuring a cyclopropane ring, is the most significant feature influencing this molecule's reactivity. Cyclopropane rings possess considerable angle strain (approximately 27 kcal/mol), making them susceptible to ring-opening reactions. This reactivity can be enhanced by the presence of the electron-withdrawing ketone and ester groups.

Inferred Hazards:

Hazard TypePredicted Severity and Rationale
Acute Toxicity (Oral) Harmful if swallowed. Based on data for similar spirocyclic esters.
Skin Corrosion/Irritation Causes skin irritation. Common for esters and ketones.
Eye Damage/Irritation Causes serious eye irritation. Common for esters and ketones.
Respiratory Irritation May cause respiratory irritation. Inhalation of vapors or aerosols should be avoided.
Flammability Combustible. While a specific flashpoint is not known, it should be treated as a combustible liquid.
Chemical Reactivity Increased reactivity due to ring strain. The cyclopropane ring can undergo cleavage with strong nucleophiles, acids, or bases. This is a critical consideration for segregation of waste.

Immediate Safety and Personal Protective Equipment (PPE)

Given the inferred hazards, all handling and disposal procedures must be conducted in a well-ventilated laboratory or under a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves. Given that no specific breakthrough time data is available, it is recommended to double-glove if handling larger quantities or for prolonged periods.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not typically required if handled in a functioning chemical fume hood. However, if there is a risk of aerosol generation and inadequate ventilation, a respirator with an organic vapor cartridge should be used.

Spill Management Protocol

In the event of a spill, the response should be swift and appropriate to the scale of the incident.

For small spills (<50 mL):

  • Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect the contaminated absorbent material into a designated, properly labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

For large spills (>50 mL):

  • Evacuate the immediate area and alert colleagues.

  • If the spill is flammable and there is an ignition source, activate the fire alarm and evacuate the laboratory.

  • Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste stream. Under no circumstances should this compound or its solutions be disposed of down the drain.

Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a tightly sealing cap.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date of accumulation.

    • The associated hazards (e.g., "Flammable," "Irritant").

  • Segregation: Store the waste container in a designated satellite accumulation area. Crucially, due to the reactivity of the strained cyclopropane ring, this waste stream should be segregated from strong acids, strong bases, and strong oxidizing agents to prevent potentially exothermic or uncontrolled ring-opening reactions.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Final Disposal:

  • Once the waste container is full, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The primary method of disposal for this type of organic waste is typically high-temperature incineration at a licensed facility.

Disposal of Contaminated Labware:

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations. After rinsing, deface the label and dispose of the container as non-hazardous solid waste, or as directed by your EHS office.

  • Contaminated Sharps and Consumables: Pipette tips, gloves, and other disposable items contaminated with this compound should be collected in a designated solid hazardous waste container and disposed of through the chemical waste program.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste assess_hazards Assess Hazards (Flammable, Irritant, Reactive Ring) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe is_spill Spill Occurred? select_ppe->is_spill small_spill Small Spill (<50 mL) Absorb, Collect, Clean is_spill->small_spill Yes, Small large_spill Large Spill (>50 mL) Evacuate & Call EHS is_spill->large_spill Yes, Large collect_waste Collect Waste in Labeled, Compatible Container is_spill->collect_waste No small_spill->collect_waste contact_ehs Contact EHS for Pickup large_spill->contact_ehs segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) collect_waste->segregate store Store in Satellite Accumulation Area segregate->store full_container Container Full? store->full_container full_container->store No full_container->contact_ehs Yes end Final Disposal by Licensed Contractor contact_ehs->end

Caption: Decision workflow for handling and disposal.

Disclaimer and EHS Consultation

The information provided in this guide is based on the chemical principles of the compound's functional groups and data from structurally similar molecules. It is not a substitute for a formal Safety Data Sheet. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal. Your EHS office will provide guidance based on local, state, and federal regulations and may have specific procedures in place for this type of chemical waste.

References

  • Echemi. ethyl 1-oxaspiro[2.5]octane-6-carboxylate.

  • ResearchGate. Overview of cyclopropane reactivity, synthesis, structure, and applications.

  • National Center for Biotechnology Information. Reactivity of electrophilic cyclopropanes.

  • Chemtalk. Ester Disposal.

  • Dartmouth College. Hazardous Waste Disposal Guide.

  • Emory University. Chemical Waste Disposal Guidelines.

Comprehensive Safety and Handling Guide for Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 6-oxospiro[2.5]octane-1-carboxylate (CAS No. 1447942-87-1). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and GHS Classification

Understanding the potential hazards is the foundation of safe chemical handling. Based on data for a structural analog, this compound should be treated as a compound with the following GHS classifications[1][2]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning [1][2]

Hazard Pictograms:



The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind these hazards lies in the chemical reactivity of the spirocyclic and ester functional groups, which can interact with biological macromolecules, leading to irritation and toxicity.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the recommended PPE, the rationale for its use, and specific standards to adhere to.

Body PartRecommended PPEStandardRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 / EN 166The compound is a serious eye irritant. Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or neoprene glovesASTM F739 / EN 374Prevents skin contact, which can cause irritation. Ensure gloves are of sufficient thickness and are changed regularly or immediately upon contamination.
Body Chemical-resistant laboratory coatProtects against accidental splashes and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of vapors or aerosols, which may cause respiratory irritation. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Expert Insight: The selection of glove material is critical. While nitrile is a good general-purpose choice, for prolonged or immersive contact, consulting a glove compatibility chart for the specific solvent being used with the compound is recommended.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound within a designated area, preferably a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure the fume hood is functioning correctly.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or glassine paper to avoid generating dust.

Dissolution and Reaction
  • Inert Atmosphere: For reactions requiring an inert atmosphere, ensure proper setup and purging of glassware with nitrogen or argon before introducing the compound.

  • Solvent Addition: Add solvents slowly to the compound to avoid splashing.

  • Temperature Control: If the reaction is exothermic, have a cooling bath ready.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors.

Below is a visual representation of the recommended handling workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_workup Post-Reaction Work-up handle_dissolve->handle_workup cleanup_decon Decontaminate Glassware handle_workup->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Recommended workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical help if irritation develops and persists.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Ingestion If swallowed, do NOT induce vomiting. Get medical help immediately. Rinse mouth with water.[1]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental responsibility.

Storage
  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • The recommended storage condition is in a freezer under -20°C in an inert atmosphere[2][3].

Disposal
  • Dispose of this chemical in accordance with all applicable federal, state, and local regulations.[1]

  • Waste material should be considered hazardous.

  • Do not dispose of down the drain.

  • Arrange for disposal by a licensed professional waste disposal service.

Conclusion

While this compound is a valuable compound in research, it necessitates careful and informed handling. By understanding its potential hazards and rigorously adhering to the safety protocols outlined in this guide, you can ensure a safe and productive research environment. This commitment to safety is a hallmark of scientific excellence.

References

  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.